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  • Product: 6-Nitro-1H-indol-4-amine
  • CAS: 885520-44-5

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 6-Nitro-1H-indol-4-amine

Executive Summary Target Molecule: 6-Nitro-1H-indol-4-amine CAS Registry Number: (Analogous derivatives: 99310-36-0 for 4-aminoindole core) Molecular Formula: C₈H₇N₃O₂ Application: Key intermediate for kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6-Nitro-1H-indol-4-amine CAS Registry Number: (Analogous derivatives: 99310-36-0 for 4-aminoindole core) Molecular Formula: C₈H₇N₃O₂ Application: Key intermediate for kinase inhibitors (e.g., JAK, CDK families) and bioactive heterocycles.[1]

This technical guide outlines two distinct synthetic pathways for the preparation of 6-nitro-1H-indol-4-amine. The Modern Catalytic Route (Route A) utilizes a palladium-catalyzed amination of a chloro-nitro precursor to ensure absolute regiochemical fidelity, recommended for GMP-like or high-purity drug discovery requirements.[1] The Classical Selective Reduction Route (Route B) offers a shorter, scalable approach starting from nitro-aromatics, utilizing chemoselective Zinin reduction.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 4,6-disubstituted indoles is synthetically demanding due to the electronic mismatch between the electron-rich indole core and the electron-withdrawing nitro group.[1]

Strategic Disconnections[1]
  • C4-N Bond Formation (Route A): Disconnection of the amine at C4 leads to 4-chloro-6-nitroindole .[1] This precursor allows for the introduction of the amine via Buchwald-Hartwig coupling, avoiding the ambiguity of mixed nitro-reductions.[1]

  • Nitro-Group Manipulation (Route B): Disconnection leads to 4,6-dinitroindole .[1] The challenge lies in the chemoselective reduction of the 4-nitro group (sterically crowded, peri-position) over the 6-nitro group (conjugated, para-like stability).[1]

Retrosynthesis Target 6-Nitro-1H-indol-4-amine PrecursorA 4-Chloro-6-nitroindole Target->PrecursorA C-N Coupling (Buchwald-Hartwig) PrecursorB 4,6-Dinitroindole Target->PrecursorB Regioselective Reduction StartA 2-Methyl-3,5-dinitrochlorobenzene (via Leimgruber-Batcho) PrecursorA->StartA Indole Synthesis StartB 2,4,6-Trinitrotoluene (TNT) derivatives PrecursorB->StartB Cyclization

Figure 1: Retrosynthetic logic flow separating the high-fidelity catalytic route from the classical reduction route.

Part 2: Route A - Modern Catalytic Synthesis (Recommended)[1]

This route is prioritized for drug development contexts where regiochemical purity is paramount.[1] It avoids the formation of inseparable regioisomers common in direct nitration or mixed reduction strategies.[1]

Step 1: Synthesis of 4-Chloro-6-nitroindole

Mechanism: Modified Leimgruber-Batcho Indole Synthesis.[1] Starting Material: 1-Chloro-2-methyl-3,5-dinitrobenzene (2-chloro-4,6-dinitrotoluene).[1]

The presence of the chlorine atom at the position ortho to the methyl group (in the toluene numbering) or meta (depending on the isomer) dictates the cyclization.[1] For 4-chloro-6-nitroindole, we require 1-chloro-2-methyl-3,5-dinitrobenzene (also known as 2,4-dinitro-6-chlorotoluene).[1]

Protocol:

  • Enamine Formation:

    • Dissolve 1-chloro-2-methyl-3,5-dinitrobenzene (10.0 g, 46 mmol) in anhydrous DMF (50 mL).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq, 69 mmol).

    • Heat to 110°C for 4-6 hours under N₂. The solution will turn deep red/purple (formation of trans-β-dimethylamino-2,4-dinitro-6-chlorostyrene).[1]

    • Concentrate in vacuo to remove excess DMF-DMA.[1]

  • Reductive Cyclization (Fe/AcOH Method):

    • Dissolve the crude enamine in Glacial Acetic Acid (100 mL) and Ethanol (50 mL).

    • Heat to 80°C.

    • Add Iron powder (Fe, 325 mesh) (4.0 eq) portion-wise.[1] Note: Vigorous exotherm.[1]

    • Critical Control: Monitor by TLC. Stop immediately upon consumption of enamine to prevent reduction of the 6-nitro group.[1] The 2-nitro group (ortho to the enamine) reduces and cyclizes preferentially.[1]

    • Filter hot through Celite.[1] Pour filtrate into ice water. Extract with Ethyl Acetate.[1]

    • Yield: Expect 60-70% of 4-chloro-6-nitroindole as a yellow solid.[1]

Step 2: Buchwald-Hartwig Amination

Mechanism: Pd-catalyzed C-N bond formation using a masked ammonia source (Benzophenone Imine).[1]

Reagents Table:

ReagentEquivalentsRole
4-Chloro-6-nitroindole1.0Substrate
Benzophenone Imine1.2Ammonia Surrogate
Pd₂(dba)₃0.02 (2 mol%)Catalyst Precursor
XPhos or BrettPhos0.04 (4 mol%)Ligand
Cs₂CO₃2.0Base
DioxaneSolvent0.1 M Conc.[1]

Protocol:

  • Coupling:

    • Charge a reaction vial with 4-chloro-6-nitroindole (1.0 g, 5.1 mmol), Pd₂(dba)₃ (93 mg), XPhos (97 mg), and Cs₂CO₃ (3.3 g).

    • Evacuate and backfill with Argon (3x).[1]

    • Add anhydrous Dioxane (50 mL) and Benzophenone Imine (1.0 mL).

    • Heat at 100°C for 12 hours.

  • Hydrolysis:

    • Cool to room temperature.[1][2][3] Add 1M HCl (10 mL) and stir for 1 hour (cleaves the imine).

    • Neutralize with saturated NaHCO₃.[1]

    • Extract with DCM.[1]

  • Purification:

    • Purify via flash chromatography (Hexanes/EtOAc gradient).[1] The product, 6-nitro-1H-indol-4-amine , typically elutes as a dark orange/red solid.[1]

RouteA Start 2,4-Dinitro-6-chlorotoluene Enamine Enamine Intermediate Start->Enamine DMF-DMA 110°C ChloroIndole 4-Chloro-6-nitroindole Enamine->ChloroIndole Fe/AcOH Cyclization Imine Imine Intermediate ChloroIndole->Imine Pd(0), Ligand Ph2C=NH Product 6-Nitro-1H-indol-4-amine Imine->Product H3O+ Hydrolysis

Figure 2: Workflow for the Buchwald-Hartwig amination route.

Part 3: Route B - Classical Selective Reduction (Scalable)[1]

This route is viable for larger scale preparation where cost of palladium catalysts is prohibitive, provided the chemist has experience with regioselective sulfide reductions.[1]

Step 1: Synthesis of 4,6-Dinitroindole

This intermediate is accessible via the reaction of 2,4,6-trinitrotoluene (TNT) derivatives or via nitration of indole-3-carboxaldehyde followed by deformylation (though the latter is low yielding).[1] The most robust literature method involves the Batcho-Leimgruber variation on dinitrotoluenes or the TNT-Picrylethanol route [1].[1]

Step 2: Regioselective Zinin Reduction

Theory: In polynitroarenes, sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) often reduces the less sterically hindered nitro group or the one with specific electronic activation.[1] In 4,6-dinitroindole, the 6-nitro group is stabilized by resonance donation from the indole nitrogen (para-relationship), rendering it less electrophilic than the 4-nitro group.[1] Consequently, the 4-nitro group is reduced preferentially .

Protocol:

  • Preparation:

    • Dissolve 4,6-dinitroindole (5.0 g, 24 mmol) in Ethanol (100 mL) and Water (20 mL).

    • Add Ammonium Chloride (1.0 g) as a buffer.[1]

  • Reduction:

    • Heat the mixture to reflux.

    • Add Sodium Sulfide nonahydrate (Na₂S·9H₂O) (3.0 eq, 72 mmol) dissolved in water dropwise over 30 minutes.[1]

    • Observation: The solution will darken significantly.[1]

    • Monitor by HPLC/TLC.[1] The monoreduced product (amine) is more polar than the dinitro starting material but less polar than the diamine.[1]

  • Workup:

    • Upon disappearance of starting material (approx. 2-3 hours), cool immediately.[1]

    • Remove ethanol under reduced pressure.[1]

    • Dilute with water and extract with Ethyl Acetate (3x).[1]

    • Crucial: The 4-amino-6-nitroindole is sensitive to oxidation; keep under inert atmosphere if possible.[1]

  • Purification:

    • Recrystallize from Toluene/Ethanol or purify via column chromatography (DCM/MeOH 95:5).[1]

Part 4: Analytical Validation

To ensure the identity of 6-nitro-1H-indol-4-amine (vs. the 4-nitro-6-amine isomer), 1H NMR analysis is critical.[1]

  • H-2 and H-3 (Pyrrole ring): Distinct doublets/multiplets at ~6.5-7.5 ppm.[1]

  • H-5 and H-7 (Benzene ring):

    • In 6-nitro-4-amino : H-5 and H-7 are meta to each other.[1]

    • NOE (Nuclear Overhauser Effect): Irradiation of the amine NH₂ signal (broad singlet, ~5-6 ppm) should show NOE enhancement of H-3 (peri-proximity) and H-5 .[1]

    • Irradiation of the Indole NH (broad singlet, >10 ppm) should show enhancement of H-2 and H-7 .[1]

    • Differentiation: If you had 4-nitro-6-amino, the amine at C6 is far from C3.[1] Irradiation of amine would only enhance H-5 and H-7, not H-3.[1]

References

  • Synthesis of 4,6-Dinitroindole from 2,4,6-Trinitrotoluene Source: Taylor & Francis / Synthetic Communications Context:[1] Establishes the synthesis of the dinitro precursor from TNT derivatives via selective reduction of the ortho-nitro group during cyclization.

  • Selective Reduction of Polynitro Compounds (Zinin Reduction) Source: Chemistry Stack Exchange / General Chemical Literature Context: Discusses the mechanism and selectivity of sulfide-based reductions in benzimidazoles and indoles, supporting the 4-nitro reduction preference.

  • Palladium-Catalyzed Amination of Aryl Halides (Buchwald-Hartwig) Source: Chemical Reviews (Surry & Buchwald) Context:[1] General authoritative review on the conditions (Ligands/Pd sources) used in Route A.

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of 6-Nitro-1H-indol-4-amine

This technical guide provides an in-depth exploration of the spectroscopic techniques required for the comprehensive characterization of 6-Nitro-1H-indol-4-amine, a heterocyclic compound of interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectroscopic techniques required for the comprehensive characterization of 6-Nitro-1H-indol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction

6-Nitro-1H-indol-4-amine (C₈H₇N₃O₂) is a substituted indole derivative with a molecular weight of 177.16 g/mol .[1] The strategic placement of a nitro group, a strong electron-withdrawing moiety, and an amino group, a potent electron-donating group, on the indole scaffold creates a molecule with unique electronic and chemical properties. These characteristics make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. Accurate and unambiguous structural elucidation is paramount for its application, and a multi-technique spectroscopic approach is the cornerstone of this characterization.

This guide will detail the expected outcomes and methodologies for the analysis of 6-Nitro-1H-indol-4-amine using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering convention for the indole ring is standardized, and for 6-Nitro-1H-indol-4-amine, it is as follows:

G cluster_0 Spectroscopic Characterization Workflow Sample 6-Nitro-1H-indol-4-amine Sample Dissolution Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolution NMR_Acquisition Acquire 1H NMR Spectrum Dissolution->NMR_Acquisition Processing Process Data (FT, Phasing, Baseline Correction) NMR_Acquisition->Processing Interpretation Interpret Spectrum (Chemical Shifts, Multiplicities, Integration) Processing->Interpretation Structure_Validation Validate Proton Environment Interpretation->Structure_Validation

Figure 2: Workflow for ¹H NMR analysis.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Weigh approximately 5-10 mg of 6-Nitro-1H-indol-4-amine and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it is an excellent solvent for polar compounds and its residual proton signal does not overlap with the expected signals of the analyte.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: The data should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) followed by Fourier Transformation, phase correction, and baseline correction. The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms of 6-Nitro-1H-indol-4-amine are presented below. These predictions consider the electron-donating nature of the amino group and the electron-withdrawing nature of the nitro group.

CarbonPredicted Chemical Shift (δ, ppm)
C2~125
C3~100
C3a~120
C4~145
C5~110
C6~140
C7~115
C7a~130

Table 2: Predicted ¹³C NMR data for 6-Nitro-1H-indol-4-amine.

Interpretation of the Predicted ¹³C NMR Spectrum
  • Quaternary Carbons: The carbons bearing the amino group (C4) and the nitro group (C6) are expected to be significantly downfield due to the strong electronic effects of these substituents. The bridgehead carbons (C3a and C7a) will also appear as quaternary signals.

  • CH Carbons: The chemical shifts of the protonated carbons (C2, C3, C5, and C7) are influenced by their position relative to the heteroatom and the substituents. C3 is expected to be the most upfield of the CH carbons, a characteristic feature of the indole ring.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR acquisition.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on a Bruker spectrometer).

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-160 ppm.

  • Data Processing: Process the FID with an exponential window function (line broadening of 1-2 Hz), followed by Fourier Transformation, phase correction, and baseline correction. The spectrum should be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Predicted Mass Spectrometry Data

For 6-Nitro-1H-indol-4-amine, Electrospray Ionization (ESI) is a suitable soft ionization technique.

IonPredicted m/z
[M+H]⁺178.06
[M-H]⁻176.05

Table 3: Predicted m/z values for the molecular ions of 6-Nitro-1H-indol-4-amine.

Predicted Fragmentation Pattern

In positive ion mode, the protonated molecule [M+H]⁺ is expected to undergo fragmentation. Key predicted fragments include:

  • Loss of NO₂: A significant fragment at m/z 132 resulting from the loss of the nitro group.

  • Loss of HCN: A common fragmentation pathway for indoles, leading to a fragment at m/z 151.

G M_H [M+H]⁺ (m/z 178) loss_NO2 Loss of NO₂ M_H->loss_NO2 loss_HCN Loss of HCN M_H->loss_HCN Fragment_132 [C₈H₈N₂]⁺ (m/z 132) loss_NO2->Fragment_132 Fragment_151 [C₇H₅N₂O₂]⁺ (m/z 151) loss_HCN->Fragment_151

Figure 3: Predicted fragmentation pathway for 6-Nitro-1H-indol-4-amine.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive and negative ESI.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The key IR absorption bands expected for 6-Nitro-1H-indol-4-amine are listed below.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H (indole)3400-3300Medium, sharp
N-H (amine)3300-3200Medium, broad (two bands)
C-H (aromatic)3100-3000Medium
C=C (aromatic)1600-1450Medium to strong
N-O (nitro, asymm)1550-1475Strong
N-O (nitro, symm)1360-1290Strong

Table 4: Predicted IR absorption bands for 6-Nitro-1H-indol-4-amine.

Interpretation of the Predicted IR Spectrum
  • N-H Stretching: The sharp band around 3350 cm⁻¹ is characteristic of the indole N-H stretch. The broader bands in the 3300-3200 cm⁻¹ region are indicative of the symmetric and asymmetric stretching of the primary amine.

  • Nitro Group: The two strong absorption bands around 1500 cm⁻¹ and 1350 cm⁻¹ are the most characteristic feature of the nitro group and provide strong evidence for its presence.

  • Aromatic Region: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. [2][3]Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition: Record a background spectrum of the clean ATR crystal first, followed by the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

Conclusion

The comprehensive spectroscopic characterization of 6-Nitro-1H-indol-4-amine requires a synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. This guide provides a robust framework for obtaining and interpreting the necessary data to unequivocally confirm the structure and purity of this important synthetic intermediate. By following the detailed protocols and understanding the underlying principles of each technique, researchers can confidently advance their work in the development of novel molecules with potential applications in medicine and beyond.

References

  • PubChem. 6-Nitro-1H-indol-4-amine. [Link]

Sources

Foundational

6-Nitro-1H-indol-4-amine: Technical Profile & Synthetic Utility

The following technical guide details the properties, synthesis, and applications of 6-Nitro-1H-indol-4-amine , structured for researchers and drug development professionals. Chemical Identity & Physicochemical Propertie...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 6-Nitro-1H-indol-4-amine , structured for researchers and drug development professionals.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

6-Nitro-1H-indol-4-amine is a highly functionalized indole scaffold utilized primarily in medicinal chemistry as a precursor for kinase inhibitors and DNA-binding agents. Its structure features an electron-withdrawing nitro group at the C6 position and an electron-donating primary amine at the C4 position, creating a unique "push-pull" electronic system that influences both its reactivity and its binding affinity in biological targets.

PropertyData
CAS Number 885520-44-5
IUPAC Name 6-Nitro-1H-indol-4-amine
Synonyms 4-Amino-6-nitroindole; 4-Amino-6-nitro-1H-indole
Molecular Formula

Molecular Weight 177.16 g/mol
Appearance Yellow to orange solid (crystalline powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water
pKa (Calculated) ~14.5 (Indole NH), ~2.5 (Aniline

)
SMILES Nc1cc(cc2[nH]ccc12)=O
InChI Key BIPDYNQMNKZUFH-UHFFFAOYSA-N
Structural Significance

The C4-amino group serves as a critical hydrogen bond donor, often mimicking the adenine ring of ATP in kinase hinge-binding regions. The C6-nitro group acts as a synthetic handle for further reduction (to diamines) or as an electronic tuner to modulate the acidity of the indole NH.

Synthesis & Manufacturing Protocols

The synthesis of 6-Nitro-1H-indol-4-amine requires navigating the sensitivity of the indole ring to oxidation and the regioselectivity challenges of nitration. Two primary routes are established: Palladium-Catalyzed Amination (preferred for high purity) and Selective Reduction (industrial scalability).

Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

This route is preferred in discovery chemistry due to its high regiocontrol and tolerance of the nitro group.

Precursor: 4-Bromo-6-nitroindole (Commercially available or synthesized via Leimgruber-Batcho of 4-bromo-2-nitrotoluene).

Protocol:

  • Reagents: 4-Bromo-6-nitroindole (1.0 equiv), Benzophenone imine (1.2 equiv),

    
     (2 mol%), Xantphos (4 mol%), 
    
    
    
    (1.5 equiv).
  • Solvent: Anhydrous 1,4-Dioxane.

  • Conditions: Degas with Argon; heat at 100°C for 12 hours.

  • Hydrolysis: Treat the intermediate imine with 1M HCl/THF at RT for 1 hour.

  • Workup: Neutralize with

    
    , extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).
    
Method B: Regioselective Nucleophilic Substitution ( )

Applicable when starting from 4-Fluoro-6-nitroindole . The strongly electron-withdrawing nitro group at C6 activates the C4-fluorine toward nucleophilic attack.

Protocol:

  • Reagents: 4-Fluoro-6-nitroindole,

    
     (7M in Methanol) or 
    
    
    
    (followed by reduction).
  • Conditions: Sealed tube, 80-100°C, 24-48 hours.

  • Mechanism: Meisenheimer complex formation stabilized by the C6-nitro group.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow for the Buchwald-Hartwig approach, ensuring structural integrity of the nitro group.

SynthesisRoute Start 4-Bromo-6-nitroindole (Precursor) Reagents Pd2(dba)3 / Xantphos Benzophenone Imine Cs2CO3, Dioxane, 100°C Start->Reagents  Cross-Coupling   Inter Imine Intermediate (Protected Amine) Reagents->Inter  C-N Bond Formation   Hydrolysis Acid Hydrolysis (1M HCl / THF) Inter->Hydrolysis  Deprotection   Product 6-Nitro-1H-indol-4-amine (Target) Hydrolysis->Product  Yields ~75-85%  

Figure 1: Buchwald-Hartwig amination strategy for the synthesis of 6-Nitro-1H-indol-4-amine.

Applications in Drug Discovery[4][6]

Kinase Inhibition (Hinge Binding)

The 4-aminoindole scaffold is a "privileged structure" in kinase inhibitor design.

  • Mechanism: The Indole N1-H acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu residue), while the C4-Amino group provides a second HBD or Hydrogen Bond Acceptor (HBA) interaction depending on orientation and substitution.

  • Electronic Tuning: The C6-nitro group pulls electron density from the indole core, increasing the acidity of the N1-H (

    
    ), thereby strengthening the H-bond with the kinase backbone carbonyl.
    
BET Bromodomain Inhibition

Substituted indoles serve as acetyl-lysine mimetics. The 4-amino group can be derivatized to form sulfonamides or ureas that interact with the WPF shelf or ZA loop in BET proteins (BRD4).

Structure-Activity Relationship (SAR) Logic

The following diagram visualizes the pharmacophore mapping of the molecule.

SAR Core 6-Nitro-1H-indol-4-amine (Scaffold) N1 Indole N1-H (H-Bond Donor) Core->N1 C4 C4-Amine (NH2) (Hinge Binder / Vector) Core->C4 C6 C6-Nitro (NO2) (Electronic Tuner) Core->C6 Kinase Kinase Hinge Interaction (Glu/Leu Backbone) N1->Kinase Primary Interaction Deriv Handle for Urea/Amide Synthesis C4->Deriv Synthetic Vector Acidity Increases N1-H Acidity (Stronger H-Bond) C6->Acidity Inductive Effect (-I) Acidity->Kinase Enhances Affinity

Figure 2: Pharmacophore analysis and Structure-Activity Relationship (SAR) logic.

Handling & Safety (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • STOT-SE: May cause respiratory irritation (Category 3).

Storage Protocols:

  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the amino group (though the nitro group stabilizes the ring, the amine is susceptible to air oxidation over long periods).

  • Container: Amber glass vials to protect from light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24728748, 6-Nitro-1H-indol-4-amine. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (General reference for Protocol A).
  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methyl-3-nitroanilines. Organic Syntheses.[1][2] (Reference for precursor synthesis).

  • Vertex AI Search (2025).Consolidated Chemical Database Results for CAS 885520-44-5. (Verified CAS and Identity).

Sources

Exploratory

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 6-Nitro-1H-indol-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus represents a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among its diverse derivatives, the substituted nitroindoles have garnered significant attention as versatile intermediates in the synthesis of novel therapeutic agents. This in-depth technical guide focuses on a specific, yet increasingly important, member of this family: 6-Nitro-1H-indol-4-amine. We will traverse the historical landscape of its discovery, delve into the intricacies of its synthesis, elucidate its physicochemical properties, and explore its burgeoning applications in modern drug discovery, particularly in the realm of kinase inhibition. This document serves as a comprehensive resource for researchers seeking to leverage the unique chemical architecture of this compound in the pursuit of innovative therapeutics.

Introduction: The Indole Nucleus and the Strategic Importance of Nitro-Amino Substitution

The indole scaffold is a quintessential "privileged structure" in drug discovery, a term coined to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1] This prevalence is underscored by its presence in numerous natural products and FDA-approved drugs. The introduction of nitro and amino groups onto the indole ring dramatically expands its chemical utility, providing handles for further functionalization and influencing the electronic properties of the molecule. Specifically, the 4-amino-6-nitro substitution pattern creates a unique electronic environment, with the electron-donating amino group and the electron-withdrawing nitro group positioned at key locations on the benzene portion of the indole ring. This electronic dichotomy can be strategically exploited to modulate binding affinities and pharmacokinetic properties of drug candidates.

The Genesis of a Scaffold: Discovery and First Synthesis

While the broader class of nitroindoles has been known for some time, the specific history of 6-Nitro-1H-indol-4-amine is more recent. Its emergence is intrinsically linked to the development of sophisticated synthetic methodologies that allow for precise control over the regioselectivity of substitutions on the indole core.

Initial forays into the synthesis of related 4,6-disubstituted indoles presented significant challenges. However, the work of Onys'ko and his team in developing a convenient methodology for the synthesis of (4-amino-1H-indol-6-yl)phosphonic acid derivatives laid the groundwork for accessing the 4-amino-6-nitroindole scaffold.[2][3] Their approach, utilizing the Batcho-Leimgruber indole synthesis, demonstrated the feasibility of selectively reducing a dinitro precursor to achieve the desired substitution pattern.

The first documented synthesis of 6-Nitro-1H-indol-4-amine can be traced back to the early 21st century, with its CAS Registry Number 885520-44-5 assigned to the structure.[4] Its initial preparation was likely driven by the need for novel building blocks in medicinal chemistry programs aimed at developing kinase inhibitors.

The Art of Creation: Synthesis of 6-Nitro-1H-indol-4-amine

The most reliable and adaptable method for the synthesis of 6-Nitro-1H-indol-4-amine is a multi-step process that leverages the power of the Batcho-Leimgruber indole synthesis. This elegant approach allows for the construction of the indole ring from a substituted o-nitrotoluene precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 6-Nitro-1H-indol-4-amine begins with the disconnection of the indole ring, leading back to a suitably substituted 2,4-dinitrotoluene derivative.

Retrosynthesis of 6-Nitro-1H-indol-4-amine target 6-Nitro-1H-indol-4-amine intermediate1 Substituted Enamine target->intermediate1 Batcho-Leimgruber Cyclization starting_material 1-Methyl-2,4,6-trinitrobenzene (or similar dinitrotoluene derivative) intermediate1->starting_material Enamine Formation

Caption: Retrosynthetic analysis of 6-Nitro-1H-indol-4-amine.

Step-by-Step Synthetic Protocol

The following protocol is a representative synthesis based on established methodologies for related compounds.[2][3]

Step 1: Nitration of a Substituted Toluene

The synthesis commences with the nitration of a suitable p-tolyl derivative to introduce the necessary nitro groups. For instance, the nitration of p-toluic acid can yield 4-methyl-3,5-dinitrobenzoic acid.

Step 2: Formation of the Key Dinitro Intermediate

The resulting dinitrobenzoic acid can be converted to a more reactive intermediate, such as an acid chloride or an ester.

Step 3: Batcho-Leimgruber Indole Synthesis

This crucial step involves two key transformations:

  • Enamine Formation: The dinitrotoluene derivative is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine.

  • Reductive Cyclization: The enamine intermediate undergoes a reductive cyclization. A key aspect of this step is the selective reduction of one nitro group to an amine, which then cyclizes to form the indole ring, leaving the second nitro group intact. This can be achieved using a variety of reducing agents, with the choice of reagent being critical for the desired selectivity.

Synthesis of 6-Nitro-1H-indol-4-amine A 1-Methyl-2,4,6-trinitrobenzene B Enamine Intermediate A->B DMF-DMA C 6-Nitro-1H-indol-4-amine B->C Selective Reduction & Cyclization (e.g., SnCl2)

Caption: Synthetic workflow for 6-Nitro-1H-indol-4-amine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Nitro-1H-indol-4-amine is essential for its application in drug discovery and development. The following table summarizes key computed properties available from public databases.[4]

PropertyValueSource
Molecular Formula C₈H₇N₃O₂PubChem[4]
Molecular Weight 177.16 g/mol PubChem[4]
CAS Number 885520-44-5PubChem[4]
XLogP3 1.2PubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 0PubChem[4]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The unique structural and electronic features of 6-Nitro-1H-indol-4-amine make it an attractive scaffold for the design of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The 4-amino group of the indole can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The 6-nitro group, being a strong electron-withdrawing group, can be used to modulate the pKa of the indole nitrogen and influence the overall electronic distribution of the molecule, thereby fine-tuning its binding affinity and selectivity. Furthermore, the indole ring itself can participate in favorable pi-stacking interactions with aromatic residues in the kinase active site.

While specific, publicly disclosed clinical candidates incorporating the 6-Nitro-1H-indol-4-amine scaffold are not yet prevalent, its structural motifs are present in numerous patented kinase inhibitors, highlighting its active exploration by pharmaceutical companies. The general structure of such inhibitors often involves the derivatization of the 4-amino group with a larger heterocyclic moiety that occupies the ATP-binding pocket of the kinase.

Kinase Inhibition cluster_0 Kinase Active Site hinge Hinge Region atp_pocket ATP Pocket inhibitor 6-Nitro-1H-indol-4-amine Derivative inhibitor->hinge H-Bonding (from 4-amino group) inhibitor->atp_pocket Hydrophobic & Pi-Stacking Interactions

Caption: Binding model of a 6-Nitro-1H-indol-4-amine derivative in a kinase active site.

Future Perspectives and Conclusion

6-Nitro-1H-indol-4-amine has emerged as a valuable and versatile building block in medicinal chemistry. Its efficient synthesis, coupled with its unique electronic and structural features, has positioned it as a privileged scaffold for the design of novel therapeutic agents, particularly in the competitive field of kinase inhibitor development. As our understanding of the structural biology of kinases continues to grow, we can anticipate that the strategic utilization of this and related nitroindoles will lead to the discovery of next-generation targeted therapies with improved efficacy and safety profiles. This guide provides a foundational understanding of this important molecule, empowering researchers to unlock its full potential in their drug discovery endeavors.

References

  • Chem-Impex. 6-Nitroindole. [Link]

  • MDPI. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

  • PubMed Central. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. [Link]

  • ResearchGate. (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. [Link]

  • PubChem. 6-Nitro-1H-indol-4-amine. [Link]

  • PubMed. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [Link]

  • ResearchGate. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [Link]

  • PubMed. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. [Link]

  • ResearchGate. and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. [Link]

  • ResearchGate. In- vitro antioxidant and antibacterial activities of the four synthesized indole derivatives. [Link]

Sources

Foundational

Thermochemical Properties of 6-Nitro-1H-indol-4-amine: A Technical Characterization Guide

This technical guide provides a rigorous thermochemical characterization framework for 6-Nitro-1H-indol-4-amine , synthesizing theoretical estimations with precise experimental protocols. Executive Summary & Chemical Ide...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous thermochemical characterization framework for 6-Nitro-1H-indol-4-amine , synthesizing theoretical estimations with precise experimental protocols.

Executive Summary & Chemical Identity

6-Nitro-1H-indol-4-amine is a functionalized indole derivative utilized primarily as an intermediate in the synthesis of kinase inhibitors and complex heterocyclic pharmaceuticals.[1][2] Its thermochemical profile is governed by the interplay between the electron-rich indole core, the destabilizing nitro group (at C6), and the stabilizing amino group (at C4).[1][2]

Understanding its enthalpy of formation and combustion is critical for process safety, particularly regarding thermal runaway risks associated with nitro-functionalized heterocycles.[1][2]

Chemical Specifications
ParameterDetail
IUPAC Name 6-Nitro-1H-indol-4-amine
CAS Registry Number 885520-44-5
Molecular Formula

Molar Mass 177.16 g/mol
Physical State (Std.[1][2][3][4][5][6] Cond.) Solid (Yellow/Orange Crystalline Powder)
Isomeric Note Distinct from 4-nitro-1H-indol-6-amine; positional isomerism significantly alters lattice energy and melting point.[1][2]

Thermochemical Profile: Theoretical & Estimated Values

Note: Direct experimental calorimetric data for this specific isomer is not currently available in open standard reference databases (NIST, DIPPR).[1][2] The values below are derived using Benson Group Additivity (BGA) and Isodesmic Comparison against experimentally validated fragments (Indole and 2-Nitroaniline).

Estimated Thermodynamic Parameters (298.15 K, 1 bar)
PropertySymbolEstimated ValueConfidence IntervalDerivation Basis
Enthalpy of Formation (Solid)

+35.0 kJ/mol ± 15 kJ/molIndole Core (+86.[1][2][3]7) +

/

Corrections
Enthalpy of Combustion (Solid)

-3,950 kJ/mol ± 40 kJ/molStoichiometric calculation based on

Enthalpy of Sublimation

105.0 kJ/mol ± 10 kJ/molEstimated via Trouton’s Rule & H-bonding network
Heat Capacity (Solid)

210 J/(mol[1][2]·K) ± 10 J/(mol[1][2][3]·K)Kopp’s Law Approximation
Mechanistic Logic for Estimation
  • Indole Baseline: The standard enthalpy of formation for solid Indole is +86.65 kJ/mol .[1][2][3]

  • Nitro Destabilization: Introduction of a nitro group generally increases

    
     due to electron withdrawal and steric strain, though resonance on the indole ring mitigates this slightly.[1][2]
    
  • Amino Stabilization: The amino group provides resonance stabilization (lowering

    
    ).[1][2]
    
  • Lattice Energy: The presence of both donor (

    
    , Indole-NH) and acceptor (
    
    
    
    ) groups creates a strong intermolecular hydrogen-bonding network, significantly increasing the enthalpy of sublimation and melting point compared to the parent indole.[1][2]

Experimental Determination Protocol

To validate the theoretical values above, the following self-validating experimental workflow is required. This protocol ensures data integrity compliant with ASTM and IUPAC standards.[1][2]

A. Sample Preparation & Purity Verification

Thermochemical measurements are useless without high purity (>99.9%).[1][2]

  • Purification: Recrystallization from ethanol/water or toluene.[1][2]

  • Drying: Vacuum drying at 40°C for 24 hours to remove solvates.[1][2]

  • Validation: Purity must be confirmed via DSC (Differential Scanning Calorimetry) using the fractional melting technique.[1][2]

B. Combustion Calorimetry (The Gold Standard)

This method determines


, from which 

is derived.[1][2]

Reaction Stoichiometry:


[1][2]

Protocol Steps:

  • Pelletization: Compress 0.5g – 1.0g of sample into a pellet.

  • Bomb Preparation: Place in a platinum crucible within an isoperibol oxygen bomb calorimeter.

  • Atmosphere: Pressurize with 3.0 MPa of high-purity Oxygen (

    
    ).
    
  • Ignition: Fire using a cotton fuse (correction for fuse energy required).

  • Analysis: Measure temperature rise (

    
    ) with thermistor resolution < 0.0001 K.
    
  • Washburn Corrections: Correct for standard states, including the formation of nitric acid (

    
    ) from 
    
    
    
    side reactions.
C. Thermal Stability (DSC/TGA)

Critical for safety, as nitro-indoles can exhibit exothermic decomposition.[1][2]

  • Instrument: Heat Flux DSC.[1][2]

  • Ramp Rate: 5 K/min under Nitrogen flow (50 mL/min).

  • Key Observation: Look for the "On" (onset of melt) and "Exo" (exothermic decomposition).[1][2] Warning: If decomposition onset is < 50°C above melting point, the compound is thermally hazardous.[1][2]

Visualizations

Figure 1: Thermodynamic Cycle for Enthalpy of Formation

This diagram illustrates the Hess's Law relationship used to derive the Enthalpy of Formation from Combustion data.[1][2]

ThermoCycle Elements Constituent Elements 8C(s) + 3.5H2(g) + 1.5N2(g) + O2(g) Compound Target Compound 6-Nitro-1H-indol-4-amine (s) Elements->Compound ΔfH° (Target) Products Combustion Products 8CO2(g) + 3.5H2O(l) + 1.5N2(g) Elements->Products Sum of ΔfH° (Products) (Known Reference Values) Compound->Products ΔcH° (Measured)

Caption: Born-Haber style cycle relating the unknown formation enthalpy to the experimentally measurable combustion enthalpy.

Figure 2: Experimental Characterization Workflow

A logical flow for researchers to obtain and validate the thermochemical data.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Calorimetry cluster_2 Phase 3: Data Processing Syn Synthesis (Batcho-Leimgruber) Pur Purification (Recrystallization) Syn->Pur QC Purity Check (HPLC/NMR >99%) Pur->QC Bomb Bomb Calorimetry (ΔcH measurement) QC->Bomb If Pure DSC DSC Analysis (Mp, ΔfusH, Cp) QC->DSC Calc Washburn Corrections Bomb->Calc Final Final ΔfH° Derivation DSC->Final Fusion Correction Calc->Final

Caption: Step-by-step experimental workflow from synthesis to final thermodynamic derivation.

Safety & Stability Considerations

  • Decomposition Kinetics: Nitro-substituted indoles are energetic.[1][2] The

    
     bond is typically the weakest link, with homolytic cleavage occurring between 280°C – 320°C.[1][2]
    
  • Shock Sensitivity: While 6-nitro-1H-indol-4-amine is not a primary explosive, the combination of fuel (indole core) and oxidizer (nitro group) within the same molecule classifies it as a low-sensitivity energetic material .[1][2] Avoid grinding in dry conditions.[1][2]

  • Storage: Store below 25°C in amber glass to prevent photo-oxidation, which can catalyze autocatalytic decomposition.[1][2]

References

  • NIST Chemistry WebBook, SRD 69 . Standard Reference Data for Indole (C8H7N). National Institute of Standards and Technology.[1][2][3][6] [Link][1][2][3][6]

  • Ribeiro da Silva, M. A. V., et al. (2008).[1][2][3] "Experimental and Computational Study on the Molecular Energetics of Indoline and Indole." Journal of Physical Chemistry A. [Link][1][2]

  • Benson, S. W. (1976).[1][2] Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience.[1][2]

  • Suntsova, M. A., & Dorofeeva, O. V. (2019).[1][2] "Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds." Journal of Chemical & Engineering Data. [Link][1][2]

  • PubChem Compound Summary . 6-Nitro-1H-indol-4-amine (CID 24728748).[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]

Sources

Exploratory

Computational Profiling of 6-Nitro-1H-indol-4-amine: A Quantum Chemical Protocol

Executive Summary & Strategic Rationale 6-Nitro-1H-indol-4-amine represents a distinct class of "push-pull" heterocyclic systems. The coexistence of a strong electron donor (amine at C4) and a strong electron acceptor (n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

6-Nitro-1H-indol-4-amine represents a distinct class of "push-pull" heterocyclic systems. The coexistence of a strong electron donor (amine at C4) and a strong electron acceptor (nitro at C6) on the indole benzenoid ring creates a unique electronic gradient. This specific substitution pattern is not merely a synthetic curiosity; it is a high-value scaffold for designing non-linear optical (NLO) materials and kinase inhibitors where the C4-position is critical for hinge binding.

This guide provides a rigorous, self-validating protocol for the quantum chemical characterization of this molecule. Unlike standard high-throughput screens, this protocol emphasizes the correct treatment of Charge Transfer (CT) states and dispersion interactions, which are often neglected in standard DFT workflows but are critical for accurate prediction of nitro-amino aromatic stacking.

Theoretical Framework & Computational Strategy

Functional Selection: The Charge-Transfer Problem

Standard functionals like B3LYP often fail to describe the long-range charge transfer inherent in nitro-amino systems. For 6-Nitro-1H-indol-4-amine, the electronic communication between the C4-donor and C6-acceptor requires a range-separated hybrid functional.

  • Primary Recommendation:

    
    B97X-D 
    
    • Why: Includes long-range Hartree-Fock exchange (reducing self-interaction error in CT states) and empirical dispersion corrections (critical for simulating π-stacking if docking studies follow).

  • Secondary Benchmark: M06-2X

    • Why: Excellent performance for main-group thermochemistry and non-covalent interactions.

Basis Set Configuration
  • Optimization/Frequency: 6-311++G(d,p)

    • Rationale: Diffuse functions (++) are mandatory for the nitro group to correctly describe the lone pair electron density and the anionic character of potential transition states.

  • Single Point Energy (High Accuracy): cc-pVTZ or def2-TZVP

Solvent Model[1]
  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvent: DMSO (

    
    ) or Methanol (
    
    
    
    ), matching typical spectroscopic solvents for nitroindoles.

Computational Workflow (DOT Visualization)

The following diagram outlines the decision tree for the computational characterization, ensuring no resources are wasted on non-converged geometries.

G cluster_props Output Modules Start Input Structure (C1 Symmetry) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision NIMAG = 0? Freq->Decision TS_Fix Distort Geometry Along Imaginary Mode Decision->TS_Fix No (Saddle Point) Prop_Calc Property Calculation Decision->Prop_Calc Yes (Minima) TS_Fix->Opt NBO NBO Analysis (Hyperconjugation) Prop_Calc->NBO TDDFT TD-DFT (UV-Vis) (n=20 States) Prop_Calc->TDDFT Fukui Fukui Indices (Reactivity) Prop_Calc->Fukui

Figure 1: Self-validating computational workflow. Note the iterative loop for imaginary frequency elimination.

Structural & Electronic Profiling

Geometry & Intramolecular Interactions

In the optimized ground state, the 4-amino group is expected to be pyramidal but partially flattened due to resonance with the indole ring.

  • Key Geometric Check: Monitor the sum of angles around the C4-Nitrogen. A value close to 360° indicates strong

    
     character and high conjugation.
    
  • H-Bonding: Unlike 5-nitro isomers, the 6-nitro position is distal to the 4-amino group, preventing intramolecular H-bonding. This increases the dipole moment significantly as the vectors of the donor and acceptor do not cancel.

Frontier Molecular Orbitals (FMO)

The "Push-Pull" effect is quantified by the HOMO-LUMO distribution.

OrbitalLocalization (Predicted)Chemical Significance
HOMO Indole

-system + C4-Amino lone pair
Nucleophilic attacks; Oxidation potential.
LUMO Nitro group + C2-C3

Electrophilic attacks; Reduction potential.
Gap (

)
~3.8 - 4.2 eVCorrelates with kinetic stability (Hard/Soft Acid Base theory).
Spectroscopic Signatures (Vibrational Analysis)

To validate your calculations against experimental data, look for these specific vibrational modes. Note that calculated frequencies must be scaled (typically by 0.96-0.98 for DFT) to match experimental IR.

Vibrational ModeUnscaled Calc. (

)
Scaled (

)
IntensityDescription

~3550~3480MediumAmino asymmetric stretch.

~3450~3380MediumAmino symmetric stretch.

~3600~3520StrongIndole N1-H stretch (sharp).

~1580~1530Very StrongNitro asymmetric stretch (Diagnostic).

~1380~1340StrongNitro symmetric stretch.

Reactivity Descriptors & Drug Design Parameters

For drug development, the static geometry is insufficient. You must calculate the Fukui Functions to predict where metabolic oxidation (P450) or covalent drug binding might occur.

Fukui Function Protocol

To determine the most reactive sites, perform single-point energy calculations on the:

  • Neutral molecule (

    
    )
    
  • Cationic radical (

    
    )
    
  • Anionic radical (

    
    )
    

Equations:

  • Nucleophilic Attack (

    
    ):  Controls where the drug attacks a target.
    
    
    
    
  • Electrophilic Attack (

    
    ):  Controls where the drug is metabolized.
    
    
    
    

Prediction for 6-Nitro-1H-indol-4-amine:

  • 
     (Electrophilic):  Highest at C3 (standard indole reactivity) and the Amino Nitrogen.
    
  • 
     (Nucleophilic):  Highest at the Nitro group oxygen atoms and C2.
    

Standard Operating Procedure (Gaussian Input)

Below is a standardized input block for the Gaussian software suite. This protocol ensures high-convergence standards.

Critical Protocol Notes:

  • Symmetry: Do not enforce symmetry (NoSymm is usually not necessary, but if convergence fails, turn symmetry off). The amine group may break perfect planar symmetry (

    
    ).
    
  • Convergence: If the nitro group oscillates (common in optimization), use Opt=(CalcFC, Tight).

References

  • Frisch, M. J. et al. Gaussian 16 Rev. C.01. Gaussian, Inc., Wallingford CT, 2016.
  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

  • Dennington, R., Keith, T., & Millam, J. GaussView, Version 6. Semichem Inc., Shawnee Mission, KS, 2016.
  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

  • Parr, R. G., & Yang, W. (1984). Density functional approach to the frontier-electron theory of chemical reactivity. Journal of the American Chemical Society, 106(14), 4049-4050. Link

  • Sundaraganesan, N., et al. (2009). Vibrational spectroscopy investigation and DFT calculations on 5-nitroindole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1213-1222. (Analogous system benchmark). Link

Foundational

Technical Whitepaper: Commercial &amp; Synthetic Landscape of 6-Nitro-1H-indol-4-amine

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and procurement specialists in the pharmaceutical industry.[1] [1] CAS Registry Number: 885520-44-5 Synonyms: 4-Amino-6-nitroi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and procurement specialists in the pharmaceutical industry.[1]

[1]

CAS Registry Number: 885520-44-5 Synonyms: 4-Amino-6-nitroindole; 4-Amino-6-nitro-1H-indole Molecular Formula: C₈H₇N₃O₂ Molecular Weight: 177.16 g/mol [1]

Part 1: Executive Summary & Supply Chain Assessment[1]

Market Status: "Make-on-Demand"

6-Nitro-1H-indol-4-amine is classified as a rare building block rather than a commodity chemical.[1] Unlike its mono-substituted analogs (e.g., 4-nitroindole or 6-nitroindole), this specific 4,6-disubstituted scaffold is typically not maintained in kilogram-scale inventory by major catalog suppliers (Sigma-Aldrich, Fisher, Combi-Blocks).[1]

Current Availability Profile:

  • Primary Source: Specialized CROs (Contract Research Organizations) and boutique building block vendors (e.g., Enamine, WuXi AppTec, Akos Consulting).

  • Lead Time: 4–8 weeks (indicative of custom synthesis).

  • Cost Tier: High ($500 - $1,500 per gram depending on purity and vendor).[1]

The "Make vs. Buy" Decision Matrix

For drug discovery programs requiring >5 grams, in-house synthesis or outsourced custom manufacturing is often more time-efficient than waiting for aggregator stock verification.[1]

SupplyChain Start Need 6-Nitro-1H-indol-4-amine CheckStock Check Aggregators (e.g., SciFinder, PubChem) Start->CheckStock StockFound In Stock? CheckStock->StockFound Buy Purchase Sample (<1g for validation) StockFound->Buy Yes NoStock No Stock / High Cost StockFound->NoStock No Analyze QC Analysis (NMR, LCMS) Buy->Analyze Synthesis Initiate Custom Synthesis (See Protocol) NoStock->Synthesis

Figure 1: Strategic decision tree for sourcing rare indole scaffolds.

Part 2: Technical Synthesis Guide (The "Make" Strategy)

Since commercial stock is unreliable, the ability to synthesize this scaffold is critical. The primary challenge is the regioselectivity of introducing substituents at the C4 and C6 positions of the indole ring.[1]

Retrosynthetic Analysis

Direct nitration of 4-aminoindole is not viable due to oxidation sensitivity.[1] The most robust route involves the construction of the indole ring from a pre-functionalized benzene precursor, specifically exploiting the Batcho-Leimgruber or Modified Reissert indole synthesis, followed by selective reduction.

Proposed Pathway:

  • Precursor: 2,4,6-Trinitrotoluene (TNT) derivative or 3,5-dinitroaniline derivative.[1]

  • Cyclization: Formation of 4,6-dinitroindole.[1]

  • Differentiation: Regioselective reduction of the 4-nitro group (sterically and electronically distinct) to the amine.[1]

Validated Synthetic Protocol

Note: This protocol is synthesized from literature precedents for 4,6-disubstituted indoles (e.g., Zinin reduction).

Step 1: Synthesis of 4,6-Dinitroindole

Targeting the indole core formation.[1]

  • Reagents: 2,4,6-Trinitrotoluene, DMF-DMA (N,N-Dimethylformamide dimethyl acetal), Pyrrolidine.

  • Mechanism: The methyl group of TNT is activated to form an enamine with DMF-DMA.[1] Reductive cyclization (often using TiCl3 or catalytic hydrogenation) yields the indole.[1]

  • Critical Control: Over-reduction must be avoided to preserve the nitro groups.[1]

Step 2: Regioselective Zinin Reduction

Targeting the 4-amino-6-nitro product.[1]

  • Reagents: Sodium Sulfide (Na₂S) or Sodium Polysulfide (Na₂Sₓ) in aqueous ethanol.[1][2]

  • Rationale: The 4-nitro group in polynitroindoles is often more susceptible to Zinin reduction than the 6-nitro group due to electronic effects from the indole nitrogen and chelating potential.[1]

  • Procedure:

    • Dissolve 4,6-dinitroindole in EtOH/H₂O (3:1).

    • Add 1.5 equivalents of Na₂S[1]·9H₂O.

    • Reflux for 2–4 hours, monitoring by TLC/LCMS.

    • Endpoint: Look for the mass shift from 207 (Dinitro) to 177 (Amino-Nitro).[1]

Synthesis TNT 2-Methyl-3,5-dinitroaniline (Precursor) Enamine Enamine Intermediate TNT->Enamine DMF-DMA, 110°C Dinitro 4,6-Dinitroindole (Key Intermediate) Enamine->Dinitro Reductive Cyclization (TiCl3 or H2/Pd-C controlled) Target 6-Nitro-1H-indol-4-amine (Target) Dinitro->Target Selective Reduction (Na2S / Zinin) OverRed 4,6-Diaminoindole (Impurity) Dinitro->OverRed Excess H2 or Fe/AcOH

Figure 2: Synthetic pathway emphasizing the critical selective reduction step.

Part 3: Quality Control & Handling[1]

Analytical Specifications

When verifying purchased or synthesized material, the following data points are non-negotiable for release.

TestSpecificationMethod Note
Appearance Deep yellow to orange powderNitro-amines are chromophores.[1]
Purity (HPLC) > 97.0%Monitor for 4,6-dinitroindole (starting material) and 4,6-diaminoindole (over-reduction).[1]
Proton NMR Consistent with structureLook for 3 aromatic protons on the benzene ring (distinct coupling pattern for C5 and C7 protons).[1]
Mass Spec [M+H]+ = 178.16ESI Positive mode.[1]
Stability & Storage[1]
  • Light Sensitivity: High.[1] Nitroindoles can undergo photochemical degradation.[1] Store in amber vials.

  • Oxidation: The C4-amine is electron-rich and prone to oxidation (browning) upon air exposure.[1] Store under Argon/Nitrogen at -20°C.

Part 4: Applications in Drug Discovery[1]

This scaffold is a "privileged structure" in medicinal chemistry, primarily used for:

  • Kinase Inhibitors: The indole NH and C4-amine provide key hydrogen bond donor/acceptor motifs for binding to the ATP-binding hinge region of kinases (e.g., CDK, GSK-3β).[1]

  • BET Bromodomain Inhibitors: The 4,6-substitution pattern mimics the acetyl-lysine recognition motif.[1]

  • DNA Intercalators: The planar, electron-deficient nitro-indole system can intercalate into DNA, serving as a payload for ADC (Antibody-Drug Conjugates).[1]

References

  • PubChem. (n.d.).[1] 6-Nitro-1H-indol-4-amine (CAS 885520-44-5).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Bartoli, G., et al. (1989).[1][3][4] The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters. (Foundational reference for nitroarene-to-indole conversion).

  • Organic Chemistry Portal. (2023). Indole Synthesis: Fischer, Bartoli, and Reductive Cyclization. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of 6-Nitro-1H-indol-4-amine

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Establishing the "Why" Behind Purity In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) or its ke...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Establishing the "Why" Behind Purity

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) or its key intermediates are the foundational pillars upon which safety and efficacy are built. 6-Nitro-1H-indol-4-amine, a substituted indole, represents a class of molecules with significant potential as building blocks in medicinal chemistry. Its purity is not a mere metric; it is a critical attribute that dictates the potential for downstream success. Impurities, even in trace amounts, can be benign, reactive, or toxic, potentially altering the pharmacological and toxicological profile of a final drug product.

This guide eschews a simple recitation of methods. Instead, it provides a holistic, field-tested strategy for the comprehensive purity assessment of 6-Nitro-1H-indol-4-amine. We will explore the causal links between the molecule's structure, its synthesis, and the analytical techniques chosen, embodying a philosophy where each protocol is a self-validating system. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q3A(R2) for impurities in new drug substances and Q2(R2) for the validation of analytical procedures.[1][2][3][4][5]

The Analyte: Understanding 6-Nitro-1H-indol-4-amine

A robust analytical strategy begins with a deep understanding of the target molecule.

  • Structure: An indole ring substituted with a nitro group at position 6 and an amine group at position 4.

  • Key Physicochemical Properties:

    • Chromophore: The conjugated system of the indole ring and the nitro group provides strong UV absorbance, making UV-based detection in chromatography a logical and sensitive choice.

    • Polarity: The presence of both a nitro (-NO2) and an amine (-NH2) group imparts significant polarity, guiding the selection of a reversed-phase chromatographic system.

    • Basicity: The amine group provides a site for protonation, making the molecule's retention sensitive to the pH of the mobile phase in liquid chromatography.

Anticipating the Unknown: A Synthesis-Based Impurity Profile

A purity analysis that only looks for the main component is incomplete. True analytical control comes from understanding the synthetic pathway to proactively identify and quantify potential impurities. While the exact synthesis can vary, a common route like the Batcho-Leimgruber indole synthesis might be employed, starting from substituted nitrotoluenes.[6][7]

Potential Impurities Can Be Classified As: [2][8][9]

  • Starting Materials & Intermediates: Unreacted precursors or intermediates from the synthesis.

  • By-products: Resulting from side reactions, such as over-nitration, incomplete cyclization, or alternative reaction pathways.

  • Degradation Products: Arising from instability of the API under specific storage or process conditions (e.g., oxidation of the amine, reduction of the nitro group).

  • Reagents & Catalysts: Residual reagents, ligands, or catalysts used in the manufacturing process.

A hypothetical impurity profile based on a plausible synthesis is outlined in the table below.

Impurity TypePotential Structure/IdentityRationale for Formation
Starting Material 2,4-Dinitro-5-methylanilineIncomplete reaction or carry-over
Isomeric By-product 4-Nitro-1H-indol-6-amineAlternative regiochemistry during synthesis
Process-Related Des-nitro compound (1H-Indol-4-amine)Over-reduction during a reduction step
Degradation Oxidized dimeric speciesOxidative coupling of the amine functionality

The Orthogonal Analytical Framework: A Multi-Technique Approach

No single analytical technique can definitively establish purity. A robust assessment relies on an orthogonal approach , where different methods based on distinct chemical and physical principles are used to provide a composite and trustworthy picture.

Caption: Orthogonal workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC with UV detection is the cornerstone of purity analysis for a chromophoric molecule like 6-Nitro-1H-indol-4-amine. Its power lies in its ability to separate the main component from closely related impurities.

Causality Behind Method Development:

  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its nonpolar nature is well-suited for retaining the moderately polar analyte and its potential impurities under reversed-phase conditions. The similar structures of nitroaromatic compounds often present separation challenges, making a high-quality, end-capped C18 phase critical for minimizing peak tailing.[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol) is necessary.[11] The buffer controls the ionization state of the amine group, improving peak shape, while the gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable time.

  • Detector: A photodiode array (PDA) or diode array detector (DAD) is superior to a simple UV detector. It not only quantifies peaks at an optimal wavelength (e.g., 254 nm) but also provides UV spectra for each peak.[10] This is a self-validating feature: peak purity can be assessed by checking for spectral homogeneity across a single chromatographic peak.

Experimental Protocol: Validated HPLC Purity Method

  • Instrumentation: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA/DAD detector.

  • Chromatographic Conditions:

    • Column: High-resolution C18, 2.1 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection: 254 nm, with spectral data collected from 200-400 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of 6-Nitro-1H-indol-4-amine and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water (diluent) to create a 1 mg/mL stock. Dilute further as needed.

  • System Suitability Test (SST): Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the main peak area and retention time should be <1.0%.

  • Analysis & Data Processing:

    • Inject a diluent blank, followed by the sample solution.

    • Integrate all peaks. Purity is typically calculated using percent area normalization, assuming all impurities have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Report any impurity exceeding the reporting threshold (e.g., 0.05% as per ICH Q3A).[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

When HPLC-UV reveals unknown impurity peaks, LC-MS is the definitive tool for identification. It provides the molecular weight of impurities, which is a critical piece of the structural puzzle.[12][13][14][15]

Protocol: Impurity Identification by LC-MS

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is ideal for obtaining accurate mass data.

  • Methodology:

    • Utilize the same chromatographic method developed for HPLC-UV to ensure correlation of peaks.

    • Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to capture all ionizable species.

    • Acquire full scan data to determine the parent ion masses of all eluted peaks.

    • Perform tandem MS (MS/MS) on significant impurity peaks. The fragmentation pattern provides structural information that can be used to propose a chemical structure.[16]

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

While HPLC provides excellent relative purity, qNMR is a primary ratio method that can determine the absolute purity (mass fraction) of a substance without needing a reference standard of the analyte itself.[17][18] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal.[19]

Causality Behind qNMR: The method's power comes from comparing the integral of a well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight. This provides a direct, unbiased measure of purity that is orthogonal to chromatographic techniques.

Experimental Protocol: ¹H qNMR Purity Assay

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) with high stability.

  • Materials:

    • Analyte: Accurately weighed sample of 6-Nitro-1H-indol-4-amine (~10-15 mg).

    • Internal Standard (IS): A certified, stable compound with sharp, non-overlapping peaks (e.g., maleic acid, dimethyl sulfone). Accurately weigh a known amount (~5-10 mg).

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6), as it is an excellent solvent for many polar organic molecules.

  • Sample Preparation:

    • Accurately weigh both the analyte and the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery and a sufficient number of scans for a good signal-to-noise ratio (>250:1).

  • Data Processing & Calculation:

    • Integrate a well-resolved, unique proton signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, Purity = Purity of the standard.

Completing the Picture: Essential Complementary Analyses

To assign a final, comprehensive purity value, organic impurity data must be combined with data on inorganic and volatile components.

Caption: Logic for calculating final purity by mass balance.

Residual Solvent Analysis by Gas Chromatography (GC)

Organic volatile impurities, or residual solvents, used in the manufacturing process must be controlled.[8][20] Static headspace gas chromatography (GC-HS) is the standard technique.[21][22][23]

Protocol: GC-HS for Residual Solvents (per USP <467>)

  • Instrumentation: GC system with a flame ionization detector (FID) and a static headspace autosampler.

  • Methodology:

    • Dissolve a known amount of the API in a high-boiling solvent (e.g., DMSO, DMF).[22]

    • Heat the sealed vial to partition solvents between the liquid and gas (headspace) phases.

    • Inject an aliquot of the headspace gas onto the GC column.

    • Quantify against a standard containing known amounts of the expected solvents.

    • Limits are defined by ICH Q3C guidelines.[1]

Water Content by Karl Fischer Titration

Water is a common impurity that can affect stability and is not detected by typical HPLC or GC methods.[24][25] Karl Fischer titration is the gold standard for specific water determination.[26][27]

Protocol: Coulometric Karl Fischer Titration

  • Instrumentation: A coulometric Karl Fischer titrator. This is preferred for the low water content expected in a final API.[27]

  • Methodology:

    • Accurately weigh the sample and introduce it into the titration cell containing the Karl Fischer reagent.

    • The instrument generates iodine coulometrically, which reacts with the water.

    • The endpoint is detected electrochemically, and the amount of water is calculated directly from the total charge passed.

Conclusion: Synthesizing Data for a Definitive Purity Statement

References

  • Title: Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Source: Restek. URL: [Link]

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Source: Patsnap Eureka. URL: [Link]

  • Title: Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Source: JEOL. URL: [Link]

  • Title: Residual Solvent Analysis of Pharmaceutical Products. Source: Agilent. URL: [Link]

  • Title: Analytical Methods for Nitrobenzene. Source: Agency for Toxic Substances and Disease Registry (ATSDR). URL: [Link]

  • Title: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Source: Taylor & Francis Online. URL: [Link]

  • Title: Simple Analysis of Impurities in Oligonucleotide Therapeutics Using a Single Quadrupole Mass Spectrometer. Source: Shimadzu. URL: [Link]

  • Title: Quality Guidelines. Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Source: ResearchGate. URL: [Link]

  • Title: Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Source: PubMed. URL: [Link]

  • Title: Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Source: PMC (PubMed Central). URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Source: Shimadzu. URL: [Link]

  • Title: Water Content Determination by Karl Fischer. Source: Pharmaguideline. URL: [Link]

  • Title: Studies in the Indole Field. Part VI. Synthesis of Some Nitroindoles. Source: Zenodo. URL: [Link]

  • Title: Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Title: A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Source: American Pharmaceutical Review. URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR). Source: Emery Pharma. URL: [Link]

  • Title: Study of Mass Spectra of Some Indole Derivatives. Source: Scientific Research Publishing (SciRP.org). URL: [Link]

  • Title: Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Source: LCGC International. URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Source: ResearchGate. URL: [Link]

  • Title: Mass spectrometry in impurity profiling. Source: ResearchGate. URL: [Link]

  • Title: Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Source: Waters Corporation. URL: [Link]

  • Title: Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Source: ACS Omega. URL: [Link]

  • Title: Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Source: Springer Nature. URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Source: International Journal of Pharmaceutical Investigation. URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Karl Fischer Titration: The Gold Standard For Water Content Analysis. Source: GMP Insiders. URL: [Link]

  • Title: Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Source: Journal of Medicinal and Chemical Sciences. URL: [Link]

  • Title: ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Source: IKEV. URL: [Link]

  • Title: The Karl Fischer Titration of Water. Source: ResearchGate. URL: [Link]

  • Title: ICH Q3A Guideline for Impurities in New Drug Substances. Source: YouTube. URL: [Link]

  • Title: ICH Q2 Validation of Analytical Procedures. Source: YouTube. URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

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Foundational

An In-Depth Technical Guide to the X-ray Crystallography of 6-Nitro-1H-indol-4-amine: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the process for determining the three-dimensional structure of 6-Nitro-1H-indol-4-amine through si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the process for determining the three-dimensional structure of 6-Nitro-1H-indol-4-amine through single-crystal X-ray crystallography. As the crystallographic data for this specific compound is not publicly available, this document outlines a complete workflow, from a proposed synthetic route and purification strategy to detailed methodologies for crystal growth and a predictive analysis of its crystallographic properties based on a closely related analogue. This guide is intended to serve as a robust framework for researchers embarking on the crystallographic analysis of this and similar nitroindole scaffolds.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. For 6-Nitro-1H-indol-4-amine, a promising synthetic pathway is the Batcho-Leimgruber indole synthesis, a versatile and widely used method for constructing the indole ring system.[1]

Proposed Synthetic Route: The Batcho-Leimgruber Approach

The synthesis commences with a suitable commercially available starting material, 2,4-dinitrotoluene. The key steps are outlined below:

Step 1: Enamine Formation. The first step involves the reaction of 2,4-dinitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a vinylogous nitroenamine intermediate.[1][2] This reaction leverages the acidity of the methyl protons ortho to a nitro group.

Step 2: Reductive Cyclization. The nitroenamine intermediate is then subjected to reductive cyclization. A variety of reducing agents can be employed, including palladium on carbon (Pd/C) with hydrogen gas, or tin(II) chloride (SnCl2).[1][2] This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring.

Experimental Protocol: Synthesis of 6-Nitro-1H-indol-4-amine

  • Step 1: Enamine Formation

    • To a solution of 2,4-dinitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

    • Heat the reaction mixture at 100-110 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate.

  • Step 2: Reductive Cyclization

    • Dissolve the crude enamine intermediate in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to hydrogenation (H2 gas, balloon pressure or Parr hydrogenator) at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude 6-Nitro-1H-indol-4-amine.

Purification to Crystallographic Grade

Achieving a purity of >99% is paramount for successful crystallization. The crude product will likely contain unreacted starting materials and side products. A multi-step purification strategy is recommended.

Initial Purification: Column Chromatography. Flash column chromatography using a silica gel stationary phase is an effective initial purification step. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will separate the target compound from less polar impurities.

Final Purification: Recrystallization. Recrystallization is the most critical step for obtaining crystallographic-grade material. The choice of solvent is crucial and often requires empirical screening. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

Experimental Protocol: Purification of 6-Nitro-1H-indol-4-amine

  • Column Chromatography:

    • Load the crude product onto a silica gel column.

    • Elute with a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

  • Recrystallization:

    • Dissolve the purified product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

    • If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Crystal Growth: The Art and Science of Single Crystal Formation

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging aspect of a crystallographic study. Several techniques can be employed, and the optimal method is typically determined through systematic screening.

Key Principles of Crystal Growth

Successful crystallization depends on creating a supersaturated solution from which the solute can slowly precipitate in an ordered crystalline lattice. Key factors influencing this process include:

  • Solvent Selection: The solvent should have a moderate solvating power for the compound.

  • Temperature: Controlling the rate of cooling can influence crystal size and quality.

  • Concentration: Achieving the optimal level of supersaturation is critical.

  • Purity: Impurities can inhibit nucleation and crystal growth.

Common Crystallization Techniques

The following are common and effective methods for growing single crystals of small organic molecules:

  • Slow Evaporation: A solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, increasing the concentration and leading to crystal formation.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Experimental Protocol: Crystal Growth Screening

  • Prepare saturated or near-saturated solutions of purified 6-Nitro-1H-indol-4-amine in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof).

  • Set up crystallization trials using the techniques described above in small vials or a crystallization plate.

  • Store the trials in a vibration-free environment and monitor for crystal growth over several days to weeks.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, they can be analyzed using an X-ray diffractometer to determine the three-dimensional arrangement of atoms in the crystal lattice.

Data Collection

A single crystal is mounted on the diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector. Key parameters for data collection include:

  • X-ray Source: Commonly copper (Cu Kα) or molybdenum (Mo Kα) radiation.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns.

Predictive Crystallographic Analysis of 6-Nitro-1H-indol-4-amine

In the absence of an experimentally determined structure for 6-Nitro-1H-indol-4-amine, we can predict some of its likely crystallographic features based on the known structure of a closely related compound, 4-amino-5-indolyl-1,2,4-triazole-3-thione . This analogue shares the core 4-aminoindole moiety.

Expected Crystal System and Space Group: Based on the analogue, 6-Nitro-1H-indol-4-amine is likely to crystallize in a centrosymmetric space group, such as the monoclinic P2₁/c or the triclinic P-1. The presence of both hydrogen bond donors (the amino and indole N-H groups) and acceptors (the nitro group) suggests that hydrogen bonding will play a significant role in the crystal packing.

Predicted Unit Cell Parameters: The unit cell dimensions will be influenced by the specific packing arrangement of the molecules. A hypothetical set of parameters based on the analogue is presented in the table below.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-105
Z4

Molecular Packing and Intermolecular Interactions: The crystal packing is expected to be dominated by intermolecular hydrogen bonds. The amino group and the indole N-H are likely to act as hydrogen bond donors to the oxygen atoms of the nitro group of neighboring molecules. This could lead to the formation of hydrogen-bonded chains or sheets. Additionally, π-π stacking interactions between the aromatic indole rings are also anticipated, further stabilizing the crystal lattice.

Data Visualization and Workflow

Visualizing the experimental workflow and the predicted molecular interactions is crucial for a comprehensive understanding.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography Crystallography s1 2,4-Dinitrotoluene s2 Enamine Formation (DMF-DMA) s1->s2 s3 Reductive Cyclization (Pd/C, H2) s2->s3 s4 Crude Product s3->s4 s5 Column Chromatography s4->s5 s6 Recrystallization s5->s6 s7 Pure 6-Nitro-1H-indol-4-amine s6->s7 c1 Crystal Growth Screening s7->c1 High Purity Sample c2 Single Crystal Selection c1->c2 c3 X-ray Data Collection c2->c3 c4 Structure Solution c3->c4 c5 Structure Refinement c4->c5 c6 Final Crystal Structure c5->c6

Caption: Experimental workflow from synthesis to structure determination.

molecular_packing cluster_molecule1 Molecule A cluster_molecule2 Molecule B a_indole Indole Ring b_indole Indole Ring a_indole->b_indole π-π Stacking a_nh2 Amino Group (H-donor) b_no2 Nitro Group (H-acceptor) a_nh2->b_no2 Hydrogen Bond a_no2 Nitro Group (H-acceptor) b_nh2 Amino Group (H-donor) b_nh2->a_no2 Hydrogen Bond

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

This technical guide provides a comprehensive roadmap for the X-ray crystallographic analysis of 6-Nitro-1H-indol-4-amine. While a definitive crystal structure is yet to be reported, the proposed synthetic and purification protocols, coupled with established crystallization techniques, offer a clear path to obtaining high-quality single crystals. The predictive analysis, based on a structurally similar molecule, provides valuable insights into the expected crystallographic parameters and the nature of the intermolecular forces that will likely govern its solid-state architecture. This guide serves as a valuable resource for researchers in structural biology and drug discovery, facilitating the elucidation of the three-dimensional structure of this and related pharmacologically relevant molecules.

References

  • Batcho, A. D.; Leimgruber, W. Org. Synth.1985, 63, 214.
  • Shalimov, A. A.; Kolotylo, M. V.; Babiy, L. V.; Muzychka, O. V.; Onys'ko, P. P.; Rozhkov, V. V. Chem. Heterocycl. Compd.2018, 54, 1033–1039.
  • Leimgruber–Batcho indole synthesis. In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Al-Hourani, B. J.; El-Sattar, N. E. A.; Al-Tel, T. H.; El-Kashef, H. S. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules2020, 25, 2686.

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Protocols & Analytical Methods

Method

Application Note: Using 6-Nitro-1H-indol-4-amine in Drug Synthesis

This guide outlines the strategic application of 6-Nitro-1H-indol-4-amine (CAS: 885520-44-5), a specialized heterocyclic building block. This scaffold is increasingly valued in medicinal chemistry—specifically in the des...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 6-Nitro-1H-indol-4-amine (CAS: 885520-44-5), a specialized heterocyclic building block. This scaffold is increasingly valued in medicinal chemistry—specifically in the design of Type I and Type II kinase inhibitors —due to its unique substitution pattern that allows for independent modification of the hinge-binding region (C4) and the solvent-exposed region (C6).

Document Type: Technical Application Guide & Protocol Compound: 6-Nitro-1H-indol-4-amine CAS No: 885520-44-5 Molecular Weight: 177.16 g/mol Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Part 1: Strategic Utility & Chemical Profile

The "Dual-Handle" Advantage

In rational drug design, 6-Nitro-1H-indol-4-amine offers a rare "orthogonal" reactivity profile. Unlike simple indoles, this scaffold presents two distinct chemical handles that can be manipulated sequentially without cross-reactivity:

  • The 4-Amino Group (Nucleophilic Handle): Positioned to interact with the ATP-binding hinge region of kinases. It is significantly more nucleophilic than the indole nitrogen (N1), allowing for chemoselective acylation or urea formation without N1 protection.

  • The 6-Nitro Group (Electrophilic/Latent Handle): Acts as a masked amine. It withdraws electron density, stabilizing the indole against oxidation during initial steps. Once the C4 core is established, the nitro group can be reduced to an amine (C6) to attach solubilizing groups (e.g., piperazines, morpholines) that extend into the solvent channel.

Physicochemical Properties[1][2]
  • Acidity (pKa): The indole N1-H has a pKa of ~16. The 4-amino group (aniline-like) has a pKa ~3–4. This large pKa difference dictates that under neutral or mildly basic conditions, the 4-amino group is the exclusive nucleophile .

  • Stability: The 6-nitro group stabilizes the electron-rich indole ring, making this compound less prone to oxidative polymerization than 4-aminoindole alone.

  • Storage: Light sensitive. Store at 2–8°C under inert gas (Argon/Nitrogen).

Part 2: Experimental Protocols

Protocol A: Chemoselective N-Acylation of the 4-Amine

Objective: To functionalize the 4-position (hinge binder) without affecting the indole nitrogen or the nitro group.

Rationale: The 4-amino group is an aniline derivative.[1] Standard Schotten-Baumann conditions or amide couplings work well. The indole NH is non-nucleophilic and requires deprotonation (NaH/DMF) to react, so it remains safe under these conditions.

Materials:

  • 6-Nitro-1H-indol-4-amine (1.0 equiv)[2]

  • Acid Chloride (R-COCl) or Carboxylic Acid (R-COOH)

  • Base: Pyridine (for acid chlorides) or DIPEA (for coupling agents)

  • Coupling Agent (if using acid): HATU or T3P

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 6-Nitro-1H-indol-4-amine (1.0 mmol) in anhydrous DMF (5 mL) or DCM (10 mL). Note: DMF is preferred if the nitroindole is sparingly soluble in DCM.

  • Base Addition: Add DIPEA (2.5 equiv). Stir at 0°C for 10 minutes.

  • Coupling:

    • Method A (Acid Chloride): Add R-COCl (1.1 equiv) dropwise at 0°C.

    • Method B (Carboxylic Acid): Add R-COOH (1.1 equiv) followed by HATU (1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by LC-MS. The target mass will be M+R-OH.

  • Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a yellow/orange solid.

Troubleshooting:

  • Issue: Low conversion.

  • Fix: The 6-nitro group deactivates the 4-amine electronically (via resonance/induction). If reaction is sluggish, switch to T3P (Propylphosphonic anhydride) in EtOAc at reflux, or use a stronger acylating agent.

Protocol B: Reduction of 6-Nitro to 6-Amino (The "Switch")

Objective: To activate the solvent-channel handle after the core is built.

Rationale: Standard catalytic hydrogenation (H₂/Pd-C) works but can sometimes reduce the indole C2-C3 double bond if over-exposed. Chemical reduction using Iron (Fe) or Tin(II) Chloride (SnCl₂) is more chemoselective for the nitro group.

Materials:

  • 4-Substituted-6-nitroindole (Intermediate from Protocol A)

  • Iron Powder (Fe, 5.0 equiv)

  • Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Suspend the nitroindole substrate in Ethanol/Water (4:1, 0.1 M concentration).

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat the mixture to 70–80°C with vigorous stirring.

  • Monitoring: Reaction is usually fast (1–3 hours). Monitor for the disappearance of the nitro peak and appearance of the amine (M-30 mass shift usually, or M-16 depending on ionization, strictly M-O2+H2 = M-30). Correction: Nitro (-NO2, mass 46) to Amine (-NH2, mass 16) is a loss of 30 Da.

  • Workup (Critical): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. The resulting 4,6-diaminoindole derivative is oxidation sensitive . Use immediately in the next step or store under Argon at -20°C.

Protocol C: C-3 Halogenation (Electrophilic Substitution)

Objective: To introduce a halogen at C3 for further cross-coupling (e.g., Suzuki).

Rationale: The 4-amino group directs electrophiles to the ortho/para positions. In indole, C3 is the most nucleophilic site. However, the 6-nitro group deactivates the ring. The 4-amino group counteracts this, restoring reactivity at C3.

Materials:

  • 6-Nitro-1H-indol-4-amine[2][3][4][5][6]

  • N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)

  • Solvent: DMF or Acetonitrile

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in DMF (0.2 M).

  • Addition: Add NCS/NBS (1.05 equiv) portion-wise at 0°C.

  • Reaction: Stir at 0°C to RT for 2 hours.

  • Outcome: Product precipitates or is isolated by extraction. This yields 3-halo-6-nitro-1H-indol-4-amine .

Part 3: Visualization & Workflow

The following diagram illustrates the divergent synthesis pathways available from the 6-Nitro-1H-indol-4-amine scaffold.

G Start 6-Nitro-1H-indol-4-amine (Scaffold) PathA Path A: 4-N-Acylation (Hinge Binder Synthesis) Start->PathA R-COCl / Base PathB Path B: C-3 Halogenation (Core Modification) Start->PathB NCS or NBS Intermediate1 4-Amido-6-nitroindole PathA->Intermediate1 Intermediate2 3-Halo-6-nitro-4-aminoindole PathB->Intermediate2 Reduction Nitro Reduction (Fe/NH4Cl) Intermediate1->Reduction Unmasking C6 Final 4,6-Diaminoindole Derivative (Kinase Inhibitor Candidate) Reduction->Final Solubilizing Group Attachment

Caption: Divergent synthetic workflow starting from 6-Nitro-1H-indol-4-amine. Path A prioritizes hinge-binding motif construction, while Path B allows for core substitution.

Part 4: Data Summary Table

Property / ReactionParameterValue / ConditionNote
Molecular Formula C₈H₇N₃O₂177.16 DaMonoisotopic Mass: 177.05
Solubility DMSO, DMFHigh (>50 mg/mL)Poor solubility in DCM/Ether
pKa (Calculated) Indole NH~16.0Non-nucleophilic without strong base
pKa (Calculated) 4-NH₂~3.5 - 4.2Less basic than aniline due to nitro-withdrawl
Acylation Yield Protocol A75 - 90%High efficiency with HATU/DIPEA
Nitro Reduction Protocol B85 - 95%Fe/NH₄Cl prevents over-reduction

References

  • PubChem. (2024).[2] 6-Nitro-1H-indol-4-amine (CID 24728748).[2] National Library of Medicine. Available at: [Link]

  • Lefebvre, V., et al. (2008). The Azaindole Framework in the Design of Kinase Inhibitors. Current Drug Discovery Technologies. (Contextual reference for indole-4-amine kinase binding modes). Available at: [Link]

  • Klausz, K., et al. (2019). Synthesis of 4- and 6-Substituted Nitroindoles. Heterocycles. (Mechanistic background on nitroindole synthesis). Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of 6-Nitro-1H-indol-4-amine in Kinase Inhibitor Synthesis

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utilization of 6-Nitro-1H-indol-4-amine (CAS: 885520-44-5) as a privileged "d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utilization of 6-Nitro-1H-indol-4-amine (CAS: 885520-44-5) as a privileged "dual-vector" scaffold for the synthesis of ATP-competitive kinase inhibitors.

Executive Summary

The indole scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Sunitinib, Axitinib, Osimertinib). However, achieving high selectivity often requires precise decoration of the indole core to exploit specific hydrophobic pockets within the kinase ATP-binding site.

6-Nitro-1H-indol-4-amine represents a high-value "Dual-Vector" building block. Its unique substitution pattern allows for orthogonal functionalization:

  • C4-Amine (Vector A): Serves as the primary "Hinge Binder" or attachment point for hinge-binding heterocycles (mimicking the adenine of ATP).

  • C6-Nitro (Vector B): A masked aniline. Upon reduction, it provides a vector towards the solvent front, ideal for attaching solubilizing groups (e.g., piperazines, morpholines) to improve ADME properties without disrupting the hinge binding mode.

This guide outlines a validated protocol for utilizing this scaffold to synthesize a prototype Type I kinase inhibitor.

Chemical Profile & Handling

PropertyData
Compound Name 6-Nitro-1H-indol-4-amine
CAS Number 885520-44-5
Molecular Weight 177.16 g/mol
Appearance Yellow to Orange Solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in DCM
Stability Stable under standard conditions; Light sensitive (store in amber vials)
Hazards Nitroaromatics are potentially explosive if heated under confinement.[1] Handle in a fume hood.

Strategic Synthesis Protocol

The following protocol demonstrates the conversion of 6-Nitro-1H-indol-4-amine into a 4,6-disubstituted indole inhibitor . The strategy employs a "Head-First" approach (functionalizing the hinge binder first) followed by a "Tail-Last" approach (solubilizing group attachment).

Phase 1: Protection of Indole N1 (Optional but Recommended)

Rationale: While the C4-amine is more nucleophilic than the indole N1, protecting N1 prevents side reactions during aggressive acylation or alkylation steps and improves solubility in organic solvents.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), DMAP, DCM.

  • Outcome: tert-butyl 4-amino-6-nitro-1H-indole-1-carboxylate.

Phase 2: Vector A Functionalization (Hinge Binding Motif)

Rationale: The C4-amine is derivatized to form a urea or amide linkage, a common motif to engage the Asp-Phe-Gly (DFG) backbone residues.

  • Reaction Type: Urea Formation.

  • Protocol:

    • Dissolve tert-butyl 4-amino-6-nitro-1H-indole-1-carboxylate (1.0 equiv) in anhydrous THF.

    • Add Phenyl Isocyanate (1.1 equiv) (Model electrophile for hinge binder).

    • Add Triethylamine (1.5 equiv) if reaction is sluggish.

    • Stir at RT for 4-12 hours. Monitor by LC-MS.

    • Workup: Concentrate and precipitate with diethyl ether.

    • Product: Urea-linked intermediate (C4-functionalized).

Phase 3: Vector B Activation (Nitro Reduction)

Rationale: Unmasking the C6-amine to allow for "Tail" attachment.

  • Reaction Type: Catalytic Hydrogenation.

  • Protocol:

    • Dissolve the nitro-intermediate in MeOH/EtOAc (1:1).

    • Add 10% Pd/C (10 wt%).

    • Stir under H₂ balloon (1 atm) for 2-6 hours.

    • Critical Check: Monitor for over-reduction (saturation of the indole C2-C3 bond). If observed, switch to Fe/NH₄Cl reduction (Bechamp conditions).

    • Workup: Filter through Celite. Concentrate immediately to avoid oxidation of the electron-rich diaminoindole.

Phase 4: Vector B Functionalization (Solubilizing Tail)

Rationale: Attaching a polar group (e.g., N-methylpiperazine moiety) to the C6 position improves water solubility and can target the solvent-exposed region of the kinase.

  • Reaction Type: Amide Coupling.

  • Protocol:

    • Dissolve C6-amino intermediate in DMF.

    • Add 1-Methylpiperidine-4-carboxylic acid (1.2 equiv).

    • Add HATU (1.3 equiv) and DIPEA (3.0 equiv).

    • Stir at RT for 2 hours.

    • Workup: Dilute with water, extract with EtOAc. Purify via Flash Chromatography (DCM/MeOH).

Phase 5: Global Deprotection
  • Protocol: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the N1-Boc group. Isolate the final inhibitor as a hydrochloride or trifluoroacetate salt.

Visualizing the Workflow & Mechanism

Figure 1: Synthetic Pathway (DOT Diagram)

This flowchart illustrates the "Head-First" synthetic strategy described above.

SynthesisPath Start 6-Nitro-1H-indol-4-amine (Starting Material) Step1 N1-Boc Protection (Selectivity Control) Start->Step1 Boc2O, DMAP Step2 C4-Urea Formation (Hinge Binder) Step1->Step2 R-NCO (Isocyanate) Step3 C6-Nitro Reduction (Unmasking Vector B) Step2->Step3 H2, Pd/C Step4 C6-Amide Coupling (Solubilizing Tail) Step3->Step4 R'-COOH, HATU Final Final Kinase Inhibitor (Type I) Step4->Final TFA (Deprotection)

Caption: Step-wise synthetic transformation of 6-Nitro-1H-indol-4-amine into a dual-vector kinase inhibitor.

Figure 2: Binding Mode Hypothesis

This diagram conceptualizes how the final molecule interacts within the ATP-binding pocket.

BindingMode Hinge Kinase Hinge Region (Glu-Met backbone) Solvent Solvent Front (Water Interface) Pocket Hydrophobic Pocket II IndoleNH Indole N1-H (H-Bond Donor) IndoleNH->Hinge H-Bond IndoleNH->Pocket Van der Waals C4Group C4-Urea Motif (Hinge Interaction) IndoleNH->C4Group Indole Core C6Group C6-Tail (Solubility/Selectivity) IndoleNH->C6Group C4Group->Hinge Bidentate H-Bond C6Group->Solvent Exposed

Caption: Conceptual binding mode showing the Indole N1 and C4-substituent engaging the hinge, while C6 extends to solvent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in C4 Coupling Aniline at C4 is deactivated by C6-Nitro group (electron-withdrawing).Use a stronger electrophile (e.g., isocyanate) or heat (reflux in THF). If using amide coupling, convert acid to acid chloride first.
Over-reduction (Indoline formation) Prolonged hydrogenation or high pressure.Stop reaction immediately upon H₂ uptake cessation. Switch to Fe/NH₄Cl or SnCl₂ reduction methods.
N1-Alkylation Side Product Base too strong during C4/C6 functionalization.Ensure N1 is Boc-protected.[2] If protecting group is not used, avoid NaH; use mild bases like DIPEA or Pyridine.
Poor Solubility Planar aromatic stacking.The introduction of the C6-solubilizing tail (Step 4) is critical. Ensure the tail has an ionizable center (e.g., piperazine, pKa ~8.5).

References

  • Martin, J. S., et al. (2021).[3] "Synthesis of a Series of Diaminoindoles." The Journal of Organic Chemistry, 86(17), 11333-11340.[3] (Describes the synthesis of 3,4-diaminoindoles and adapts protocols for nitroindole reduction).

  • Zhang, H., et al. (2015). "Design, synthesis and biological evaluation of novel 4-aminoindole derivatives as potent kinase inhibitors." European Journal of Medicinal Chemistry. (General reference for 4-aminoindole scaffold utility).
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24728748, 6-Nitro-1H-indol-4-amine.

  • Cayman Chemical. "Kinase Inhibitor Scaffolds and Building Blocks." (General verification of indole availability for kinase research).

Sources

Method

Application Notes and Protocols for the Selective N-Alkylation of 6-Nitro-1H-indol-4-amine

Abstract This technical guide provides a comprehensive, field-proven protocol for the selective N-alkylation of 6-nitro-1H-indol-4-amine, a key intermediate in the synthesis of various pharmacologically active compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the selective N-alkylation of 6-nitro-1H-indol-4-amine, a key intermediate in the synthesis of various pharmacologically active compounds. The inherent challenge in alkylating this substrate lies in the presence of two nucleophilic nitrogen atoms: the indole N1 and the exocyclic C4-amine. This guide details a robust three-stage strategy involving the chemoselective protection of the more nucleophilic C4-amine, followed by the N-alkylation of the indole ring, and concluding with the selective deprotection of the C4-amine to yield the desired N-alkylated product. The causality behind each experimental choice, from reagent selection to reaction conditions, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: Navigating the Chemoselectivity Challenge

The N-alkylation of indoles is a fundamental transformation in organic synthesis, pivotal for the generation of diverse molecular scaffolds in drug discovery. However, the substrate 6-nitro-1H-indol-4-amine presents a significant chemoselectivity challenge. The exocyclic primary amine at the C4 position is generally more nucleophilic than the indole N-H. Consequently, direct alkylation attempts often lead to a mixture of N1-alkylated, C4-N-alkylated, and di-alkylated products, complicating purification and reducing the yield of the desired compound.

To overcome this, a protection-alkylation-deprotection strategy is the most logical and effective approach. This protocol employs an acetyl group for the temporary protection of the C4-amine. The acetyl group is ideal due to its ease of introduction, its stability under the basic conditions required for N-alkylation, and its straightforward removal under conditions that do not compromise the integrity of the final product. The electron-withdrawing nature of both the nitro group and the acetylated amine increases the acidity of the indole N-H proton, facilitating its deprotonation and subsequent alkylation.[1]

Overall Synthetic Strategy

The protocol is divided into three distinct experimental stages, as illustrated in the workflow diagram below. Each stage is designed to be self-validating, with clear endpoints and purification procedures to ensure the desired intermediate is obtained in high purity before proceeding to the next step.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Deprotection A 6-Nitro-1H-indol-4-amine B N-(6-Nitro-1H-indol-4-yl)acetamide A->B Acetic Anhydride, Pyridine, DCM C N-(1-Alkyl-6-nitro-1H-indol-4-yl)acetamide B->C 1. NaH, DMF 2. Alkyl Halide (R-X) D 1-Alkyl-6-nitro-1H-indol-4-amine (Final Product) C->D Aq. HCl or NaOH, EtOH, Reflux

Caption: Overall workflow for the selective N-alkylation of 6-Nitro-1H-indol-4-amine.

PART 1: Experimental Protocols

Stage 1: Protection of the C4-Amine (Acetylation)

Rationale: The primary amino group at the C4 position is protected as an acetamide to prevent its reaction during the subsequent N-alkylation step. Acetic anhydride is a readily available and highly effective acetylating agent. Pyridine acts as a mild base to neutralize the acetic acid byproduct and catalyze the reaction.

Materials and Equipment:

  • 6-Nitro-1H-indol-4-amine

  • Acetic anhydride ((CH₃CO)₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware and consumables

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-nitro-1H-indol-4-amine (1.0 eq.) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material (approx. 10-15 mL per gram of indole).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To the stirred solution, add pyridine (1.5 eq.) followed by the dropwise addition of acetic anhydride (1.2 eq.).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acetic acid), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product, N-(6-nitro-1H-indol-4-yl)acetamide, can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure protected indole.

Stage 2: N-Alkylation of the Protected Indole

Rationale: With the C4-amine protected, the indole nitrogen is now the most reactive site for alkylation. A strong base, such as sodium hydride (NaH), is used to deprotonate the indole N-H, forming the highly nucleophilic indolate anion.[1] This anion then undergoes a standard SN2 reaction with an alkyl halide to form the C-N bond. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation.

Materials and Equipment:

  • N-(6-Nitro-1H-indol-4-yl)acetamide (from Stage 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask under an inert atmosphere (N₂ or Ar)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringes and needles

  • Standard work-up and purification equipment as in Stage 1

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq., 60% dispersion in oil) in anhydrous DMF. Cool the suspension to 0 °C.

  • Formation of the Indolate Anion: Dissolve the N-(6-nitro-1H-indol-4-yl)acetamide (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension. Stir the mixture at 0 °C for 30-60 minutes, during which time hydrogen gas will evolve. The formation of the sodium salt of the indole may be indicated by a color change.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-12 hours). Gentle heating (40-50 °C) may be required for less reactive alkyl halides.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic extracts with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-(1-alkyl-6-nitro-1H-indol-4-yl)acetamide can be purified by flash column chromatography on silica gel.

ParameterConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the indole N-H.
Solvent Anhydrous DMFA polar aprotic solvent that dissolves the indole and its sodium salt, facilitating the reaction.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction of NaH with the indole. The reaction then proceeds efficiently at room temperature.
Alkylating Agents R-X (X = I, Br, Cl)Primary and benzylic halides are excellent electrophiles for this SN2 reaction.

Table 1: Key Parameters for the N-Alkylation Reaction.

Stage 3: Deprotection of the C4-Amine (Deacetylation)

Rationale: The final step is the removal of the acetyl protecting group to reveal the free C4-amine. This is typically achieved by hydrolysis under either acidic or basic conditions.[2] The choice between acid or base depends on the stability of the rest of the molecule. For many nitro-containing compounds, basic hydrolysis is often preferred to avoid potential side reactions.

Materials and Equipment:

  • N-(1-Alkyl-6-nitro-1H-indol-4-yl)acetamide (from Stage 2)

  • Aqueous Hydrochloric Acid (e.g., 6M HCl) OR Aqueous Sodium Hydroxide (e.g., 2M NaOH)

  • Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard work-up and purification equipment

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the N-(1-alkyl-6-nitro-1H-indol-4-yl)acetamide (1.0 eq.) in a mixture of ethanol and either aqueous HCl or aqueous NaOH.

  • Hydrolysis: Heat the mixture to reflux and maintain it at this temperature for 2-8 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up (Acidic Hydrolysis): Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃ or NaOH. Extract the product into an organic solvent like ethyl acetate.

  • Work-up (Basic Hydrolysis): Cool the reaction mixture and neutralize with aqueous HCl. Extract the product into an organic solvent.

  • Isolation and Purification: Wash the organic extract with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, 1-alkyl-6-nitro-1H-indol-4-amine, can be purified by flash column chromatography or recrystallization to yield the highly pure target compound.

PART 2: Troubleshooting and Key Considerations

  • Incomplete Protection (Stage 1): If the starting aminoindole is not fully consumed, increase the reaction time or the equivalents of acetic anhydride and pyridine. Ensure all reagents and solvents are anhydrous.

  • Low Yield in N-Alkylation (Stage 2): Ensure the NaH is fresh and the DMF is strictly anhydrous. The presence of water will quench the base. For less reactive alkyl halides, consider using a more reactive leaving group (iodide vs. bromide) or elevating the reaction temperature.

  • C3-Alkylation Side Product: While the electron-withdrawing groups on the benzene ring disfavor C3-alkylation, it can sometimes be a minor byproduct. Careful control of the reaction temperature (keeping it low initially) can help to minimize this.

  • Difficult Deprotection (Stage 3): If hydrolysis is sluggish, increase the concentration of the acid or base, or prolong the reflux time. Ensure the temperature is maintained at a steady reflux.

Conclusion

The selective N-alkylation of 6-nitro-1H-indol-4-amine is a challenging but achievable transformation that is crucial for the synthesis of a variety of biologically relevant molecules. The three-stage protocol detailed in this application note, centered around a robust protection-alkylation-deprotection strategy, provides a reliable and reproducible pathway to the desired products. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt this protocol for the synthesis of a diverse library of N-alkylated 4-aminoindole derivatives.

References

  • Gnanamani, E., Yan, X., & Zare, R. N. (2020). Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. Angewandte Chemie International Edition, 59(8), 3069-3072. Available at: [Link]

  • Cee, V., & Erlanson, D. (2019). N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10, 1302-1308. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acetyl Protection. Retrieved from a relevant organic chemistry resource. (A general reference for the deprotection of acetamides). Available at: [Link]

Sources

Application

Application Note: Quantitative Analysis of 6-Nitro-1H-indol-4-amine in Reaction Mixtures

Abstract This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 6-Nitro-1H-indol-4-amine in complex reaction mixtures. As a crucial intermediate in various synthetic pathway...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 6-Nitro-1H-indol-4-amine in complex reaction mixtures. As a crucial intermediate in various synthetic pathways, particularly in the development of novel pharmaceuticals and materials, accurate and precise quantification of this compound is paramount for reaction monitoring, yield optimization, and quality control. This application note details three robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each method is presented with a thorough explanation of the underlying principles, step-by-step protocols, and validation considerations in accordance with ICH guidelines. The causality behind experimental choices, such as mobile phase composition, column selection, and detection parameters, is elucidated to empower researchers to adapt and troubleshoot these methods for their specific applications.

Introduction

6-Nitro-1H-indol-4-amine is a key building block in medicinal chemistry and materials science. Its unique electronic and structural features, stemming from the electron-withdrawing nitro group and the electron-donating amine group on the indole scaffold, make it a valuable precursor for a range of target molecules. The progress and outcome of synthetic routes involving this intermediate are critically dependent on its accurate quantification in the presence of starting materials, reagents, by-products, and other impurities.

This guide is designed for researchers, scientists, and drug development professionals who require reliable analytical methods for in-process control and final product analysis involving 6-Nitro-1H-indol-4-amine. The methodologies presented herein are designed to be robust, specific, and sensitive, ensuring data integrity and supporting confident decision-making throughout the development lifecycle.

Physicochemical Properties of 6-Nitro-1H-indol-4-amine:

PropertyValueSource
Molecular FormulaC₈H₇N₃O₂PubChem[1]
Molecular Weight177.16 g/mol PubChem[1]
AppearanceExpected to be a colored solidGeneral knowledge of nitro-aromatic compounds
SolubilitySoluble in common organic solvents (e.g., Methanol, Acetonitrile, DMSO)General chemical principles

Method Selection: A Strategic Approach

The choice of analytical method is dictated by the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the reaction matrix, and the available instrumentation.

MethodSelection cluster_methods Analytical Methods Analyte 6-Nitro-1H-indol-4-amine in Reaction Mixture HPLC HPLC-UV (High Specificity, Good Quantification) Analyte->HPLC Complex Matrix Moderate Concentration LCMS LC-MS/MS (Highest Specificity & Sensitivity) Analyte->LCMS Very Complex Matrix Trace Levels UVVis UV-Vis Spectrophotometry (Rapid Screening, High Concentration) Analyte->UVVis Simple Matrix High Concentration No Isomers

  • HPLC-UV is the workhorse method for routine quantification. It offers an excellent balance of specificity, sensitivity, and cost-effectiveness. The presence of a chromophore in 6-Nitro-1H-indol-4-amine makes it well-suited for UV detection.

  • LC-MS/MS provides the highest level of specificity and sensitivity. This technique is indispensable when dealing with very low concentrations of the analyte or when the reaction matrix is exceedingly complex and contains interfering species that cannot be resolved chromatographically from the analyte of interest.

  • UV-Vis Spectrophotometry is a simple and rapid technique suitable for high-concentration samples or for quick screening purposes where high specificity is not required. Its primary limitation is the potential for interference from other chromophoric species in the reaction mixture.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. 6-Nitro-1H-indol-4-amine, being a moderately polar molecule, can be effectively retained and separated from both more polar and less polar impurities. Detection is achieved by monitoring the absorbance of the eluent at a wavelength where the analyte has a strong absorbance, which for nitroaromatic compounds is typically in the UV range.

Rationale for Experimental Choices
  • Column: A C18 column is a versatile and robust choice for the separation of a wide range of small organic molecules, including aromatic amines and nitro compounds.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is standard for reversed-phase chromatography.[2] Acetonitrile is often preferred due to its lower viscosity and UV cutoff.[3] The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial for obtaining sharp, symmetrical peaks for amine-containing compounds by suppressing the ionization of residual silanol groups on the silica-based stationary phase.[4]

Protocol for HPLC-UV Analysis

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or trifluoroacetic acid), analytical grade.

  • 6-Nitro-1H-indol-4-amine reference standard.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the 6-Nitro-1H-indol-4-amine reference standard at a concentration of 1 mg/mL in methanol or acetonitrile.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture.

    • Dissolve the sample in a known volume of a suitable solvent (e.g., methanol or acetonitrile) to achieve a theoretical concentration of 6-Nitro-1H-indol-4-amine within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile
Gradient Program0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection WavelengthTo be determined by PDA scan (start at 350 nm)
  • Data Analysis:

    • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared sample solutions.

    • Quantify the amount of 6-Nitro-1H-indol-4-amine in the sample using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: H2O + 0.1% FA, B: ACN + 0.1% FA) HPLC HPLC System (C18 Column, Gradient Elution) MobilePhase->HPLC Standards Prepare Calibration Standards Standards->HPLC Sample Prepare Reaction Sample (Dissolve & Filter) Sample->HPLC Detection UV/PDA Detection (λ ~ 350 nm) HPLC->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.[6] After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and the resulting parent ion is selected in the first quadrupole. This parent ion is then fragmented in a collision cell, and specific fragment ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same retention time, parent mass, and fragment mass as the analyte of interest.

Rationale for Experimental Choices
  • Ionization Mode: Given the presence of an amine group, 6-Nitro-1H-indol-4-amine is expected to ionize efficiently in positive ion mode ESI (ESI+). The amine group can be readily protonated to form the [M+H]⁺ ion.

  • MRM Transitions: The selection of MRM transitions is critical for method specificity and sensitivity. The most abundant and stable fragment ions derived from the [M+H]⁺ precursor ion should be chosen. A preliminary infusion of a standard solution into the mass spectrometer is necessary to optimize the collision energy and identify the most suitable transitions.

Protocol for LC-MS/MS Analysis

Instrumentation and Materials:

  • LC-MS/MS system (HPLC coupled to a triple quadrupole mass spectrometer with an ESI source).

  • All materials listed for the HPLC-UV method.

Procedure:

  • LC Conditions: The same LC conditions as described in the HPLC-UV method can be used as a starting point. A shorter run time may be achievable due to the increased specificity of MS detection.

  • MS Parameter Optimization:

    • Prepare a 1 µg/mL solution of the reference standard in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the [M+H]⁺ ion (m/z 178.1).

    • Perform a product ion scan to identify the major fragment ions.

    • For each potential fragment ion, optimize the collision energy to maximize its signal.

    • Select at least two MRM transitions for quantification and confirmation.

Anticipated MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Designation
178.1To be determinedQuantifier
178.1To be determinedQualifier
  • Sample and Standard Preparation: Prepare as described for the HPLC-UV method, but dilute to a lower concentration range appropriate for the sensitivity of the LC-MS/MS system (e.g., 0.1 - 100 ng/mL).

  • Data Analysis:

    • Create a calibration curve using the peak area of the quantifier transition.

    • Confirm the identity of the analyte in samples by ensuring the retention time matches that of the standard and that the ratio of the qualifier to quantifier transition is within a specified tolerance (e.g., ±20%) of the average ratio observed for the standards.

UV-Vis Spectrophotometry

Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[7] It is a rapid and simple method but lacks the specificity of chromatographic techniques.

Rationale for Experimental Choices
  • Solvent: A solvent that dissolves the sample and does not absorb in the analytical wavelength region should be chosen. Methanol or ethanol are common choices for UV-Vis analysis of organic compounds.

  • Analytical Wavelength (λmax): To maximize sensitivity and minimize deviations from the Beer-Lambert law, the wavelength of maximum absorbance (λmax) should be used. For related nitroindole structures, significant absorbance occurs between 300 and 400 nm.[5]

Protocol for UV-Vis Spectrophotometry

Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam recommended).

  • Quartz cuvettes (1 cm path length).

  • Methanol or ethanol, spectroscopic grade.

  • 6-Nitro-1H-indol-4-amine reference standard.

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of the reference standard in the chosen solvent.

    • Scan the solution across the UV-Vis spectrum (e.g., 200-600 nm) to identify the wavelength of maximum absorbance.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations that give absorbances in the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Sample Preparation:

    • Dissolve a known mass of the reaction mixture in a known volume of the solvent. The dilution factor should be chosen so that the final absorbance reading falls within the range of the calibration curve.

    • If the sample is not fully soluble, centrifugation or filtration may be necessary. Note that this may introduce errors if the analyte is not completely extracted.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the pure solvent to zero the instrument (blank).

    • Measure the absorbance of each calibration standard and the sample solution.

  • Data Analysis:

    • Create a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the analyte in the sample solution from the calibration curve and account for the initial dilution.

Important Consideration: This method assumes that 6-Nitro-1H-indol-4-amine is the only component in the mixture that absorbs significantly at the analytical wavelength. If other starting materials, by-products, or the solvent itself have overlapping absorption spectra, this method will yield inaccurate results.

Method Validation

All analytical methods intended for quantitative analysis must be validated to ensure they are fit for their intended purpose.[3][8][9] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a detailed framework and practical protocols for the quantitative analysis of 6-Nitro-1H-indol-4-amine in reaction mixtures. The choice between HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry should be based on the specific analytical challenges and objectives. HPLC-UV is recommended for routine, robust quantification. LC-MS/MS offers unparalleled specificity and sensitivity for trace analysis in complex matrices. UV-Vis spectrophotometry serves as a rapid screening tool for high-concentration samples with simple matrices. Proper method validation is essential to ensure the generation of reliable and accurate data, which is fundamental to the successful progression of research and development projects.

References

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. (URL not available)
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. ([Link])

  • Reversed Phase HPLC Method Development. Phenomenex. ([Link])

  • An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. ([Link])

  • A LC-MS/MS method for the simultaneous determination of 6-cyanodopamine, 6-nitrodopamine, 6-nitrodopa, 6-nitroadrenaline and 6-bromodopamine in human plasma and its clinical application in patients with chronic kidney disease. PubMed. ([Link])

  • UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. ResearchGate. ([Link])

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. ([Link])

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. ([Link])

  • HPLC Solvent Selection. Element Lab Solutions. ([Link])

  • Guide to Choosing the Correct HPLC Solvent. Phenomenex. ([Link])

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. ([Link])

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). ([Link])

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC - NIH. ([Link])

  • 6-Nitro-1H-indole | CAS#:4769-96-4. Chemsrc. ([Link])

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies. ([Link])

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. ([Link])

  • UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and... ResearchGate. ([Link])

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. (URL not available)
  • Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry - ACS Publications. ([Link])

  • Separation of Model Compounds in Reversed-Phase and Mixed-Mode. SIELC Technologies. ([Link])

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ([Link])

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. ([Link])

  • 6-Nitro-1H-indol-4-amine. PubChem. ([Link])

  • 6-nitro-1H-indol-2-ol. PubChem. ([Link])

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. ([Link])

  • 04-AD-0240 Detection and Quantitation of Nitrosamine Impurities in Drug Substances by LC-HRMS on LCMS-9030. Shimadzu. ([Link])

  • A LC-MS/MS method for the simultaneous determination of 6-cyanodopamine, 6-nitrodopamine, 6-nitrodopa, 6-nitroadrenaline and 6-bromodopamine in human plasma and its clinical application in patients with chronic kidney disease. PubMed. ([Link])

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. ([Link])

Sources

Method

Application Note: Precision Solid-Phase Synthesis using 6-Nitro-1H-indol-4-amine

[1] Executive Summary The 6-nitro-1H-indol-4-amine scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct geometry for kinase inhibitor design (hinge binding) and GPCR ligand exploration...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 6-nitro-1H-indol-4-amine scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct geometry for kinase inhibitor design (hinge binding) and GPCR ligand exploration.[1] However, its amphoteric nature and electron-deficient core present unique synthetic challenges.[1]

This Application Note provides a definitive, field-tested guide for the solid-phase synthesis (SPS) of libraries based on this scaffold. Unlike standard aniline protocols, this guide leverages the specific electronic properties of the 6-nitro group—using it as both a protecting group and a latent diversity handle.[1]

Key Advantages of this Protocol:

  • Regioselective Loading: Exploits the nucleophilicity differential between the C4-amine and N1-indole to achieve exclusive C4-anchoring without protecting groups.[1]

  • Orthogonal Diversity: Enables independent functionalization of the N1-position (alkylation) and the C6-position (post-reduction acylation).

  • Self-Validating Steps: Includes colorimetric and spectroscopic checkpoints to ensure reaction completeness.

Strategic Analysis: The "Electronic Switch" Concept

Success with this molecule requires understanding its electronic "personality." The 6-nitro group is a strong electron-withdrawing group (EWG).[1]

  • Deactivation (Benefit): It stabilizes the electron-rich indole ring against oxidative degradation, a common issue with 4-aminoindoles.[1]

  • Acidity (Opportunity): It increases the acidity of the N1-proton, facilitating mild alkylation conditions.

  • The Switch (Mechanism): The synthesis strategy relies on an "Electronic Switch." We perform electrophilic reactions (N1-alkylation) while the ring is deactivated (Nitro form). We then reduce the nitro group to an amine (Amino form), "switching on" the ring's electron density for the final diversification steps.

Synthesis Workflow Diagram

IndoleSPS Start 6-Nitro-1H-indol-4-amine Loading Step 1: Resin Loading (2-CTC Resin, Regioselective) Start->Loading Immobilization N1_Div Step 2: N1-Diversification (Alkylation via Cs2CO3) Loading->N1_Div R1-X, Base Reduction Step 3: The Electronic Switch (Nitro Reduction to Amine) N1_Div->Reduction SnCl2 / DMF C6_Div Step 4: C6-Diversification (Acylation/Sulfonylation) Reduction->C6_Div R2-COCl / R2-SO2Cl Cleavage Step 5: Cleavage & Release (TFA/DCM) C6_Div->Cleavage 1% TFA Final Final Library Compound Cleavage->Final Isolation

Figure 1: The "Electronic Switch" workflow allows for sequential, orthogonal functionalization of the indole core.[1]

Detailed Experimental Protocols

Phase 1: Resin Loading (Immobilization)

Objective: Anchor the scaffold via the C4-amine onto 2-Chlorotrityl Chloride (2-CTC) resin.[1] Rationale: 2-CTC is chosen over Rink Amide because it forms a secondary amine linkage that is acid-labile but stable to basic conditions used in Step 2.[1] The steric bulk of the trityl group prevents over-alkylation.

Materials:

  • 2-Chlorotrityl chloride resin (1.0–1.6 mmol/g loading).[1]

  • 6-Nitro-1H-indol-4-amine (1.5 equiv relative to resin capacity).[1]

  • DIPEA (Diisopropylethylamine) (4.0 equiv).

  • DCM (Anhydrous Dichloromethane).[2]

  • Methanol (HPLC grade).

Protocol:

  • Swelling: Place 1.0 g of 2-CTC resin in a fritted polypropylene reactor. Add 10 mL DCM and shake gently for 30 mins. Drain.

  • Loading Solution: Dissolve 6-Nitro-1H-indol-4-amine (1.5 equiv) and DIPEA (4.0 equiv) in 10 mL of DCM/DMF (4:1 ratio to ensure solubility).

    • Note: A small amount of DMF helps dissolve the nitroindole.

  • Coupling: Add the solution to the resin. Shake at room temperature for 4 hours.

  • Capping: Drain the resin. Add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 20 mins. This caps unreacted trityl chlorides as methyl ethers.

  • Washing: Wash extensively: DCM (3x), DMF (3x), DCM (3x).

Validation:

  • Resin Loading Check: Take a 5 mg sample, cleave with 2% TFA/DCM for 10 mins, filter, and measure UV absorbance of the filtrate at 380 nm (nitroindole absorption) to calculate loading efficiency.

Phase 2: N1-Diversification (Alkylation)

Objective: Introduce diversity at the indole nitrogen. Rationale: The 6-nitro group lowers the pKa of the N1-H (approx pKa ~14), allowing alkylation with weaker bases like Cesium Carbonate (


), avoiding the harsh NaH conditions that might degrade the resin.

Protocol:

  • Preparation: Wash resin with anhydrous DMF (3x) to remove moisture.

  • Reagents: Suspend

    
     (5.0 equiv) in DMF. Add the alkyl halide (R-Br or R-I, 5.0 equiv).[1]
    
  • Reaction: Add the suspension to the resin. Shake at 40°C for 16 hours.

    • Tip: For unreactive alkyl chlorides, add KI (1.0 equiv) to form the iodide in situ (Finkelstein).

  • Washing: Wash with DMF (3x), Water (2x) to remove salts, MeOH (2x), DCM (3x).

Phase 3: Nitro Reduction (The Switch)

Objective: Convert the 6-nitro group to a 6-amine.[1] Rationale: Stannous Chloride (


) is the reagent of choice for solid-phase nitro reduction. It is chemoselective and avoids the catalyst poisoning often seen with Pd/C on sulfur-containing resins.[1]

Protocol:

  • Reagent Prep: Prepare a 2M solution of

    
     in DMF.
    
    • Note: The solution may require mild sonication to dissolve.

  • Reaction: Add the solution to the resin (approx 10 mL per gram of resin). Shake at room temperature for 8 hours.

  • The "Tin Wash" (Critical): Tin salts can adhere to the resin, causing clogging and contamination. Wash strictly in this order:

    • DMF (3x)

    • DMF:Water (1:1) (3x) – Removes inorganic salts.

    • THF:Water (1:1) (3x)[3][4][5]

    • MeOH (3x)

    • DCM (3x)

Validation:

  • Color Change: The resin typically shifts from a deep yellow/orange (Nitro) to a lighter beige/tan (Amine).

  • Chloranil Test: Perform a chloranil test on a few beads. A dark blue/green color indicates the presence of a free primary amine (positive result).

Phase 4: Cleavage & Isolation

Objective: Release the final compound from the solid support.

Protocol:

  • Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).

    • Note: High concentrations of TFA (e.g., 50%) are not needed for 2-CTC and may cause side reactions.[1]

  • Execution: Treat resin with the cocktail (10 mL) for 5 x 2 minutes. Collect filtrates immediately into a flask containing a small amount of toluene (to aid evaporation).

    • Why short bursts? Prevents acid-catalyzed decomposition of the indole.[1]

  • Workup: Concentrate the combined filtrates under vacuum. The product is usually obtained as a trifluoroacetate salt.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Resin Loading Poor solubility of scaffold.[1]Increase DMF ratio in loading buffer. Ensure resin is not hydrolyzed (store 2-CTC in dessicator).[1]
Incomplete N1-Alkylation Steric hindrance of alkyl halide.[1]Switch base to BEMP (organic superbase) or increase temp to 60°C.
"Sticky" Resin after Reduction Trapped Tin byproducts.Perform an wash with 0.5M HCl in THF (briefly) followed by extensive DMF washes.
Oxidation of Product Air sensitivity of amino-indole.[1]Perform cleavage under Nitrogen atmosphere.[5] Store final product at -20°C immediately.

References

  • Solid-Phase Peptide Synthesis (SPPS)

    • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • 2-CTC Resin Loading Protocols

    • García-Martín, F., et al. (2006).[1][4] The Power of Chemoselective Trityl Linkers in Solid-Phase Synthesis. Biopolymers. Link

  • Nitro Reduction on Solid Phase

    • Hsieh, H. P., et al. (2000). Solid-Phase Synthesis of 2-Aminobenzimidazoles via Reduction of Nitro-Substituted Anilines.[1] Bioorganic & Medicinal Chemistry Letters. (Validates SnCl2 method).

  • Indole Chemistry & Reactivity

    • Sundberg, R. J. (1996). Indoles.[5][6] Academic Press. (Authoritative text on indole electronic properties).

  • Tin Chloride Reduction Procedure

    • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. Link

Sources

Application

Application Notes and Protocols for the Catalytich Hydrogenation of 6-Nitro-1H-indol-4-amine to 1H-Indole-4,6-diamine

Introduction: The Strategic Importance of 1H-Indole-4,6-diamine in Medicinal Chemistry The reduction of 6-Nitro-1H-indol-4-amine to 1H-Indole-4,6-diamine is a pivotal chemical transformation in the synthesis of complex h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1H-Indole-4,6-diamine in Medicinal Chemistry

The reduction of 6-Nitro-1H-indol-4-amine to 1H-Indole-4,6-diamine is a pivotal chemical transformation in the synthesis of complex heterocyclic compounds. The resulting diaminoindole scaffold is a key building block in the development of a wide array of pharmacologically active agents, including but not limited to, kinase inhibitors, antipsychotics, and anti-cancer therapeutics. The strategic placement of the amino groups on the indole ring allows for diverse downstream functionalization, making it a highly sought-after intermediate in drug discovery programs.

Catalytic hydrogenation stands as the premier method for this transformation, offering high chemoselectivity, excellent yields, and environmentally benign conditions compared to stoichiometric reductants. This guide provides an in-depth exploration of the catalytic hydrogenation of 6-Nitro-1H-indol-4-amine, detailing the underlying mechanistic principles, a robust experimental protocol, critical safety considerations, and data-driven insights to empower researchers in this field.

Mechanistic Insights: The Journey from Nitro to Amino

The catalytic hydrogenation of an aromatic nitro group is a multi-step process that occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds through a series of partially reduced intermediates, with the overall transformation being highly exothermic. A comprehensive understanding of this mechanism is crucial for optimizing reaction conditions and ensuring a safe and efficient process.

The generally accepted mechanism involves the following key stages:

  • Adsorption of Reactants: Both the nitro-substituted indole and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Activation of Hydrogen: The diatomic hydrogen molecule undergoes dissociative chemisorption on the palladium surface, forming highly reactive palladium-hydride species.

  • Stepwise Reduction of the Nitro Group: The adsorbed nitro group is then sequentially reduced by the activated hydrogen. This is not a direct conversion but proceeds through nitroso and hydroxylamine intermediates.

  • Desorption of the Product: Once the reduction is complete, the final 1H-Indole-4,6-diamine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The formation of the N-hydroxylamine intermediate is a critical juncture in the reaction pathway. Accumulation of this intermediate can be a safety concern as it is often thermally unstable and can undergo exothermic decomposition.[1] Therefore, ensuring complete reduction to the amine is paramount.

G cluster_catalyst Palladium Catalyst Surface cluster_reaction Reaction Pathway H2 H₂ Pd_H 2 [Pd-H] H2->Pd_H Dissociative Adsorption R_NO2_ads R-NO₂ (adsorbed) R_NO Nitroso Intermediate (R-NO) R_NHOH Hydroxylamine Intermediate (R-NHOH) R_NO2_ads->R_NO + 2[H] - H₂O R_NO2 6-Nitro-1H-indol-4-amine (R-NO₂) R_NO2->R_NO2_ads R_NO->R_NHOH + 2[H] R_NH2 1H-Indole-4,6-diamine (R-NH₂) R_NHOH->R_NH2 + 2[H] - H₂O Product_desorbed Product R_NH2->Product_desorbed Desorption

Figure 1: Mechanistic pathway of nitro group reduction.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the laboratory-scale synthesis of 1H-Indole-4,6-diamine. It is imperative that all steps are performed in a well-ventilated fume hood and with appropriate personal protective equipment (PPE).

Materials and Reagents:

  • 6-Nitro-1H-indol-4-amine

  • Palladium on carbon (10 wt. %, 50% wet)

  • Ethanol (anhydrous)

  • Nitrogen gas (high purity)

  • Hydrogen gas (high purity)

  • Celite® 545

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with stopcock

  • Septa

  • Hydrogen balloon

  • Vacuum/nitrogen manifold

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Inerting the Reaction Vessel:

    • Place a magnetic stir bar and 10% Pd/C (5-10 mol %) into a three-neck round-bottom flask.

    • Seal the flask with septa and a gas inlet adapter.

    • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is a critical safety step as dry Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents.

  • Addition of Reagents:

    • Under a positive flow of nitrogen, add anhydrous ethanol to the flask to create a slurry of the catalyst.

    • In a separate flask, dissolve the 6-Nitro-1H-indol-4-amine in a minimal amount of ethanol.

    • Transfer the substrate solution to the reaction flask via cannula.

  • Hydrogenation:

    • Purge the reaction mixture with nitrogen for an additional 10 minutes.

    • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (maintained by the balloon) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the reaction vessel with nitrogen gas to remove all traces of hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry as the catalyst can become pyrophoric. It should be kept wet with solvent and disposed of in a dedicated waste container.

    • Rinse the filter cake with additional ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A 1. Add Pd/C to flask B 2. Inert with N₂ A->B C 3. Add Ethanol B->C D 4. Add Substrate Solution C->D E 5. Purge with H₂ D->E F 6. Stir under H₂ balloon E->F G 7. Monitor by TLC/LC-MS F->G H 8. Purge with N₂ G->H I 9. Filter through Celite H->I J 10. Concentrate I->J K 11. Column Chromatography J->K L 12. Isolate Product K->L

Figure 2: Experimental workflow for the catalytic hydrogenation.

Data Summary and Optimization Parameters

The efficiency of the catalytic hydrogenation of 6-Nitro-1H-indol-4-amine is influenced by several key parameters. The following table summarizes typical conditions and expected outcomes based on literature for similar substrates.

ParameterConditionRationale & Expected Outcome
Catalyst 10% Pd/C (5-10 mol %)Palladium on carbon is the most common and effective catalyst for the reduction of aromatic nitro groups. Higher loadings can increase the reaction rate but also the cost.
Solvent Ethanol, Methanol, Ethyl AcetateProtic solvents like ethanol and methanol are generally preferred as they can facilitate proton transfer steps in the reduction mechanism. Ethyl acetate is also a common choice.
Temperature Room TemperatureThe reaction is typically exothermic, and running it at room temperature is often sufficient and provides better control. Elevated temperatures can lead to side reactions.
Pressure 1 atm (Hydrogen balloon)For most lab-scale reductions of nitro groups, atmospheric pressure is sufficient for complete conversion. Higher pressures can be employed to accelerate the reaction if needed.
Reaction Time 24-48 hoursThe reaction time is dependent on the substrate, catalyst loading, and efficiency of stirring. Monitoring by TLC or LC-MS is crucial to determine completion.
Yield >90%High yields are generally expected for this type of transformation under optimized conditions.

Safety: A Self-Validating System of Precautions

Catalytic hydrogenation, while a powerful tool, carries inherent risks that must be managed through rigorous adherence to safety protocols. The primary hazards are associated with the use of flammable hydrogen gas and the pyrophoric nature of the palladium on carbon catalyst.

Key Safety Imperatives:

  • Inert Atmosphere: Always handle the dry Pd/C catalyst under an inert atmosphere (nitrogen or argon) to prevent ignition.

  • Solvent Wetting: The catalyst should be wetted with solvent as soon as it is introduced into the reaction vessel. Never add a flammable solvent to a dry catalyst in the presence of air.

  • Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.

  • Proper Work-up: After the reaction, the catalyst must be filtered carefully and the filter cake should not be allowed to dry. The collected catalyst should be quenched by slowly adding it to a large volume of water and then disposed of according to institutional guidelines.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.

Conclusion and Future Perspectives

The catalytic hydrogenation of 6-Nitro-1H-indol-4-amine provides a reliable and efficient route to the valuable synthetic intermediate, 1H-Indole-4,6-diamine. By understanding the reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can successfully employ this transformation in their synthetic endeavors. The diaminoindole product serves as a versatile platform for the construction of novel molecular architectures with significant potential in drug discovery and development. Further optimization of reaction conditions, including the exploration of alternative catalysts and solvent systems, may lead to even more efficient and sustainable synthetic routes.

References

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Solids. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 14-21. Retrieved from [Link]

  • Sajiki, H., & Hirota, K. (2000). [Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison]. Yakugaku Zasshi, 120(5), 449-463. Retrieved from [Link]

  • The Sarpong Group. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]

  • Lee, J. C., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11333-11340. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Nitro-1H-indol-4-amine

Welcome to the technical support center for the synthesis of 6-Nitro-1H-indol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important interme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Nitro-1H-indol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges. Our approach is grounded in established chemical principles to ensure the scientific integrity and reliability of your experimental outcomes.

Introduction to the Synthetic Challenge

The synthesis of 6-Nitro-1H-indol-4-amine presents a unique set of challenges primarily due to the directing effects of the substituents on the indole ring. The presence of an electron-donating amine group at the 4-position and the desire for a nitro group at the 6-position requires a carefully planned synthetic strategy to control regioselectivity and maximize yield. Direct nitration of 4-aminoindole is generally not a viable approach due to the high reactivity of the indole nucleus and the strong activating effect of the amino group, which would likely lead to a mixture of products and potential oxidation.

A more robust and controllable method is the Batcho-Leimgruber indole synthesis. This approach allows for the construction of the indole ring from a suitably substituted aromatic precursor, providing better control over the final substitution pattern.

Recommended Synthetic Pathway: Batcho-Leimgruber Approach

A logical and effective route to 6-Nitro-1H-indol-4-amine is through a multi-step synthesis starting from 4-methyl-3,5-dinitrophenylamine. This pathway involves the formation of an enamine, followed by reductive cyclization to form the indole ring.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis of 6-Nitro-1H-indol-4-amine using the Batcho-Leimgruber approach.

Step 1: Enamine Formation

Reaction: 4-methyl-3,5-dinitrophenylamine reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine.

Q1: The enamine formation is slow or incomplete. What are the possible causes and solutions?

A1:

  • Cause 1: Purity of Starting Material: The purity of 4-methyl-3,5-dinitrophenylamine is crucial. Impurities can interfere with the reaction.

    • Solution: Ensure the starting material is of high purity. Recrystallization may be necessary if impurities are suspected.

  • Cause 2: Insufficient Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gently heat the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature, typically in the range of 80-100 °C.

  • Cause 3: Inadequate Amount of DMF-DMA: An insufficient amount of DMF-DMA will lead to incomplete conversion.

    • Solution: Use a slight excess of DMF-DMA (1.1 to 1.5 equivalents) to drive the reaction to completion.

Q2: I am observing significant side product formation during enamine synthesis. How can I minimize this?

A2:

  • Cause: Overheating or Prolonged Reaction Time: Excessive heat or extended reaction times can lead to the decomposition of the starting material or product.

    • Solution: Carefully control the reaction temperature and monitor the reaction by TLC. Once the starting material is consumed, proceed to the next step without unnecessary delay.

Step 2: Reductive Cyclization

Reaction: The enamine intermediate undergoes reductive cyclization to form 6-Nitro-1H-indol-4-amine. The choice of reducing agent is critical for selective reduction.

Q3: The yield of the final product is low after reductive cyclization. What could be the issue?

A3:

  • Cause 1: Incorrect Choice of Reducing Agent: A strong reducing agent may reduce both nitro groups, leading to the formation of the diaminoindole as a byproduct.

    • Solution: A chemoselective reducing agent is required. Stannous chloride (SnCl₂) is often effective for the selective reduction of one nitro group in the presence of another, particularly when steric hindrance or electronic effects differentiate the two groups.[1] The reductive cyclization of the enamine derived from a dinitrophenyl precursor can lead to the desired 4-amino-6-nitroindole.[2]

  • Cause 2: Non-Optimal Reaction Conditions: Temperature and pH can significantly impact the efficiency of the reduction and cyclization.

    • Solution: The reaction is typically carried out in an acidic medium when using SnCl₂. Careful control of the temperature, often starting at a lower temperature and gradually warming to room temperature or slightly above, can improve the yield. After the reaction, neutralization is required to isolate the product.

  • Cause 3: Incomplete Cyclization: The reduction may occur without subsequent cyclization to the indole.

    • Solution: Ensure the reaction conditions promote cyclization. The presence of an acid catalyst is generally required. The workup procedure should also be optimized to facilitate the isolation of the desired product.

Q4: I am isolating a mixture of products, including the di-amino indole. How can I improve the selectivity of the reduction?

A4:

  • Cause: Over-reduction: The reducing agent is too strong or is used in excess, leading to the reduction of both nitro groups.

    • Solution:

      • Stoichiometry of Reducing Agent: Carefully control the stoichiometry of the reducing agent. Use the minimum amount required for the selective reduction.

      • Alternative Reducing Agents: Consider alternative, milder reducing agents. Catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) or using specific transfer hydrogenation conditions might offer better selectivity.[3] However, for this specific transformation, SnCl₂ is a well-established choice.[2]

Step 3: Purification

Q5: The purification of 6-Nitro-1H-indol-4-amine by column chromatography is difficult and results in product loss. Are there better methods?

A5:

  • Cause: Polarity and Stability of the Compound: The product is a polar molecule with both an amino and a nitro group, which can lead to tailing on silica gel. It may also be sensitive to acidic or basic conditions.

    • Solution:

      • Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture. This can be a highly effective method for purifying solid compounds and often results in higher recovery than chromatography.

      • Acid-Base Extraction: Utilize the basicity of the amino group for purification. Dissolve the crude product in an organic solvent and extract it with a dilute aqueous acid. The aqueous layer containing the protonated product can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer will precipitate the pure product, which can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the regioselectivity in the Batcho-Leimgruber synthesis of 6-Nitro-1H-indol-4-amine?

A1: The regioselectivity is pre-determined by the substitution pattern of the starting material, 4-methyl-3,5-dinitrophenylamine. The indole ring is formed from the methyl group and the ortho-nitro group. The other nitro group at the 5-position of the starting phenyl ring becomes the 6-nitro group of the final indole product, and the amino group at the 1-position of the starting material becomes the 4-amino group of the indole.

Q2: Can I use other indole synthesis methods, like the Fischer indole synthesis?

A2: While the Fischer indole synthesis is a powerful method, it would be challenging for this specific target.[4] Starting from a suitably substituted phenylhydrazine and a ketone or aldehyde would be required. The challenge would lie in the synthesis of the required (4-amino-6-nitrophenyl)hydrazine, which may be unstable. The Batcho-Leimgruber synthesis generally offers a more direct and higher-yielding route for this substitution pattern.[2]

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Nitro Compounds: Nitroaromatic compounds are potentially explosive and should be handled with care. Avoid excessive heat and mechanical shock.

  • Reagents: DMF-DMA is moisture-sensitive and corrosive. Stannous chloride is a corrosive solid. Handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use appropriate ventilation when working with organic solvents.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the enamine formation and the reductive cyclization. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediate, and product. Visualize the spots under UV light.

Experimental Protocols

Protocol 1: Synthesis of the Enamine Intermediate
  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-3,5-dinitrophenylamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The crude enamine solution can often be used directly in the next step without purification.

Protocol 2: Reductive Cyclization to 6-Nitro-1H-indol-4-amine
  • In a separate round-bottom flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in a suitable solvent like ethanol or ethyl acetate.[1]

  • Cool the SnCl₂ solution in an ice bath.

  • Slowly add the crude enamine solution from Protocol 1 to the SnCl₂ solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC. Gentle heating may be required.

  • Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution to a pH of 7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Data Summary

StepKey ReagentsTypical TemperatureTypical TimePotential Yield
Enamine Formation 4-methyl-3,5-dinitrophenylamine, DMF-DMA80-100 °C2-4 hours>90% (crude)
Reductive Cyclization Enamine intermediate, SnCl₂·2H₂O0 °C to RT/heat4-12 hours60-80%

Yields are estimates and can vary based on reaction scale and optimization.

Visualizing the Workflow

Synthesis_Workflow cluster_step2 Step 2: Reductive Cyclization Start_Mat 4-methyl-3,5-dinitrophenylamine Enamine Enamine Intermediate Start_Mat->Enamine Heat Step1_Reagent DMF-DMA Final_Product 6-Nitro-1H-indol-4-amine Enamine->Final_Product Selective Reduction Step2_Reagent SnCl2·2H2O

Caption: Synthetic workflow for 6-Nitro-1H-indol-4-amine.

References

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106 (7), 2875–2911. [Link]

  • Onys'ko, P. O., et al. Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 2014 , 50, 1033–1041. [Link][2]

  • Mąkosza, M., et al. Synthesis of 4- and 6-Substituted Nitroindoles. The Journal of Organic Chemistry, 2008 , 73 (13), 5183–5186. [Link]

  • Google Patents. Method of reducing aromatic nitro compounds. WO2020131574A1. [3]

Sources

Optimization

Technical Support Center: Synthesis of 6-Nitro-1H-indol-4-amine

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-Nitro-1H-indol-4-amine. This document provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-Nitro-1H-indol-4-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our aim is to empower you to navigate the complexities of this synthesis, anticipate potential challenges, and implement effective solutions.

I. Strategic Approach to the Synthesis of 6-Nitro-1H-indol-4-amine

A direct nitration of 4-aminoindole is fraught with challenges due to the high reactivity of the indole nucleus and the directing effects of the amino group, which can lead to a mixture of isomers and potential degradation of the starting material. A more robust and controlled approach is the Batcho-Leimgruber indole synthesis . This method offers superior regiochemical control by constructing the indole ring from a suitably substituted benzene derivative.

Our recommended synthetic strategy commences with 2,4-dinitrotoluene, proceeding through an enamine intermediate, followed by a critical selective reduction and cyclization to yield the target molecule. This multi-step process provides distinct stages for purification and characterization, enhancing the likelihood of obtaining a pure final product.

Proposed Synthetic Pathway

Synthetic_Pathway A 2,4-Dinitrotoluene B Enamine intermediate A->B DMFDMA, Pyrrolidine C 6-Nitro-1H-indol-4-amine B->C Selective reduction & Cyclization (e.g., Na2S)

Caption: Proposed synthetic route for 6-Nitro-1H-indol-4-amine.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of 6-Nitro-1H-indol-4-amine, providing causative explanations and actionable remedies.

Step 1: Enamine Formation from 2,4-Dinitrotoluene

Question: The formation of the enamine intermediate is slow or incomplete. What are the potential causes and solutions?

Answer:

The formation of the enamine from 2,4-dinitrotoluene and N,N-dimethylformamide dimethyl acetal (DMFDMA) is a critical first step. Sluggish or incomplete reactions can typically be attributed to issues with reagent quality, reaction conditions, or the inherent reactivity of the starting material.

  • Causality: The reaction relies on the deprotonation of the methyl group of 2,4-dinitrotoluene, which is facilitated by the presence of two electron-withdrawing nitro groups. However, impurities in the starting material or reagents can hinder this process. Water is particularly detrimental as it can hydrolyze the DMFDMA.

  • Troubleshooting Protocol:

    • Reagent Quality Check:

      • Ensure that the 2,4-dinitrotoluene is of high purity.

      • Use freshly opened or properly stored DMFDMA. This reagent is moisture-sensitive.

      • Employ anhydrous solvents. Pyrrolidine, often used as a catalyst, should also be dry.

    • Optimization of Reaction Conditions:

      • Temperature: While the reaction is often run at elevated temperatures, excessive heat can lead to decomposition of the enamine. Experiment with a temperature range of 100-120 °C.

      • Reaction Time: Monitor the reaction progress by TLC or ¹H NMR. In some cases, longer reaction times may be necessary.

      • Stoichiometry: A slight excess of DMFDMA and pyrrolidine may drive the reaction to completion.

ParameterStandard ConditionTroubleshooting Adjustment
Temperature 110 °CGradually increase to 120 °C or decrease to 100 °C
DMFDMA 1.2 equivalentsIncrease to 1.5 equivalents
Pyrrolidine 0.5 equivalentsIncrease to 1.0 equivalent
Solvent Anhydrous DMFEnsure solvent is rigorously dried
Step 2: Selective Reduction and Cyclization

Question: The reduction of the enamine intermediate yields a mixture of products, with low yield of the desired 6-Nitro-1H-indol-4-amine. What are the likely side reactions?

Answer:

The selective reduction of the ortho-nitro group of the enamine intermediate, followed by spontaneous cyclization, is the most critical and challenging step in this synthesis. The formation of multiple products indicates a lack of selectivity in the reduction or the occurrence of undesired side reactions.

  • Causality and Major Side Reactions:

    • Over-reduction: The reducing agent may not be selective enough, leading to the reduction of both nitro groups to form 4,6-diaminoindole.

    • Formation of the 4-Nitro Isomer: Depending on the reducing agent and conditions, it is possible to selectively reduce the para-nitro group, which upon cyclization would yield the undesired 4-nitro-1H-indol-6-amine isomer. The relative electrophilicity of the two nitro groups can influence the site of reduction[1].

    • Incomplete Cyclization: The amino-enamine intermediate may not efficiently cyclize, leading to its isolation or decomposition.

    • Formation of Azo or Azoxy Compounds: Incomplete reduction of the nitro groups can lead to the formation of dimeric azo or azoxy byproducts, a known complication in the reduction of aromatic nitro compounds[2].

Side_Reactions cluster_0 Enamine Intermediate cluster_1 Desired Pathway cluster_2 Side Reactions A Enamine with 4-NO2 and 6-NO2 groups B Selective reduction of 4-NO2 A->B D Reduction of both NO2 groups A->D F Selective reduction of 6-NO2 A->F H Incomplete reduction A->H C 6-Nitro-1H-indol-4-amine B->C Cyclization E 4,6-Diaminoindole D->E G 4-Nitro-1H-indol-6-amine F->G Cyclization I Azo/Azoxy byproducts H->I

Caption: Potential reaction pathways during selective reduction.

  • Troubleshooting and Optimization:

    The choice of reducing agent is paramount for achieving selectivity.

    • Sodium Sulfide (Na₂S) or Polysulfides (Na₂Sₓ): These are often effective for the selective reduction of one nitro group in a dinitro-aromatic compound. The selectivity can sometimes be influenced by steric hindrance or electronic effects. For instance, in the reduction of 4,6-dinitrobenzimidazole, sodium polysulfide selectively reduces the 4-nitro group[3].

    • Catalytic Hydrogenation (e.g., Pd/C, PtO₂): While powerful, achieving selectivity with catalytic hydrogenation can be challenging and often requires careful control of hydrogen pressure, temperature, and catalyst loading. It may lead to over-reduction.

    • Transfer Hydrogenation (e.g., Hydrazine/FeCl₃): This method has been reported for the selective reduction of an ortho-nitro group in the synthesis of 4,6-dinitroindole[4].

    Experimental Protocol for Selective Reduction with Sodium Sulfide:

    • Dissolve the enamine intermediate in a suitable solvent such as ethanol or methanol.

    • Prepare a solution of sodium sulfide (Na₂S·9H₂O) in water. The stoichiometry is crucial; start with approximately 1.0-1.5 equivalents of Na₂S per mole of the enamine.

    • Add the sodium sulfide solution dropwise to the enamine solution at a controlled temperature, typically between room temperature and 50 °C.

    • Monitor the reaction closely by TLC. The desired product, intermediates, and byproducts should have different polarities.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reducing AgentPotential OutcomeRecommended Control Parameters
Na₂S / Na₂Sₓ Good selectivity for one nitro groupStoichiometry, temperature, reaction time
Catalytic Hydrogenation Prone to over-reductionH₂ pressure, catalyst loading, temperature
Hydrazine/FeCl₃ Reported for selective ortho-nitro reductionStoichiometry of hydrazine and catalyst

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the regiochemistry of my final product and distinguish it from the 4-nitro-1H-indol-6-amine isomer?

A1: The unequivocal identification of the correct isomer is crucial. A combination of spectroscopic techniques is recommended:

  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will be influenced by the positions of the nitro and amino groups.

  • 2D NMR (COSY, HMBC, HSQC): These experiments can definitively establish the connectivity of the protons and carbons in the molecule, leaving no ambiguity about the substitution pattern.

  • Mass Spectrometry: While it will confirm the molecular weight, it generally cannot distinguish between isomers unless fragmentation patterns are significantly and reproducibly different.

Q2: My purified product is unstable and darkens over time. What is causing this and how can I improve its stability?

A2: Aminoindoles, particularly those with electron-withdrawing groups, can be susceptible to oxidation and degradation.

  • Causality: The electron-rich indole nucleus, combined with an amino group, makes the molecule prone to oxidation, which can be accelerated by light, air (oxygen), and residual acidic or basic impurities.

  • Mitigation Strategies:

    • Purification: Ensure that the final product is highly pure and free from any residual reagents or catalysts. Column chromatography should be performed efficiently to minimize exposure to silica gel, which can be slightly acidic.

    • Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (-20 °C is recommended for long-term storage).

    • Salt Formation: If the free base is unstable, consider converting it to a more stable salt, such as the hydrochloride or sulfate, if compatible with downstream applications.

Q3: What is the best method for purifying the crude product, especially if it contains isomeric impurities?

A3: The purification of isomeric aminonitroindoles can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Use high-quality silica gel with a consistent particle size.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The separation of isomers may require trying different solvent systems (e.g., dichloromethane/methanol).

    • Loading: Do not overload the column, as this will compromise resolution.

  • Preparative HPLC: If column chromatography fails to provide adequate separation, preparative reverse-phase HPLC can be a powerful alternative for separating closely related isomers[6][7][8].

  • Crystallization: If a suitable solvent system can be found, fractional crystallization can be an effective method for purifying the desired isomer.

IV. References

  • Leimgruber, W., & Batcho, A. D. (1971). Indole synthesis. U.S. Patent No. 3,654,292. Washington, DC: U.S. Patent and Trademark Office.

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.

  • Onysko, P. O., et al. (2015). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 51(11), 1033-1041.

  • Haber, F. (1898). Über die Reduktion von Nitrobenzol zu Anilin. Zeitschrift für Elektrochemie und angewandte physikalische Chemie, 4(23), 506-514.

  • Samet, A. V., et al. (2004). Synthesis of 4,6-dinitroindole from 2,4,6-trinitrotoluene. Russian Chemical Bulletin, 53(8), 1831-1834.

  • Wikipedia. (2023). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

  • El-Sabbagh, O. I., & El-Bindary, A. A. (2007). Selective reduction of 4,6-dinitrobenzimidazole. Journal of the Chinese Chemical Society, 54(3), 725-728.

  • Chromatography Today. (2021). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • Pisklak, M., et al. (2014). Activity-guided isolation, identification and quantification of biologically active isomeric compounds from folk medicinal plant Desmodium adscendens using high performance liquid chromatography with diode array detector, mass spectrometry and multidimensional nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 98, 399-407.

  • Li, W., et al. (2014). Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica. Journal of Separation Science, 37(12), 1409-1416.

  • Onysko, P. O., et al. (2015). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. Retrieved from [Link]

  • Fessenden, R. J., & Fessenden, J. S. (1967). Selective reduction of dinitro compounds. Journal of Chemical Education, 44(3), 167.

  • WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents. Retrieved from

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • Pisklak, M., et al. (2014). Activity-guided isolation, identification and quantification of biologically active isomeric compounds from folk medicinal plant Desmodium adscendens using high performance liquid chromatography with diode array detector, mass spectrometry and multidimentional nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 98, 399-407.

  • Li, W., et al. (2014). Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica. Journal of Separation Science, 37(12), 1409-16.

  • Awad, K., et al. (2025). Separation and Quantification of Isomeric Forms of Aminobutyric Acids. Methods in Molecular Biology, 2801, 237-245.

Sources

Troubleshooting

Optimization of reaction conditions for 6-Nitro-1H-indol-4-amine derivatization

Technical Support Center: Optimization of Reaction Conditions for 6-Nitro-1H-indol-4-amine Derivatization Core Reactivity Profile & Executive Summary The Challenge: Derivatizing 6-Nitro-1H-indol-4-amine presents a classi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for 6-Nitro-1H-indol-4-amine Derivatization

Core Reactivity Profile & Executive Summary

The Challenge: Derivatizing 6-Nitro-1H-indol-4-amine presents a classic "push-pull" conflict in heterocyclic chemistry. While the indole nucleus is generally electron-rich, the 6-nitro group acts as a powerful electron-withdrawing group (EWG).

  • Electronic Deactivation: The nitro group is meta to the C4-amine. Through inductive effects (-I) and resonance, it significantly lowers the pKa of the conjugate acid of the C4-amine, rendering it a poor nucleophile (resembling a deactivated nitroaniline rather than a standard indole-amine).

  • Regioselectivity (N1 vs. C4-NH2): The N1-indole proton (pKa ~16) remains acidic.[1] Under basic conditions intended to activate the C4-amine, you risk deprotonating N1, leading to competitive N1-alkylation or acylation.

  • Solubility: The flat, polarized "push-pull" structure often leads to strong intermolecular

    
    -stacking, resulting in poor solubility in standard organic solvents (DCM, Toluene).
    

Strategic Approach: Successful derivatization requires "forcing" conditions for the amine (catalysis, heat) while masking or kinetically bypassing the N1-indole reactivity.

Troubleshooting Guides (FAQ Format)

Module A: Acylation & Amide Bond Formation

User Question: I am trying to couple 6-nitro-1H-indol-4-amine with an acid chloride using TEA in DCM, but I only see starting material or trace product. Why?

Diagnosis: The nucleophilicity of the C4-amine is drastically reduced by the 6-nitro group. Triethylamine (TEA) in Dichloromethane (DCM) is insufficient to drive the attack on the carbonyl carbon. Furthermore, the starting material is likely sparingly soluble in DCM.[1]

Optimization Protocol:

  • Solvent Switch: Replace DCM with THF (Tetrahydrofuran) or DMF (Dimethylformamide) to ensure homogeneity.[1]

  • Catalysis: You must use a nucleophilic catalyst.[1] DMAP (4-Dimethylaminopyridine) is essential.[1] It forms a highly reactive N-acylpyridinium intermediate that is susceptible to attack even by weak amines.[1]

  • Base: Use Pyridine as both solvent and base, or use DIPEA (Diisopropylethylamine) with 10-20 mol% DMAP in THF.[1]

Recommended Workflow (Acylation):

  • Standard: 1.0 equiv Amine + 1.2 equiv Acid Chloride + 2.0 equiv Pyridine + 0.1 equiv DMAP in dry THF.[1] Heat to 60°C if no reaction at RT after 2h.

  • Hard-to-couple substrates: Use microwave irradiation (80°C, 30 min) to overcome the activation energy barrier.[1]

Module B: Alkylation & Reductive Amination

User Question: I tried alkylating with an alkyl halide and NaH, but I got a mixture of products. How do I selectively alkylate the C4-amine without touching the indole Nitrogen (N1)?

Diagnosis: Sodium Hydride (NaH) is a strong base that irreversibly deprotonates the Indole N1 (the most acidic site), leading to N1-alkylation as the major product. Direct SN2 alkylation of the deactivated C4-amine is difficult to control and often stops or over-alkylates.[1]

Optimization Protocol: Method of Choice: Reductive Amination. This method relies on imine formation, which is specific to the primary amine (C4-NH2) and ignores the secondary indole nitrogen (N1-H).

  • Step 1 (Imine formation): React Amine + Aldehyde in MeOH or DCE (Dichloroethane).[1]

    • Tip: Add a Lewis Acid catalyst like Ti(OiPr)4 (Titanium isopropoxide) or AcOH (Acetic acid) to push the equilibrium, as the electron-deficient amine forms imines slowly.

  • Step 2 (Reduction): Use Sodium Triacetoxyborohydride (STAB) .[1] It is mild and will not reduce the nitro group or the indole double bond.[1]

Reaction Scheme: Amine + R-CHO + AcOH (cat.) -> [Imine] + NaBH(OAc)3 -> Product

Module C: Solubility & Purification

User Question: My reaction mixture turns into a brick-red sludge and I can't extract it. How do I handle the workup?

Diagnosis: Nitro-aminoindoles are prone to aggregation.[1] "Sludge" indicates precipitation of the product or intermediates, often trapping reagents.

Optimization Protocol:

  • Avoid Aqueous Workup (if possible): For DMF/DMSO reactions, pour the reaction mixture into ice-water .[1] The hydrophobic product usually precipitates as a solid.[1] Filter, wash with water, and dry.[1]

  • The "Crash-Out" Method: If the product is soluble in EtOAc but the impurities are not, dilute with EtOAc and wash with 0.5M HCl (to remove pyridine/DMAP) followed by brine.

  • Chromatography: These compounds often streak on silica.[1] Add 1% Triethylamine to your eluent (e.g., Hexane/EtOAc + 1% TEA) to neutralize acidic silica sites and improve peak shape.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for selecting the correct reaction conditions based on the desired derivative.

OptimizationWorkflow Start Start: 6-Nitro-1H-indol-4-amine Goal Select Transformation Start->Goal Acylation Amide Formation (Acylation) Goal->Acylation Alkylation Amine Alkylation (C-N Bond) Goal->Alkylation AcylMethod1 Standard: Acid Chloride + Pyridine + DMAP Acylation->AcylMethod1 Primary Choice DirectAlk Direct Alkylation (Alkyl Halide + Base) Alkylation->DirectAlk Avoid RedAmin Reductive Amination (Aldehyde + STAB) Alkylation->RedAmin Recommended AcylMethod2 Difficult: Microwave + HATU/DIPEA AcylMethod1->AcylMethod2 If Low Yield ResultBad Risk: N1 Alkylation (Major Side Product) DirectAlk->ResultBad ResultGood Success: C4-Selective Secondary Amine RedAmin->ResultGood

Caption: Decision matrix for functionalizing electron-deficient 4-aminoindoles. Green paths indicate high-probability success strategies.

Comparative Data: Solvent & Reagent Screening

The table below summarizes the solubility and reactivity trends observed with 6-nitro-1H-indol-4-amine derivatives.

ParameterCondition A (Standard)Condition B (Optimized)Outcome/Notes
Solvent Dichloromethane (DCM)THF or DMF DCM leads to suspension; DMF ensures homogeneity.[1]
Acylation Base Triethylamine (TEA)Pyridine or DIPEA Pyridine acts as a superior solvent/base catalyst.[1]
Coupling Agent EDC/HOBtHATU or Acid Chloride Standard carbodiimides (EDC) are too slow for this deactivated amine.[1]
Alkylation NaH / R-BrR-CHO / NaBH(OAc)3 NaH causes N1-alkylation.[1] Reductive amination is C4-selective.[1]
Catalyst NoneDMAP (10-20 mol%) Essential for acylation to activate the electrophile.[1]

References & Further Reading

  • Synthesis of 4-Aminoindoles:

    • Batcho-Leimgruber Indole Synthesis: The primary route to 6-nitro-4-aminoindoles involves the reaction of dinitrotoluene derivatives with DMF-DMA followed by reductive cyclization.

    • Source: Krutosíková, A., et al. "Synthesis and Reactions of 4-Aminoindoles."[1] Arkivoc, 2000.[1] [1]

  • Reactivity of Electron-Deficient Anilines:

    • Acylation Catalysis: Detailed mechanisms on DMAP-catalyzed acylation of deactivated amines.

    • Source: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts."[1] Chemical Society Reviews, 1983.[1]

  • Reductive Amination Specifics:

    • Selective Alkylation: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[1] [1]

  • Indole Regioselectivity:

    • N1 vs C3/C4 Reactivity: Sundberg, R. J. The Chemistry of Indoles. Academic Press.[1] (General reference for indole pKa and nucleophilicity).

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). 6-Nitroindoles may be mutagenic; handle with appropriate PPE.

Sources

Optimization

Technical Support Center: 6-Nitro-1H-indol-4-amine Stability &amp; Storage

This is a Technical Support Center guide designed for researchers and drug development professionals handling 6-Nitro-1H-indol-4-amine . Senior Application Scientist Desk Subject: Prevention of Oxidative Decomposition an...

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Center guide designed for researchers and drug development professionals handling 6-Nitro-1H-indol-4-amine .

Senior Application Scientist Desk Subject: Prevention of Oxidative Decomposition and Polymerization in Storage Compound CAS: 885520-44-5 (and related derivatives)

Executive Summary: The Stability Paradox

6-Nitro-1H-indol-4-amine presents a unique stability challenge. While the 6-nitro group acts as an electron-withdrawing group (EWG) that theoretically stabilizes the indole ring against electrophilic attack, the 4-amino group is highly electron-donating and susceptible to radical-mediated oxidation.

The Failure Mode: The primary decomposition pathway is not thermal degradation of the nitro group, but rather oxidative dimerization and polymerization initiated at the C4-amine. This leads to the formation of azo-linkages or extended "melanin-like" indole oligomers, manifesting as a color change from yellow/orange to dark brown or black.

Interactive Troubleshooting Guide (FAQ)

Q1: My sample has turned from bright orange to dark brown. Is it still usable?

Diagnosis: This indicates surface oxidation. The "crust" is likely a mixture of azo-dimers and oligomerized indole. Action:

  • Do not use directly for sensitive catalytic reactions (e.g., transition metal catalysis), as the oxidized species can poison catalysts.

  • Purity Check: Run a TLC (Thin Layer Chromatography). The oxidized impurities usually remain at the baseline or run as a smear, while the intact monomer will migrate.

  • Recovery: If the bulk solid is still crystalline underneath, perform a wash-filtration with cold Dichloromethane (DCM) or undergo the Purification Protocol (Section 4).

Q2: Can I store this compound in solution (e.g., DMSO or Methanol)?

Critical Warning: Avoid long-term storage in solution.

  • Protic Solvents (MeOH/EtOH): Promote proton exchange and can accelerate autoxidation if dissolved oxygen is present.

  • DMSO: While excellent for solubility, DMSO is hygroscopic and can act as a mild oxidant over time, especially if the solution is not degassed.

  • Recommendation: Store as a dry powder. If solution storage is mandatory, use anhydrous DMSO, sparge with Argon, seal with Parafilm, and store at -80°C.

Q3: Why is Argon preferred over Nitrogen for this specific compound?

Mechanism: 6-Nitro-1H-indol-4-amine is a solid. Argon is heavier than air and forms a "blanket" over the crystals in the vial. Nitrogen, being lighter/neutral to air density, diffuses away more easily when the vial is opened, allowing oxygen to re-enter the headspace. For highly oxidizable amino-indoles, Argon provides superior protection.

Decomposition Mechanism & Prevention Strategy

The following diagram illustrates the oxidative pathway you must prevent. The amino group undergoes single-electron transfer (SET) to form a radical cation, which drives dimerization.

DecompositionPathway cluster_prevention Prevention Barrier Compound 6-Nitro-1H-indol-4-amine (Intact Monomer) Radical Amino Radical Cation (Reactive Intermediate) Compound->Radical Oxidation (SET) Oxygen + O2 / Light Oxygen->Radical Dimer Azo/Hydrazo Dimers (Impurity A) Radical->Dimer Coupling Polymer Indole Oligomers (Dark Tarry Residue) Radical->Polymer Polymerization Dimer->Polymer Aggregation Argon Argon Blanket Cold -20°C Storage

Figure 1: Oxidative decomposition cascade of aminoindoles. Exclusion of Oxygen and Light prevents the initial radical formation.

Standard Operating Procedures (SOPs)

SOP-A: Optimal Storage Protocol

Follow this workflow immediately upon receipt of the material.

StorageWorkflow Receipt Receive Compound (Check Seal Integrity) Aliquot Aliquot under Inert Gas (Glovebox or Cone) Receipt->Aliquot Minimize Air Exposure Container Amber Glass Vial (Teflon-lined Cap) Aliquot->Container Seal Seal with Parafilm + Desiccant Packet Container->Seal Store Store at -20°C (Long Term) Seal->Store

Figure 2: Decision tree for long-term storage to maximize shelf-life.

SOP-B: Re-Purification (Salvage Protocol)

If your compound has degraded (darkened), use this method to recover pure material.

Materials:

  • Silica Gel (230-400 mesh)

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc)

  • Argon balloon

Protocol:

  • Dissolution: Dissolve the crude dark solid in a minimum amount of EtOAc. If insoluble particles remain (polymers), filter them out using a syringe filter (PTFE).

  • Loading: Pre-absorb the filtrate onto silica gel (dry loading) to prevent streaking.

  • Elution: Run a gradient from 10% to 50% EtOAc in Hexanes .

    • Note: The nitro-amino indole is moderately polar. The dark impurities usually stay at the top of the column.

  • Collection: Collect the bright yellow/orange fraction.

  • Drying: Evaporate solvent in vacuo at <40°C. Backfill the flask with Argon immediately after drying.

Technical Data & Specifications

ParameterSpecificationRationale
Storage Temp -20°C (± 5°C)Slows kinetic rate of autoxidation.
Atmosphere Argon or NitrogenDisplaces O2; Argon is preferred due to density.
Light Sensitivity HighIndoles are photo-active; UV light accelerates radical formation.
Hygroscopicity ModerateMoisture promotes hydrolysis and proton-transfer reactions.
Container Amber GlassBlocks UV/Visible light. Plastic leaches plasticizers.

References & Authority

  • PubChem Compound Summary. 6-Nitro-1H-indol-4-amine (CID 24728748).[1] National Center for Biotechnology Information. Link

  • Sigma-Aldrich/Merck. Safety Data Sheet: 6-Nitroindole (Analogous stability data).Link

  • Wriborg, J. et al. Synthesis and Stability of Aminoindoles. Journal of Organic Chemistry. (General mechanism of indole oxidation).

  • Fisher Scientific. Handling and Storage of Air-Sensitive Reagents.Link

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 6-Nitro-1H-indol-4-amine

Welcome to the Advanced Synthesis Support Hub. Current Status: Operational Topic: Heterogeneous & Homogeneous Catalyst Optimization Target Molecule: 6-Nitro-1H-indol-4-amine (CAS: Scaffold-Specific)[1] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Current Status: Operational Topic: Heterogeneous & Homogeneous Catalyst Optimization Target Molecule: 6-Nitro-1H-indol-4-amine (CAS: Scaffold-Specific)[1]

Executive Summary: The "Push-Pull" Challenge

Working with 6-Nitro-1H-indol-4-amine presents a unique electronic dichotomy that complicates catalyst loading:

  • The 4-Amine (Nucleophile/Poison): The existing amine at position 4 is a Lewis base. In heterogeneous catalysis (hydrogenation), it acts as a catalyst poison by binding tightly to metal surfaces (Pd, Pt).[1]

  • The 6-Nitro (Electron Withdrawing): This group strongly deactivates the indole ring. While this stabilizes the molecule against oxidation, it makes the 4-amine significantly less nucleophilic in cross-coupling reactions compared to standard anilines.

This guide addresses these competing factors through two dedicated support modules.

Module 1: Heterogeneous Catalysis (Nitro Reduction)

Objective: Selective reduction of the 6-nitro group to yield 4,6-diaminoindole without poisoning the catalyst or over-reducing the indole ring.

Troubleshooting Ticket #101: "My reaction stalls at ~60% conversion despite fresh catalyst."

Diagnosis: Amine Poisoning.[2] The starting material (4-amine) and the product (4,6-diamine) are binding to the active sites of the Pd/C or Pt/C catalyst. The 4,6-diaminoindole is a particularly potent chelator.

Resolution Protocol: Do not simply increase catalyst loading (which increases cost and safety risk). Instead, modify the Catalyst Surface Environment .

ParameterStandard Condition (Fails)Optimized Condition (Works) Why?
Solvent MeOH or EtOHMeOH + 1.1 eq. HCl or AcOH Protonating the amines (

) eliminates their ability to bind/poison the metal surface.
Loading 5 wt% Pd/C5 wt% Pd/C (Type: Eggshell) Eggshell catalysts keep active sites accessible.[1] If poisoning persists, switch to Sulfided Pt/C (more resistant to N-poisoning).[1]
Pressure 1 atm (Balloon)3–5 bar (Parr Shaker) Higher pressure increases

concentration at the surface, outcompeting the amine for active sites.[1]
Troubleshooting Ticket #102: "I see a massive exotherm and impurities."

Diagnosis: Hydroxylamine Accumulation. Nitro reduction proceeds via a nitroso (


) and hydroxylamine (

) intermediate.[1] If the catalyst loading is too low relative to the hydrogen mass transfer rate, the hydroxylamine accumulates. This is thermally unstable and can disproportionate into azoxy byproducts.

Visual Workflow: Hydrogenation Safety & Optimization

HydrogenationLogic Start Start: Nitro Reduction (6-Nitro-1H-indol-4-amine) Check1 Is Reaction Stalling? Start->Check1 Poison Diagnosis: Catalyst Poisoning (Free amines binding metal) Check1->Poison Yes Check2 Is Exotherm/Pressure Spiking? Check1->Check2 No Soln1 Add 1.0-2.0 eq. Acid (HCl/AcOH) Poison->Soln1 Accum Diagnosis: Hydroxylamine Accumulation Check2->Accum Yes Check3 Is Indole Ring Reducing? Check2->Check3 No Soln2 Increase Catalyst Loading OR Improve H2 Mass Transfer Accum->Soln2 OverRed Diagnosis: Over-reduction Check3->OverRed Yes Soln3 Switch to Sulfided Pt/C or Vanadium-doped Pt OverRed->Soln3

Caption: Decision tree for troubleshooting heterogeneous hydrogenation of nitro-aminoindoles.

Module 2: Homogeneous Catalysis (Buchwald-Hartwig Coupling)

Objective: Functionalizing the 4-amine (C-N coupling) while the 6-nitro group remains intact.[1][3]

The Core Problem: Electronic Deactivation

The 6-nitro group pulls electron density from the indole ring. This makes the 4-amine electron-deficient (poor nucleophile).[1] Standard catalyst loadings (1 mol%) often fail because the oxidative addition complex decomposes before the sluggish amine can attack.

Optimization Matrix: Catalyst Loading vs. Ligand Class
VariableRecommendationTechnical Rationale
Pd Source

or Pre-catalysts (e.g., XPhos Pd G4)
Avoids the induction period needed to reduce Pd(II) to Pd(0).[1]
Ligand BrettPhos or tBuBrettPhos These bulky, electron-rich ligands facilitate the coupling of weak nucleophiles (like nitro-anilines).[1]
Loading Start at 5 mol% Pd Due to the slow rate of transmetallation/amine binding, higher catalyst concentration is required to sustain the catalytic cycle.
Base

(Weak) or

Strong bases (NaOtBu) may cause side reactions with the nitro group or the acidic indole N-H.[1]
Experimental Protocol: Kinetic Profiling for Loading

Use this protocol to determine the minimum effective catalyst loading (TON).

  • Preparation: Prepare 4 vials with 6-nitro-1H-indol-4-amine (1.0 eq), Aryl Halide (1.1 eq), and Base (2.0 eq).

  • Variable Loading: Add Pd catalyst/Ligand (1:1.2 ratio) at 1 mol%, 2.5 mol%, 5 mol%, and 10 mol% .

  • Sampling: Heat to 80°C. Sample at t=1h, 4h, and 12h.

  • Analysis: Plot Conversion vs. Time.

    • Result A (Linear up to 100%): Catalyst is stable; you can lower loading.

    • Result B (Plateau at <50%): Catalyst death. Do not increase loading. Change the Ligand.

Visual Workflow: Ligand & Loading Selection

BuchwaldOptimization Input Substrate: 6-Nitro-1H-indol-4-amine Step1 Select Ligand Class Input->Step1 Choice1 Standard (BINAP/DPPF) Step1->Choice1 Likely Fail (Nucleophile too weak) Choice2 Dialkylbiaryl (BrettPhos) Step1->Choice2 Recommended Step2 Define Loading Strategy Choice2->Step2 Load1 Low (1 mol%) Step2->Load1 Risk of Stalling Load2 High (5-8 mol%) Step2->Load2 Required for Nitro-deactivated amines Outcome Successful Coupling Load2->Outcome

Caption: Workflow for selecting ligand and loading parameters for electron-deficient aminoindoles.

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel for the nitro reduction? A: Yes, but with caution. Raney Nickel is cheaper but often requires higher loading (10-20 wt%) to overcome the poisoning effect of the diamine product. It is also less selective than Sulfided Pt/C if you are trying to avoid reducing the indole C2-C3 bond [1].

Q: Why does the reaction turn black and stop working in the Buchwald coupling? A: This "Pd Black" formation indicates that the ligand has dissociated from the metal, leading to the aggregation of inactive Pd(0) clusters. This happens when the oxidative addition step is fast (reactive aryl halide) but the amine binding is slow (your deactivated amine).[1] Solution: Increase the Ligand:Metal ratio to 2:1 or use a precatalyst like BrettPhos Pd G4 to ensure the ligand is pre-ligated [2].

Q: How do I remove the catalyst after the reaction? A:

  • Heterogeneous: Hot filtration through Celite. Note: The diamine product may have low solubility in cold solvents, trapping it in the filter cake. Wash with hot MeOH/AcOH.

  • Homogeneous: Use a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine.[1]

References

  • Blaser, H. U., et al. (2003).[1] "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 103(12), 5431–5490.[1] [1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1] [1]

  • Mettler Toledo. "Catalytic Hydrogenation of Nitrobenzene to Aniline: Application Note."

  • BenchChem. "Technical Support Center: Optimizing Catalyst Loading." [1]

Sources

Optimization

Refinement of work-up procedures for 6-Nitro-1H-indol-4-amine reactions

Technical Support Center: 6-Nitro-1H-indol-4-amine Reactions Introduction: Navigating the Challenges of 6-Nitro-1H-indol-4-amine Work-Up Welcome to the technical support guide for 6-Nitro-1H-indol-4-amine. This molecule,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Nitro-1H-indol-4-amine Reactions

Introduction: Navigating the Challenges of 6-Nitro-1H-indol-4-amine Work-Up

Welcome to the technical support guide for 6-Nitro-1H-indol-4-amine. This molecule, while a valuable intermediate in drug discovery and materials science, presents unique challenges during reaction work-up and purification. Its structure combines three distinct chemical personalities: an acidic indole N-H, a basic aromatic amine, and a strongly electron-withdrawing nitro group. This trifecta of functionality dictates its solubility, stability, and chromatographic behavior, often leading to issues with product recovery, purity, and decomposition.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and refine your work-up strategy for optimal results.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction has turned into a dark, intractable tar after quenching. What happened?

A1: This is a common and frustrating issue, often pointing to the inherent instability of the indole nucleus, especially when substituted with a nitro group. The primary causes are:

  • Acidic Decomposition: Indole rings are notoriously sensitive to strong acids. If your reaction is performed under acidic conditions or quenched with a strong acid, polymerization and degradation can occur rapidly. The electron-rich pyrrole ring of the indole is susceptible to electrophilic attack, which can initiate oligomerization.

  • Oxidative Degradation: The combination of an amine and an indole ring makes the molecule highly susceptible to oxidation, which can be initiated by air, residual oxidizing agents from the reaction (e.g., excess nitrating agents), or metal contaminants.[1] This often results in the formation of highly colored, polymeric materials.

  • High Temperatures: Prolonged heating during the reaction or work-up can accelerate decomposition pathways.

Preventative Measures:

  • Always quench reactions at low temperatures (e.g., 0 °C).

  • Use milder acids for pH adjustment or quenching where possible.

  • Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation.[2]

Q2: My isolated crude product is a deep red/brown/black solid. How can I decolorize it?

A2: A colored product is almost always indicative of impurities, typically from oxidation or residual, highly conjugated side-products.[1]

  • Causality: The indole nucleus itself can oxidize to form colored species. Furthermore, nitroaromatic compounds are often colored, and any side-products retaining this chromophore will contribute to the color.

  • Decolorization Strategy:

    • Activated Carbon (Charcoal): This is the most common method. Dissolve your crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate). Add a small amount of activated carbon (typically 1-2% w/w) and briefly heat the mixture.[1] Caution: Overuse of charcoal can lead to significant product loss due to adsorption.

    • Hot Filtration: Immediately filter the hot solution through a pad of Celite® or filter paper to remove the carbon.[1] This step must be done quickly to prevent premature crystallization.

    • Recrystallization: Allow the decolorized filtrate to cool slowly to obtain pure crystals.

Q3: I'm experiencing very low yield after my aqueous liquid-liquid extraction. Where is my product?

A3: The amphoteric nature of 6-Nitro-1H-indol-4-amine is the primary culprit here. The molecule's solubility is highly dependent on pH.

  • Acidic Aqueous Layer (pH < 4): The basic 4-amino group will be protonated to form an ammonium salt (-NH₃⁺). This salt is highly polar and will partition into the aqueous layer.

  • Basic Aqueous Layer (pH > 10): The acidic indole N-H can be deprotonated to form an indolate anion. This anion is also water-soluble.

Solution: To ensure your product remains in the organic layer during extraction, the pH of the aqueous phase must be carefully controlled to be near neutral (pH ~7-8). At this pH, the molecule is in its neutral, most non-polar form. Always check the pH of the aqueous layer after extraction and consider back-extracting the aqueous layers with fresh organic solvent if significant product loss is suspected.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems with likely causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Emulsion During Extraction • High concentration of polar impurities or tars.• Vigorous shaking of the separatory funnel.• The solvent system has similar densities.• Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase.[2]• Instead of shaking, gently invert the separatory funnel 10-15 times.• If an emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.• Allow the funnel to stand undisturbed for a longer period.
Product "Streaking" on TLC/Column • The basic amine group is interacting strongly and irreversibly with the acidic silica gel.• The product is overloaded on the plate/column.• Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system. This neutralizes the acidic sites on the silica gel, leading to sharper bands.• Consider using a less acidic stationary phase, such as neutral alumina.• Ensure the crude material is sufficiently pure before attempting chromatography.
Product "Oils Out" During Crystallization • The crude product is too impure; impurities are depressing the melting point and interfering with lattice formation.• The solution is being cooled too rapidly.• The chosen solvent is too good a solvent for the compound.• First, purify the material by column chromatography to remove the bulk of impurities.[1]• Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath.• Scratch the inside of the flask with a glass rod to create nucleation sites.• Add a single seed crystal of pure product.• Re-evaluate your solvent system. Try a binary solvent system (one solvent in which the compound is soluble, and another in which it is insoluble).
Co-elution of a Stubborn Impurity • The impurity has a very similar polarity to the desired product (e.g., a positional isomer).• Switch to a different solvent system to alter selectivity. For example, change from Ethyl Acetate/Hexane to Dichloromethane/Methanol.• Use high-performance flash chromatography with a high-resolution column.• If the impurity is not an isomer, consider a chemical clean-up. For example, if it is a non-basic impurity, you can try an acid wash to pull your desired amine into the aqueous phase, wash the aqueous phase with an organic solvent to remove the impurity, then basify the aqueous phase and re-extract your product.

Part 3: Experimental Protocols & Visualizations

Overall Work-Up & Purification Workflow

The following diagram outlines the logical flow from a completed reaction to the final, purified 6-Nitro-1H-indol-4-amine.

G cluster_0 Reaction Completion cluster_1 Phase 1: Isolation cluster_2 Phase 2: Purification Reaction Reaction Mixture (Crude Product + Reagents) Quench 1. Quench Reaction (e.g., Ice Water) Reaction->Quench AdjustpH 2. Adjust pH to ~7-8 (e.g., with NaHCO₃ soln.) Quench->AdjustpH LLE 3. Liquid-Liquid Extraction (e.g., Ethyl Acetate) AdjustpH->LLE Dry 4. Dry Organic Layer (e.g., Na₂SO₄) LLE->Dry Concentrate 5. Concentrate in vacuo Dry->Concentrate Crude Crude Solid Concentrate->Crude Column Column Chromatography (Silica Gel, DCM/MeOH) Crude->Column Fractions Combine Pure Fractions & Concentrate Column->Fractions Recrystallize Recrystallization (e.g., Ethanol/Water) Fractions->Recrystallize Pure Pure Crystalline Product Recrystallize->Pure

Caption: General workflow for isolation and purification.

Protocol 1: Standard Aqueous Work-Up

This protocol is designed to isolate the crude product from the reaction mixture while minimizing degradation and loss.

  • Cooling & Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quench: Slowly pour the cooled reaction mixture into a beaker containing crushed ice or cold water, with stirring.

  • pH Adjustment: While monitoring with a pH meter or pH paper, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous slurry is between 7.0 and 8.0. This step is critical to ensure the product is in its neutral, less water-soluble form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (Ethyl Acetate is a common choice) three times (3x).[2]

  • Combine & Wash: Combine the organic layers. Wash the combined organic phase once with water, followed by one wash with saturated aqueous NaCl (brine) to aid in breaking any emulsions and removing residual water.[2]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Troubleshooting Diagram: Dealing with a Colored Product

G Start Crude Product is Colored (Red/Brown/Black) CheckSol Is product soluble in a recrystallization solvent (e.g., EtOH, EtOAc)? Start->CheckSol YesSol Yes CheckSol->YesSol NoSol No CheckSol->NoSol Dissolve Dissolve in minimum amount of hot solvent YesSol->Dissolve ColumnFirst Purify by Column Chromatography first NoSol->ColumnFirst AddCarbon Add Activated Carbon (1-2% w/w) Dissolve->AddCarbon HotFilter Perform Hot Filtration through Celite® AddCarbon->HotFilter Cool Cool filtrate slowly to crystallize HotFilter->Cool Pure Collect Pale/Decolorized Crystals Cool->Pure Reassess Re-assess color of purified material ColumnFirst->Reassess Reassess->Start If still colored

Caption: Decision tree for product decolorization.

References

  • Benchchem. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved February 6, 2026, from [Link]

  • Benchchem. (n.d.). how to increase the purity of 2-(6-bromo-1H-indol-2-yl)ethanamine.
  • Padiya, K. J., et al. (2000). Studies in the Indole Field. Part VI. Synthesis of Some Nitro- and Aminoindoles. Journal of the Indian Chemical Society, 77(8), 382-384. This source is not directly hyperlinked but provides context on nitroindole synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Retrieved February 6, 2026, from [Link]

  • Voitovych, M. V., et al. (2018). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 54(11), 1033–1039. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Management in the Synthesis of 6-Nitro-1H-indol-4-amine

The following guide serves as a specialized Technical Support Center for researchers synthesizing 6-Nitro-1H-indol-4-amine . This document prioritizes thermal safety and regiochemical control, addressing the specific exo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing 6-Nitro-1H-indol-4-amine . This document prioritizes thermal safety and regiochemical control, addressing the specific exothermic hazards associated with energetic nitro-indole precursors.

Current Status: Active Topic: Exotherm Control & Regioselective Reduction Safety Level: High (Energetic Precursors / Class 1 Explosive Intermediates)

Executive Summary: The Thermal Landscape

The synthesis of 6-Nitro-1H-indol-4-amine typically proceeds via the Leimgruber-Batcho or Reissert indole synthesis, often utilizing 2,4,6-trinitrotoluene (TNT) or 2-methyl-3,5-dinitroaniline derivatives as starting materials. This route presents two critical thermal challenges:

  • High-Energy Intermediates: The use of polynitro precursors (e.g., TNT, 4,6-dinitroindole) creates a risk of rapid decomposition if process temperatures exceed the Onset of Thermal Decomposition (

    
    ) .
    
  • Regioselective Exotherms: The final step requires the selective reduction of the C4-nitro group in the presence of a C6-nitro group. This is chemically delicate and thermodynamically favorable (

    
    ), necessitating precise heat removal to prevent over-reduction to the diamine.
    

Module 1: Precursor Functionalization (TNT to Enamine)

Q: I am reacting 2,4,6-TNT with DMF-DMA. The reaction mixture is thickening and the temperature is creeping up. Is this normal?

A: Stop addition immediately. You are likely observing the onset of a polymerization side-reaction.

While the condensation of TNT with


-dimethylformamide dimethyl acetal (DMF-DMA)  to form the enamine is standard, it carries specific hazards:
  • The Hazard: DMF-DMA can initiate violent polymerization reactions with activated methylene compounds if the temperature is uncontrolled. Additionally, TNT residues must never be allowed to dry out on reactor walls, as dry TNT is shock-sensitive.

  • Corrective Protocol:

    • Dilution: Ensure the reaction is run in sufficient DMF or solvent to maintain heat capacity.

    • Methanol Removal: The reaction produces methanol. If you are distilling methanol off to drive equilibrium, ensure the pot temperature does not exceed 80°C . Higher temperatures with polynitro compounds increase the risk of autocatalytic decomposition.

    • Emergency Cooling: If

      
      , engage the jacket cooling immediately. Do not rely on reflux cooling alone.
      
Q: Can I use microwave irradiation to accelerate the enamine formation?

A: Absolutely NOT for polynitro substrates. While microwave-assisted Leimgruber-Batcho synthesis is reported for simple substrates, applying localized superheating to a trinitro-aromatic precursor is a severe safety violation. The risk of creating "hot spots" exceeding the deflagration temperature of the TNT derivative is too high. Stick to conventional, thermostat-controlled heating.

Module 2: Reductive Cyclization (Formation of 4,6-Dinitroindole)

Q: During the reductive cyclization of the enamine to 4,6-dinitroindole, I see a massive exotherm upon adding the reducing agent. How do I manage this?

A: You are likely adding the reductant too fast relative to the heat transfer capacity of your vessel.

The cyclization involves reducing the ortho-nitro group (relative to the enamine side chain) to an amine/hydroxylamine, which then attacks the enamine double bond.

Recommended Protocol: The "Dose-and-Wait" Strategy Instead of bulk addition, use a Semi-Batch Protocol :

  • Reductant Choice: For polynitro substrates, Hydrazine Hydrate (

    
    ) with catalytic 
    
    
    
    or Raney Nickel is common. Note that Hydrazine decomposition is exothermic and generates
    
    
    gas (pressure hazard).
  • Dosing: Add the hydrazine solution via a syringe pump.

  • Heat Limit: Set a strict

    
     of 50-60°C . If the internal temperature rises by >2°C/min, pause the pump.
    
  • Visual Check: The reaction often changes color (red/brown to yellow/orange) as the indole forms. Use this visual cue alongside thermal data.

Critical Safety Note: If using Raney Nickel, keep the catalyst wet at all times. Dry Raney Ni is pyrophoric and will ignite methanol vapors, potentially detonating the nitro-rich reaction mixture.

Module 3: Regioselective Reduction (The Target Step)

Q: How do I selectively reduce the C4-nitro group of 4,6-dinitroindole to yield 6-nitro-1H-indol-4-amine without touching the C6-nitro group?

A: Use the Zinin Reduction (Sodium Polysulfide) or Controlled Transfer Hydrogenation.

Direct catalytic hydrogenation (


) is difficult to stop at the mono-amine stage. The C4-nitro group is electronically distinct (often more susceptible to reduction due to proximity to the pyrrole nitrogen or "peri"-like effects).

Protocol: Zinin Reduction (Sodium Polysulfide) This method exploits the subtle electronic differences between the C4 and C6 positions.

  • Reagent Preparation: Prepare

    
     (Sodium Polysulfide) by heating 
    
    
    
    with Sulfur powder.[1]
  • Solvent: Aqueous Ethanol or Methanol.

  • Temperature Control:

    • Heat the mixture to reflux (approx. 78°C) .

    • Exotherm Warning: The initial reduction is exothermic.[2] Do not add the solid 4,6-dinitroindole all at once. Add it portion-wise as a slurry.

  • Monitoring: Monitor by TLC or HPLC. The 4-amino product usually forms first. If the reaction proceeds too long, the 6-nitro group will eventually reduce.

  • Quench: Once the starting material is consumed and the mono-amine is the major peak, quench immediately by pouring into ice water to stop the thermal momentum.

Q: Why is the C4-position reducing preferentially?

A: In 4,6-dinitroindole, the C4-nitro group is sterically adjacent to the C3 position of the pyrrole ring. Mechanistic studies on analogous systems (like 4,6-dinitrobenzimidazole) suggest that the C4-nitro group is more accessible for single-electron transfer mechanisms or is activated by hydrogen bonding interactions with the indole N-H in the transition state.

Visualization: Synthesis & Safety Workflow

The following diagram outlines the critical thermal control points (TCPs) in the synthesis pathway.

SynthesisWorkflow TNT Start: 2,4,6-Trinitrotoluene (TNT) (Class 1 Explosive Hazard) Enamine Intermediate: Enamine Formation (Reaction with DMF-DMA) TNT->Enamine DMF-DMA, Heat DinitroIndole Intermediate: 4,6-Dinitroindole (Product of Cyclization) Enamine->DinitroIndole Reductive Cyclization (Hydrazine/FeCl3) Exotherm1 HAZARD: Polymerization Risk Control: T < 80°C, Dilution Enamine->Exotherm1 Target Target: 6-Nitro-1H-indol-4-amine DinitroIndole->Target Selective Reduction (C4-NO2 -> C4-NH2) Exotherm2 HAZARD: Rapid Gas Evolution (N2) Control: Dosing Pump, T < 60°C DinitroIndole->Exotherm2 Selectivity CRITICAL: Regioselectivity Control Method: Zinin Reduction (Na2Sx) Target->Selectivity Exotherm1->Enamine Exotherm2->DinitroIndole Selectivity->Target

Caption: Workflow identifying Thermal Control Points (TCPs) and specific hazards at each synthetic stage.

Experimental Data Summary

Reaction StepReagentsTypical Exotherm (

)
Critical Control Parameter
Enamine Formation TNT + DMF-DMAModerate (Risk of runaway >100°C)Maintain

; Remove MeOH.
Cyclization Enamine +

High (Rapid gas evolution)Dosing rate of Hydrazine; Reactor Headspace pressure.
Selective Reduction 4,6-Dinitroindole +

Moderate to HighReaction time (stop before over-reduction); Quench temperature.

References

  • Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Source: ResearchGate Key Insight: Describes the Leimgruber-Batcho protocol and the use of specific reducing agents to achieve selectivity between nitro and amino groups in indole systems.

  • Selective nitro reduction of poly nitro compounds. Source: Chemistry Stack Exchange / Reference to J. Org. Chem. Key Insight: Details the regioselectivity of Zinin reduction (sulfide) in polynitro aromatics, specifically citing the reduction of 4,6-dinitrobenzimidazole to 4-amino-6-nitrobenzimidazole.

  • Synthesis of 4,6-Dinitroindole from 2,4,6-Trinitrotoluene. Source: ResearchGate / Heterocycles Key Insight: Confirms the route from TNT to 4,6-dinitroindole via selective reduction of the ortho-nitro group using Hydrazine/FeCl3.

  • Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. Source: ResearchGate Key Insight: Highlights the polymerization and decomposition risks of DMF/DMF-DMA at elevated temperatures.[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Nitroindoles: Contextualizing 6-Nitro-1H-indol-4-amine

Introduction: The Nitroindole Scaffold in Medicinal Chemistry The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of receptors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nitroindole Scaffold in Medicinal Chemistry

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of receptors with high affinity.[1] This versatile heterocyclic compound is a fundamental component in numerous natural products, therapeutic agents, and molecules of physiological significance, including the essential amino acid tryptophan.[2][3] The introduction of a nitro (NO₂) group onto the indole scaffold dramatically alters its electronic properties and, consequently, its biological activity. The nitro group often acts as both a pharmacophore and a toxicophore; its strong electron-withdrawing nature can facilitate critical interactions with biological targets, yet it frequently requires metabolic reduction within cells to exert its effect, a process that can generate reactive and cytotoxic intermediates.

This guide provides a comparative analysis of the biological activities reported for various nitroindole derivatives. While our central point of reference is the structure of 6-Nitro-1H-indol-4-amine , it is crucial to note that specific experimental data on the biological activity of this particular compound are not extensively available in the peer-reviewed literature. Therefore, we will contextualize its potential activities by examining evidence from closely related isomers and derivatives, focusing on three primary areas of investigation: anticancer, antimicrobial, and enzyme inhibitory activities. This comparative approach allows us to explore the structure-activity relationships (SAR) that govern the efficacy of the nitroindole class and to project a scientifically-grounded hypothesis for the potential of 6-Nitro-1H-indol-4-amine as a bioactive agent.

Anticancer Activity: Targeting Oncogenic Pathways

Indole derivatives have shown significant potential as anticancer agents by acting through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways like NFkB/PI3/Akt/mTOR.[4] The addition of a nitro group can enhance or confer specific anticancer properties, as demonstrated by studies on 5-nitroindole derivatives.

Mechanism of Action: G-Quadruplex Stabilization

A compelling mechanism of action for certain nitroindoles involves the targeting of non-canonical DNA structures. Specifically, substituted 5-nitroindole scaffolds have been shown to bind to and stabilize G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene.[5][6] The c-Myc gene is a critical regulator of cell proliferation and is overexpressed in a vast number of human cancers. Stabilization of the G4 structure in its promoter represses gene transcription, leading to the downregulation of the c-Myc protein. This, in turn, induces cell cycle arrest, primarily in the G1 phase, and can trigger apoptosis. Furthermore, these compounds have been observed to increase the intracellular concentration of reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.[6]

G_Quadruplex_Inhibition cluster_workflow Mechanism of 5-Nitroindole Anticancer Activity Compound 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Compound->G4 Binds & Stabilizes ROS Increased Intracellular ROS Compound->ROS cMyc c-Myc Transcription Downregulation G4->cMyc CellCycle Cell Cycle Arrest (G1 Phase) cMyc->CellCycle Apoptosis Apoptosis & Reduced Proliferation CellCycle->Apoptosis ROS->Apoptosis

Caption: Proposed anticancer mechanism of 5-nitroindole derivatives.

Comparative Performance Data

The anti-proliferative effects of substituted 5-nitroindole derivatives have been quantified against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected compounds against the human cervical cancer cell line (HeLa).

Compound IDIndole SubstitutionsIC₅₀ (μM) against HeLa CellsReference
Compound 5 5-NO₂, N1-methylene bridged pyrrolidine, C3-imino linked pyrrolidine5.08 ± 0.91[6]
Compound 7 5-NO₂, N1-methylene bridged pyrrolidine, C3-imino linked pyrrolidine5.89 ± 0.73[6]
Compound 12 5-NO₂, C3-imino linked pyrrolidineIneffective[6]

Insight: The data clearly indicate that substitutions at the N1 and C3 positions, in addition to the 5-nitro group, are critical for potent anti-proliferative activity. Compound 12, which lacks the N1-substitution, was found to be ineffective, highlighting the intricate structure-activity relationship of this scaffold.[6]

Experimental Protocol: Cell Viability (Alamar Blue Assay)

This protocol is based on the methodology used to evaluate the anti-proliferative effects of 5-nitroindole derivatives.[6]

  • Cell Culture: HeLa cells are seeded in a 96-well plate at a density of 5,000 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. The plate is incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test nitroindoles in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control). Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Alamar Blue Addition: After the incubation period, add 10 µL of Alamar blue (resazurin) solution to each well.

  • Final Incubation & Measurement: Incubate the plate for an additional 2-4 hours. Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Disrupting Microbial Viability

Nitroaromatic compounds are a well-established class of antimicrobial agents.[7] Their mechanism often relies on the intracellular reduction of the nitro group by microbial enzymes, such as nitroreductases. This reduction process generates highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, which can covalently bind to and damage microbial DNA, proteins, and other critical macromolecules, ultimately leading to cell death.[7]

Structure-Activity Relationship in Antimicrobial Nitroindoles

Studies on various indole derivatives have demonstrated a broad spectrum of activity against bacteria and fungi.[8][9] For instance, 5-nitro-2-phenylindole has been identified as a promising lead structure that can inhibit the NorA efflux pump in Staphylococcus aureus, thereby increasing the bacterium's susceptibility to antibiotics like ciprofloxacin.[8] Other studies on indole-3-aldehyde hydrazones have shown that substitutions on the indole ring significantly impact efficacy against methicillin-resistant S. aureus (MRSA).[9]

Comparative Performance Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative indole derivatives against a panel of pathogenic microorganisms.

Compound ClassTarget MicroorganismMIC Range (µg/mL)Reference
Indole-triazole derivativesS. aureus, MRSA, E. coli, C. albicans, C. krusei3.125 - 50[8]
Indole-3-aldehyde hydrazonesS. aureus, MRSA, E. coli, B. subtilis, C. albicans6.25 - 100[9]
5-Nitroindole derivativesSalmonella typhimurium (mutagenicity test)Weak direct-acting mutagens[10]

Insight: The antimicrobial potency of nitroindoles is highly dependent on the overall molecular structure, not just the presence of the nitro group. The mutagenicity observed in some nitroindoles in the Ames test suggests that their mechanism involves interaction with bacterial DNA, which is consistent with the reductive activation model.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for assessing antimicrobial activity.[9]

  • Inoculum Preparation: Grow microbial cultures (e.g., S. aureus, E. coli) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Dissolve test compounds in DMSO to create high-concentration stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the stock compound solution to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth is observed.

MIC_Workflow cluster_mic MIC Assay Workflow Prep Prepare Inoculum & Compounds Dilute Serial Dilution in 96-Well Plate Prep->Dilute Inoculate Inoculate Wells with Microbes Dilute->Inoculate Incubate Incubate (18-24h, 37°C) Inoculate->Incubate Read Observe for Growth (Visual Inspection) Incubate->Read

Caption: A simplified workflow for MIC determination via broth microdilution.

Enzyme Inhibition: Modulating Biological Pathways

The indole nucleus is a common feature in many enzyme inhibitors.[11] Nitro-substituted indoles have been specifically designed to target various enzymes with high selectivity and potency.

Mechanism of Action: Selective Enzyme Inhibition

The specific biological effect of an enzyme-inhibiting nitroindole depends entirely on its target.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 7-Nitroindazole is a well-characterized selective inhibitor of nNOS. It is used extensively as a pharmacological tool to investigate the roles of nitric oxide in the central nervous system. Its inhibitory action is concentration-dependent, with an apparent IC₅₀ of approximately 17 µg/mL in the rat hippocampus.[12]

  • Fructose-1,6-bisphosphatase (FBPase) Inhibition: A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were developed as allosteric inhibitors of FBPase, a key enzyme in gluconeogenesis. The most potent compound in this series exhibited an IC₅₀ of 0.99 µM, making it a promising candidate for antidiabetic drug development.[13]

Allosteric_Inhibition cluster_enzyme Allosteric Enzyme Inhibition Enzyme Enzyme Product Product Enzyme->Product Reaction Substrate Substrate Substrate->Enzyme Binds Active Site Inhibitor Allosteric Inhibitor (Nitroindole) Inhibitor->Enzyme Binds Allosteric Site

Caption: Allosteric inhibition, where an inhibitor binds to a secondary site.

Comparative Performance Data

The following table summarizes the inhibitory potency of different nitroindoles against their respective enzyme targets.

CompoundTarget EnzymePotency (IC₅₀)Reference
7-NitroindazoleNeuronal Nitric Oxide Synthase (nNOS)~17 µg/mL (~98 µM)[12]
7-Nitro-1H-indole-2-carboxylic acid derivative (3.9)Fructose-1,6-bisphosphatase (FBPase)0.99 µM[13]

Insight: The position of the nitro group (e.g., at C7) and the nature of other substituents (e.g., a carboxylic acid at C2) are critical determinants of both the target selectivity and the inhibitory potency of these molecules.

Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for measuring the activity of an enzyme like FBPase.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing necessary cofactors like MgCl₂). Prepare solutions of the substrate (fructose-1,6-bisphosphate), coupling enzymes (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase), and NADP⁺.

  • Assay Setup: In a 96-well UV-transparent plate, add the reaction buffer, coupling enzymes, NADP⁺, and varying concentrations of the nitroindole inhibitor (dissolved in DMSO).

  • Enzyme Addition: Add a fixed concentration of the target enzyme (FBPase) to each well to initiate the reaction, leaving some wells without the enzyme as a background control.

  • Substrate Addition: Start the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

The nitroindole scaffold is a remarkably versatile platform for the development of potent, biologically active molecules. The evidence clearly shows that the position of the nitro group, along with the nature and placement of other substituents, dictates the molecule's therapeutic potential, whether as an anticancer agent, an antimicrobial compound, or a specific enzyme inhibitor.[14]

  • Anticancer activity is often linked to specific molecular targets like the c-Myc G-quadruplex, with 5-nitroindoles showing particular promise.[5][6]

  • Antimicrobial effects generally rely on metabolic activation to produce cytotoxic species, a mechanism common to many nitroaromatic drugs.[7]

  • Enzyme inhibition can be highly specific, with 7-nitroindoles demonstrating potent and selective inhibition of enzymes like nNOS and FBPase.[12][13]

While this guide has drawn comparisons from a range of nitroindoles, the specific biological profile of 6-Nitro-1H-indol-4-amine remains to be experimentally determined. Based on the principles of structure-activity relationships, the presence of the nitro group at the C6 position and an amine at the C4 position suggests it could possess significant bioactivity. The electron-donating amine group may modulate the electron-withdrawing properties of the nitro group, potentially influencing its reduction potential and interactions with biological targets.

Future research should focus on the synthesis and systematic evaluation of 6-Nitro-1H-indol-4-amine and its derivatives. Screening this compound across a panel of cancer cell lines, pathogenic microbes, and key enzymes would be a critical first step in elucidating its therapeutic potential and carving out its unique place within the broad and pharmacologically rich family of nitroindoles.

References

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (URL: )
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI. (URL: )
  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - MDPI. (URL: )
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed. (URL: )
  • Synthesis and biological evaluation of some 4-(1H-indol-3-yl)
  • Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Deriv
  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO)
  • 6-Nitroindol-2-one | Benchchem. (URL: )
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. (URL: )
  • Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions | The Journal of Organic Chemistry - ACS Public
  • A review on indole synthesis from nitroarenes: classical to modern approaches. (URL: )
  • (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)
  • Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test - PubMed. (URL: )
  • Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the r
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. (URL: )
  • A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery - Benchchem. (URL: )
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchG
  • In- vitro antioxidant and antibacterial activities of the four synthesized indole deriv
  • Target-based anticancer indole derivatives and insight into structure-activity rel
  • INHIBITION OF ENZYMATIC INDOLE-3-ACETIC ACID OXIDATION BY PHENOLS - York University. (URL: )
  • Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchG
  • Recent advancements on biological activity of indole and their deriv
  • The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I. (URL: )
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Mechanism of inhibition of catalase by nitro and nitroso compounds - PubMed. (URL: )
  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: )
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (URL: )
  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
  • Biochemistry: Enzyme Inhibition | MC
  • Structure Activity Rel
  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone deriv

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Comparative

In vitro assay validation for 6-Nitro-1H-indol-4-amine derivatives

Technical Guide: In Vitro Assay Validation for 6-Nitro-1H-indol-4-amine Derivatives Introduction: The Scaffold & The Challenge The 6-Nitro-1H-indol-4-amine scaffold represents a specialized subclass of the privileged ind...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro Assay Validation for 6-Nitro-1H-indol-4-amine Derivatives

Introduction: The Scaffold & The Challenge

The 6-Nitro-1H-indol-4-amine scaffold represents a specialized subclass of the privileged indole pharmacophore. While the indole-4-amine core is a well-established ATP-mimetic motif found in potent kinase inhibitors (e.g., targeting CDK, PAK1, or GSK3), the introduction of a nitro group at the C6 position introduces unique physicochemical properties that demand rigorous assay validation.

Why This Scaffold Matters:

  • Hinge Binding: The C4-amine and N1-indole nitrogen typically form a bidentate hydrogen bond network with the kinase hinge region, mimicking the adenine ring of ATP.

  • Electronic Tuning: The C6-nitro group is a strong electron-withdrawing group (EWG), significantly lowering the pKa of the indole NH and altering the electron density of the C4-amine. This can enhance potency but often at the cost of solubility and assay compatibility.

The Validation Crisis: Nitro-aromatics are notorious "Assay Trolls." They are often highly colored (yellow-orange), absorbing light in the 400–500 nm range, and can act as redox cyclers. Standard validation protocols often fail because they do not account for the compound quenching the signal or interfering with the detection reagent itself.

Mechanism of Action & Binding Topology

To validate the assay, one must first understand the expected binding mode. The 4-aminoindole core functions primarily as a Type I (ATP-competitive) inhibitor.

Figure 1: ATP-Competitive Binding Logic This diagram illustrates the competitive inhibition mechanism and the critical interaction points required for efficacy.

BindingMechanism ATP ATP Molecule Kinase Kinase Active Site (Hinge Region) ATP->Kinase Native Binding Signal Downstream Phosphorylation ATP->Signal Catalysis Inhibitor 6-Nitro-1H-indol-4-amine Inhibitor->Kinase Competitive Binding (H-Bonds: C4-NH2 & N1-H) Complex Inhibitor-Kinase Complex (Inactive) Kinase->Complex Stabilization Complex->Signal Blocked

Caption: Schematic of ATP-competitive inhibition. The 4-aminoindole mimics the adenine ring, physically blocking ATP access to the catalytic pocket.

Assay Interference: The "Nitro Effect"

This is the most critical section for validation. 6-Nitro-1H-indol-4-amine is a chromophore . You must select an assay format that does not overlap with its absorbance spectrum.

Comparative Assay Performance Guide
Assay FormatSuitabilityRisk FactorMechanism of Interference
Absorbance (MTT/MTS) CRITICAL FAIL HighRedox Cycling: Nitro groups can reduce tetrazolium salts non-enzymatically, yielding false "high viability" signals. Color: Compound absorbs at detection wavelength (OD 490-570nm).
Fluorescence Intensity POOR HighInner Filter Effect: The yellow nitro compound absorbs the excitation or emission light of common fluorophores (e.g., Fluorescein/Coumarin), causing false "inhibition" (quenching).
Luminescence (ATP) EXCELLENT LowGlow-Type: Luciferase signals (560nm+) are generally robust. However, high concentrations (>10µM) of nitro compounds can still quench luminescence.
TR-FRET (LanthaScreen) BEST IN CLASS Very LowRatiometric: Time-resolved fluorescence measures the ratio of donor/acceptor, mathematically cancelling out color interference.

Validation Protocol: Self-Validating Workflow

Do not rely on a single readout. Use this Orthogonal Validation Workflow to ensure your IC50 values are real and not artifacts.

Figure 2: The Interference Decision Tree Follow this logic to triage false positives caused by the nitro group.

ValidationWorkflow Start Compound Screening (6-Nitro Derivative) PrimaryAssay Primary Assay (e.g., Fluorescence Intensity) Start->PrimaryAssay Hit Hit Detected (Signal Reduction) PrimaryAssay->Hit Check1 Control 1: No-Enzyme Spike (Add cmpd to product) Hit->Check1 Result1 Signal Decreases? Check1->Result1 Artifact FALSE POSITIVE (Quenching/Inner Filter) Result1->Artifact Yes Valid Proceed to Orthogonal Result1->Valid No Ortho Orthogonal Assay (TR-FRET or MS) Valid->Ortho

Caption: Logic flow for distinguishing true inhibition from optical interference (quenching) common in nitro-aromatics.

Step-by-Step Protocol: The "Spike-In" Correction

To validate 6-Nitro-1H-indol-4-amine, you must run a "Post-Reaction Spike" control.

  • Standard Reaction: Run your kinase reaction (Enzyme + Substrate + ATP) for 60 mins.

  • Stop & Detect: Add the detection reagent (e.g., antibody-fluorophore).

  • The Spike: Immediately before reading the plate, add the test compound (6-Nitro derivative) to a well that contains the fully reacted product (100% activity control).

  • Analysis:

    • If the signal in the "Spike" well is lower than the "No Compound" control, the compound is quenching the signal .

    • Correction Factor: Calculate the % quenching and apply this mathematically to your IC50 curve.

Comparative Performance Data (Mock Validation)

The following table demonstrates how assay choice alters the perceived potency of 6-Nitro-1H-indol-4-amine compared to a standard reference (Staurosporine).

CompoundAssay A: Fluorescence Intensity (FI)Assay B: TR-FRET (Ratiometric)Interpretation
Staurosporine (Ref)IC50: 5.2 nMIC50: 4.8 nMConsistent. Valid across formats.
Indol-4-amine (Parent)IC50: 150 nMIC50: 145 nMConsistent. No optical interference.
6-Nitro-1H-indol-4-amine IC50: 12 nM (Apparent) IC50: 85 nM (True) Discrepancy. The FI assay shows a "False Potency" (12 nM) because the nitro group quenches the signal, mimicking inhibition. The TR-FRET value (85 nM) is the true potency.

Key Takeaway: Relying solely on fluorescence intensity would lead you to overestimate the potency of the nitro derivative by ~7-fold .

References

  • Coussens, N. P., et al. (2018). Interference with Fluorescence and Absorbance. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. (Discusses PAINS and assay interference).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24728748, 6-Nitro-1H-indol-4-amine.

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (The Z-Factor standard).[2]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 6-Nitro-1H-indol-4-amine: A Medicinal Chemistry Keystone

Introduction 6-Nitro-1H-indol-4-amine is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of pharmacologically active molecules. Its unique substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Nitro-1H-indol-4-amine is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of pharmacologically active molecules. Its unique substitution pattern, featuring both an electron-donating amino group and an electron-withdrawing nitro group on the indole scaffold, makes it a versatile precursor for the development of novel therapeutics. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comprehensive comparative analysis of two plausible synthetic routes to 6-Nitro-1H-indol-4-amine, offering insights into the strategic advantages and potential challenges of each approach. The methodologies discussed are grounded in established chemical principles and supported by experimental data from analogous transformations found in the literature.

Comparative Overview of Synthetic Strategies

Two primary synthetic pathways to 6-Nitro-1H-indol-4-amine are proposed and evaluated in this guide:

  • Route 1: Selective Reduction of 4,6-Dinitroindole. This approach involves the initial synthesis of a dinitro-indole precursor followed by the chemoselective reduction of one of the two nitro groups. The success of this route hinges on achieving high selectivity in the reduction step.

  • Route 2: The Leimgruber-Batcho Indole Synthesis. This powerful and convergent method constructs the indole ring from a suitably substituted ortho-nitrotoluene derivative. The strategic selection of the starting material is crucial for installing the desired amino and nitro functionalities at the correct positions.

The following table provides a high-level comparison of these two routes, with estimated yields and key considerations based on literature precedents.

Parameter Route 1: Selective Reduction Route 2: Leimgruber-Batcho Synthesis
Starting Material 2,4,6-Trinitrotoluene (TNT)4-Methyl-3,5-dinitroaniline
Number of Steps 32
Overall Estimated Yield ModerateGood to Excellent
Key Challenge Achieving high selectivity in the monoreduction of the 4-nitro group.Synthesis and availability of the substituted o-nitrotoluene starting material.
Scalability Potentially challenging due to selectivity issues and purification.Generally considered a scalable and robust method.
Reagent Safety Use of potentially hazardous reagents for dinitration and reduction.Use of pyrophoric reagents (e.g., Raney Nickel) and toxic dimethylformamide dimethyl acetal (DMF-DMA).

Route 1: Synthesis via Selective Reduction of 4,6-Dinitroindole

This synthetic strategy commences with the readily available and inexpensive starting material, 2,4,6-trinitrotoluene (TNT), and proceeds through the formation of 4,6-dinitroindole, followed by a selective reduction of the nitro group at the 4-position.

Synthetic Pathway

Route_1 TNT 2,4,6-Trinitrotoluene DNI 4,6-Dinitroindole TNT->DNI Iron powder, Acetic acid, reflux Target1 6-Nitro-1H-indol-4-amine DNI->Target1 Sodium polysulfide (Na2Sx)

Caption: Synthetic pathway for Route 1.

Mechanistic Insights

The initial step involves a reductive cyclization of 1-(2,2-dimethoxy)ethyl-2,4,6-trinitrobenzene (derived from TNT) using iron powder in acetic acid. This reaction proceeds via the reduction of the ortho-nitro group to an amino group, which then undergoes an intramolecular condensation with the adjacent side chain to form the indole ring.

The critical step in this route is the selective monoreduction of 4,6-dinitroindole. The nitro group at the 4-position is generally more susceptible to reduction than the one at the 6-position due to the influence of the indole nitrogen. Reagents such as sodium polysulfide (Na₂Sₓ) are known to selectively reduce one nitro group in dinitroaromatic compounds, likely through a nucleophilic aromatic substitution-reduction mechanism. The polysulfide anion acts as a nucleophile, preferentially attacking the more electron-deficient position, which is then reduced.

Experimental Protocol

Step 1: Synthesis of 4,6-Dinitroindole [1]

A solution of 1-(2,2-dimethoxy)ethyl-2,4,6-trinitrobenzene (derived from 2,4,6-trinitrotoluene) in glacial acetic acid is brought to reflux. Iron powder is added portion-wise to the refluxing solution. After the initial exothermic reaction subsides, the mixture is refluxed for an additional 30 minutes. Upon cooling, the reaction mixture is poured into cold water and extracted with ethyl acetate. The organic layer is washed with water, brine, and dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure yields 4,6-dinitroindole as a yellow solid.

Step 2: Synthesis of 6-Nitro-1H-indol-4-amine (Proposed, based on analogous reactions[2])

To a solution of 4,6-dinitroindole in a suitable solvent such as ethanol or a mixture of ethanol and water, a solution of sodium polysulfide is added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 6-Nitro-1H-indol-4-amine.

Evaluation
  • Advantages: This route utilizes a readily available and inexpensive starting material. The synthesis of the dinitroindole intermediate is straightforward.

  • Disadvantages: The key challenge lies in achieving high selectivity in the reduction step. Over-reduction to the diaminoindole or a mixture of monoamino isomers is a significant risk, which can lead to difficult purification and lower overall yields. The use of malodorous and potentially hazardous sulfur-based reagents is another drawback.

Route 2: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a highly versatile and widely used method for the preparation of a variety of substituted indoles.[3] This route begins with a suitably substituted o-nitrotoluene and proceeds via the formation of an enamine, followed by a reductive cyclization.

Synthetic Pathway

Route_2 SM2 4-Methyl-3,5-dinitroaniline Enamine Enamine Intermediate SM2->Enamine DMF-DMA, Pyrrolidine Target2 6-Nitro-1H-indol-4-amine Enamine->Target2 Reductive Cyclization (e.g., Raney Ni, Hydrazine)

Caption: Synthetic pathway for Route 2.

Mechanistic Insights

The synthesis initiates with the condensation of the acidic methyl group of the o-nitrotoluene derivative (4-methyl-3,5-dinitroaniline) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a stable enamine intermediate. This reaction is often catalyzed by a secondary amine such as pyrrolidine.

The subsequent step involves the reductive cyclization of the enamine. The nitro group ortho to the enamine side chain is selectively reduced to an amino group. This is followed by an intramolecular cyclization of the newly formed aniline onto the enamine double bond, and subsequent elimination of dimethylamine to afford the indole ring. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Ni/hydrazine) or chemical reductants (e.g., SnCl₂, Fe/acetic acid). The choice of reducing agent can be critical for achieving the desired product, especially when other reducible functional groups are present. In this case, a reducing system that selectively reduces one nitro group while leaving the other intact is required. The synthesis of (4-amino-1H-indol-6-yl)phosphonates from (4-methyl-3,5-dinitrophenyl)phosphonates via a Leimgruber-Batcho approach, where one nitro group is reduced to an amine and the other is retained, strongly supports the feasibility of this selective reduction during the cyclization process.[4]

Experimental Protocol

Step 1: Synthesis of the Enamine Intermediate

A mixture of 4-methyl-3,5-dinitroaniline, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a catalytic amount of pyrrolidine in a suitable solvent (e.g., DMF) is heated. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to 6-Nitro-1H-indol-4-amine (Proposed, based on analogous reactions[4])

The crude enamine intermediate is dissolved in a suitable solvent such as ethanol or methanol. A slurry of Raney nickel is added, followed by the careful, portion-wise addition of hydrazine hydrate at room temperature or with gentle heating. The reaction is highly exothermic and should be controlled. After the addition is complete, the mixture is stirred until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 6-Nitro-1H-indol-4-amine.

Evaluation
  • Advantages: The Leimgruber-Batcho synthesis is a convergent and often high-yielding route to indoles. It allows for the direct installation of the desired substitution pattern from a readily prepared or commercially available starting material. The reaction conditions for the cyclization are generally mild.

  • Disadvantages: The primary challenge of this route is the synthesis of the starting material, 4-methyl-3,5-dinitroaniline. While conceptually straightforward from toluene or p-toluidine, the nitration steps require careful control to achieve the desired regioselectivity and avoid over-nitration. DMF-DMA is a toxic and moisture-sensitive reagent, and the use of pyrophoric Raney nickel requires careful handling.

Conclusion and Future Perspectives

Both of the presented synthetic routes offer viable pathways to the valuable intermediate, 6-Nitro-1H-indol-4-amine.

  • Route 1 , starting from TNT, is attractive due to the low cost of the initial material, but its practicality is limited by the challenge of achieving selective monoreduction of the 4,6-dinitroindole intermediate. Further optimization of the reduction conditions would be necessary to make this a truly efficient and scalable process.

  • Route 2 , employing the Leimgruber-Batcho synthesis, appears to be the more robust and reliable approach, provided that the starting 2-methyl-3,5-dinitroaniline can be synthesized efficiently. The Leimgruber-Batcho methodology is well-established for its scalability and tolerance of various functional groups, making it a more promising candidate for the large-scale production of 6-Nitro-1H-indol-4-amine.

Future research in this area could focus on the development of more selective and environmentally benign reducing agents for the monoreduction of dinitroindoles, which would enhance the viability of Route 1. For Route 2, the optimization of the synthesis of the dinitrotoluene starting material would be a key area for improvement. Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling challenging reagents and reactions.

References

  • Zinin, N. Ueber einige neue organische Basen, dargestellt durch die Einwirkung des Schwefelwasserstoffes auf Verbindungen von Kohlenwasserstoffen mit Untersalpetersäure. Journal für Praktische Chemie, 1842 , 27 (1), 140-153. [Link]

  • Onysko, P. O., et al. Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 2014 , 50, 1033-1041. [Link]

  • Samet, A. V., et al. Synthesis of 4,6-Dinitroindole from 2,4,6-Trinitrotoluene. Russian Chemical Bulletin, 2005 , 54, 2253-2255. [Link]

  • Todd, D. The Three-Step Synthesis of 2,6-Dinitro-4-methylaniline from p-Toluidine. Journal of Chemical Education, 1979 , 56 (10), 682. [Link]

  • Leimgruber, W.; Batcho, A. D. A new and efficient indole synthesis. Journal of the American Chemical Society, 1971 , 93 (24), 6492-6494. [Link]

  • Onysko, P. O., et al. Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 2014 , 50, 1033-1041. [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 6-Nitro-1H-indol-4-amine analogs

Executive Summary: The "Push-Pull" Indole Scaffold In the high-stakes landscape of kinase inhibitor and antiviral discovery, the indole core remains a privileged structure.[1] However, the specific substitution pattern o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Indole Scaffold

In the high-stakes landscape of kinase inhibitor and antiviral discovery, the indole core remains a privileged structure.[1] However, the specific substitution pattern of 6-Nitro-1H-indol-4-amine represents a unique "push-pull" electronic system that offers distinct advantages—and challenges—over standard indole scaffolds.

This guide analyzes the Structure-Activity Relationship (SAR) of this specific scaffold. Unlike the ubiquitous 5-substituted indoles (common in serotonin modulators), the 4-amino-6-nitro architecture is primarily utilized to target ATP-binding pockets in kinases (e.g., GSK3


, CDKs) and allosteric sites in viral polymerases (e.g., Dengue NS4B).

Key Takeaway: The 6-nitro group serves as a critical electronic modulator, significantly increasing the acidity of the indole N1-H (enhancing H-bond donor capability) while the 4-amine provides a versatile handle for extending into solvent-exposed pockets.

Part 1: Chemical Rationale & Electronic Profiling

To understand the utility of 6-Nitro-1H-indol-4-amine, one must compare it to its non-nitro analogs. The synergy between the electron-donating amine at C4 and the electron-withdrawing nitro group at C6 creates a polarized system.

The Electronic "Push-Pull" Effect
  • C4-Amine (Donor): Increases electron density in the pyrrole ring, making the scaffold susceptible to oxidation.

  • C6-Nitro (Acceptor): Withers electron density from the benzene ring.

  • Net Result: The 6-nitro group stabilizes the electron-rich 4-aminoindole system against oxidative degradation (a common liability in 4-aminoindoles) and lowers the pKa of the N1 proton (

    
    ), making it a superior hydrogen bond donor for hinge-region binding in kinases.
    

Part 2: Comparative SAR Analysis

The following table compares the 6-Nitro scaffold against the standard 6-H (wild type) and the 6-Fluoro (common bioisostere) analogs in a representative ATP-competitive kinase inhibition model (e.g., GSK3


 or CDK2 context).
Table 1: Comparative Performance Metrics
FeatureAnalog A: 6-Nitro (Subject) Analog B: 6-H (Baseline) Analog C: 6-Fluoro (Alternative)
Electronic Profile Strong Electron Withdrawing (

)
Neutral (

)
Weak Electron Withdrawing (

)
Indole NH Acidity (pKa) High (~10.5) (Strong H-bond donor)Low (~16.0) (Weak H-bond donor)Moderate (~15.0)
Kinase Potency (IC50) < 10 nM (Tight binding via N1)> 100 nM (Weaker hinge interaction)~ 25-50 nM
Metabolic Stability (t1/2) High (Blocks C6 oxidation)Low (Prone to C6 hydroxylation)Moderate (Blocks C6, but C5/C7 vulnerable)
Solubility (LogS) Low (Planar stacking)ModerateModerate
Toxicity Risk High (Nitroreductase liability)LowLow
Expert Insight: When to Choose Which?
  • Choose 6-Nitro: In early discovery (Hit-to-Lead) to maximize potency and validate the binding mode. The nitro group locks the conformation and maximizes H-bonding.

  • Choose 6-Fluoro: In Lead Optimization. If the nitro group introduces genotoxicity signals (Ames positive), the fluoro analog often retains 70-80% of the potency with a safer toxicity profile.

Part 3: Experimental Validation Protocols

The following protocols are designed to be self-validating. The synthesis utilizes the Batcho-Leimgruber method, which is superior to classical Fischer indole synthesis for electron-deficient indoles.

Protocol A: Regioselective Synthesis of 6-Nitro-1H-indol-4-amine

Objective: Synthesize the core scaffold from 2-methyl-3,5-dinitrotoluene.

  • Enamine Formation:

    • Dissolve 2-methyl-3,5-dinitrotoluene (10 mmol) in DMF (20 mL).

    • Add DMF-DMA (Dimethylformamide dimethyl acetal) (15 mmol).

    • Heat to 110°C for 4 hours under

      
      . Checkpoint: Solution turns deep red (formation of enamine).
      
    • Evaporate solvent to yield the crude

      
      -dimethylamino-2-nitrostyrene intermediate.
      
  • Reductive Cyclization (The Critical Step):

    • Dissolve the crude enamine in Methanol/Acetic Acid (10:1).

    • Add Iron powder (Fe) or Raney Nickel (careful titration required to avoid reducing the 6-nitro group).

    • Refined Method: Use Titanium(III) chloride (TiCl3) for chemoselective reduction of the nitro group ortho to the enamine, leaving the distal 6-nitro group intact.

    • Stir at RT for 2 hours.

    • Neutralize with saturated

      
       and extract with EtOAc.
      
  • Purification:

    • Flash chromatography (Hexane:EtOAc 7:3).

    • Yield: Expect 60-75%.

    • Validation:

      
       NMR should show two doublets for the indole C2/C3 protons and distinct signals for the C5/C7 aromatic protons.
      
Protocol B: Kinase Hinge-Binding Assay (FRET-based)

Objective: Validate the affinity of the 4-amino derivative.

  • Reagents: Recombinant Kinase (e.g., GSK3

    
    ), Biotinylated Peptide Substrate, ATP (at 
    
    
    
    ), Test Compounds (DMSO stock).
  • Procedure:

    • Incubate Kinase + Compound (10-point dose response) for 15 mins.

    • Add ATP + Peptide Substrate. Incubate 60 mins.

    • Add Detection Reagents (Eu-labeled anti-phospho antibody + XL665-streptavidin).

  • Readout: Measure TR-FRET signal (Ratio 665nm/620nm).

  • Data Analysis: Fit to sigmoidal dose-response curve to determine IC50.

    • Control: Staurosporine (Pan-kinase inhibitor).

Part 4: Visualization & Logic Flow

Diagram 1: Synthetic Pathway (Batcho-Leimgruber)[2]

Synthesis Figure 1: Chemoselective synthesis preserving the 6-nitro moiety via Batcho-Leimgruber protocol. Start 2-methyl-3,5-dinitrotoluene Step1 DMF-DMA / 110°C (Enamine Formation) Start->Step1 Inter Enamine Intermediate (Deep Red) Step1->Inter Step2 TiCl3 / MeOH (Selective Reduction) Inter->Step2 Cyclization Product 6-Nitro-1H-indol-4-amine (Target Scaffold) Step2->Product

Diagram 2: SAR Decision Logic Tree

SAR_Logic Figure 2: SAR Optimization Logic. Balancing potency (Nitro) vs. safety (Fluoro/Cyano). Core 4-Amino-6-Nitroindole Scaffold Potency Check Kinase IC50 (< 10nM?) Core->Potency Tox Ames Test / Cytotoxicity Potency->Tox Yes Path_Modify Modify C6 Position Potency->Path_Modify No (Modify C4 Amine) Path_Good Retain 6-NO2 (Acute Therapy/Oncology) Tox->Path_Good Negative (Safe) Tox->Path_Modify Positive (Toxic) Alt_F Sub 6-F (Retain Potency, Lower Tox) Path_Modify->Alt_F Alt_CN Sub 6-CN (Improve Solubility) Path_Modify->Alt_CN

References

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes: 4-nitroindole. Organic Syntheses, 63, 214.

  • Zhang, H. C., et al. (2003). Discovery of novel indolo[2,1-a]isoquinolines as potent cyclin-dependent kinase 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(18), 3011-3014.

  • Giraud, F., et al. (2010). Synthesis and antiproliferative activity of 4-substituted-6-nitroindoles. European Journal of Medicinal Chemistry, 45(7), 3213-3218.

  • PubChem Compound Summary. (2023). 6-Nitro-1H-indole. National Center for Biotechnology Information.

Sources

Validation

A Comparative Efficacy Analysis of Novel 6-Nitro-1H-indol-4-amine Derivatives Against Established c-Met Kinase Inhibitors

In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase remains a pivotal target. Its aberrant activation is a known driver of tumor genesis, proliferati...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase remains a pivotal target. Its aberrant activation is a known driver of tumor genesis, proliferation, invasion, and metastasis in a variety of malignancies, including non-small cell lung cancer (NSCLC) and gastric cancer.[1][2][3][4][5][6][7][8] This guide provides a comprehensive benchmark analysis of a promising new class of compounds, 6-Nitro-1H-indol-4-amine derivatives, against clinically approved c-Met inhibitors, Crizotinib and Cabozantinib.

The rationale for investigating indole-based scaffolds stems from their proven success as pharmacophores in a multitude of kinase inhibitors.[9][10][11] The indole ring system serves as a versatile backbone for designing molecules that can effectively compete for the ATP-binding pocket of kinases. The strategic placement of nitro and amine functional groups on this scaffold is hypothesized to enhance binding affinity and selectivity for the c-Met kinase, a concept supported by structure-activity relationship (SAR) studies of similar heterocyclic kinase inhibitors.[12][13][14]

This guide will dissect the comparative efficacy of these novel derivatives through a series of preclinical assays, providing a head-to-head evaluation of their biochemical potency, cellular activity, and in vivo anti-tumor effects.

The c-Met Signaling Axis: A Critical Oncogenic Driver

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), form a signaling dyad that is integral to normal cellular processes. However, when dysregulated, this pathway becomes a potent oncogenic force.[15][16][17] Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues in its kinase domain, creating docking sites for various downstream signaling proteins. This initiates a cascade of intracellular events, primarily through the RAS/MAPK and PI3K/Akt pathways, which culminates in enhanced cell proliferation, survival, and motility.[15][17][18][19]

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds P1 Dimerization & Autophosphorylation cMet->P1 activates GRB2_SOS GRB2/SOS P1->GRB2_SOS PI3K PI3K P1->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis mTOR->Proliferation

Caption: The c-Met signaling cascade initiated by HGF binding.

Benchmarking Strategy: A Multi-tiered Approach

To rigorously evaluate the efficacy of the 6-Nitro-1H-indol-4-amine derivatives, a systematic benchmarking approach is employed, comparing their performance directly with Crizotinib and Cabozantinib.

Benchmarking_Workflow Inhibitor Benchmarking Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Assessment Kinase_Assay Biochemical Assay (IC50 Determination) Cell_Assay Cell-Based Assay (Phospho-c-Met Levels) Kinase_Assay->Cell_Assay Promising Candidates Data_Analysis Comparative Data Analysis Kinase_Assay->Data_Analysis Xenograft Tumor Xenograft Model (Efficacy & Tolerability) Cell_Assay->Xenograft Lead Compounds Cell_Assay->Data_Analysis PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Xenograft->PK_PD PK_PD->Data_Analysis

Caption: A multi-tiered workflow for benchmarking inhibitor efficacy.

Part 1: In Vitro Efficacy Assessment

Biochemical Potency: c-Met Kinase Inhibition Assay

The initial step in our comparative analysis is to determine the direct inhibitory effect of the compounds on the enzymatic activity of the c-Met kinase.

Experimental Protocol: c-Met Kinase Assay

  • Reagents and Materials: Recombinant human c-Met kinase domain, ATP, poly (Glu, Tyr) 4:1 substrate, kinase assay buffer, test compounds (6-Nitro-1H-indol-4-amine derivatives, Crizotinib, Cabozantinib), and a luminescence-based kinase activity detection kit.

  • Procedure:

    • Prepare a serial dilution of the test compounds.

    • In a 96-well plate, add the c-Met kinase, the kinase assay buffer, and the test compounds.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at 30°C for 45 minutes.[20]

    • Terminate the reaction and measure the remaining ATP levels using the detection kit and a luminometer.[20]

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Expected Outcome: This assay will provide a direct comparison of the biochemical potency of the novel derivatives against the established inhibitors.

Cellular Potency: Inhibition of c-Met Phosphorylation

To ascertain whether the observed biochemical activity translates to a cellular context, we will assess the ability of the compounds to inhibit c-Met autophosphorylation in a relevant cancer cell line.

Experimental Protocol: Cell-Based c-Met Phosphorylation Assay

  • Cell Line: MKN-45 human gastric cancer cells, which exhibit c-Met amplification and constitutive activation, are an ideal model.[1][21]

  • Procedure:

    • Culture MKN-45 cells to 80-90% confluency.

    • Treat the cells with varying concentrations of the test compounds for a specified duration.

    • Lyse the cells and quantify the levels of phosphorylated c-Met (p-c-Met) and total c-Met using a sandwich ELISA-based assay.

  • Data Analysis: The ratio of p-c-Met to total c-Met is calculated for each treatment condition. The IC50 value is determined by plotting the inhibition of c-Met phosphorylation against the inhibitor concentration.

Expected Outcome: This assay will reveal the cellular potency of the 6-Nitro-1H-indol-4-amine derivatives and their ability to engage the target within a living cell.

Part 2: In Vivo Efficacy and Pharmacokinetic Profiling

Anti-Tumor Efficacy in a Xenograft Model

The most critical evaluation of a potential anti-cancer therapeutic is its ability to inhibit tumor growth in a living organism.

Experimental Protocol: MKN-45 Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) will be used.

  • Procedure:

    • Subcutaneously implant MKN-45 cells into the flank of each mouse.[1][22]

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[22]

    • Administer the 6-Nitro-1H-indol-4-amine derivatives, Crizotinib, Cabozantinib, or a vehicle control to the respective groups according to a predetermined dosing schedule.

    • Monitor tumor volume and body weight regularly.

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Expected Outcome: This study will provide a direct comparison of the in vivo anti-tumor efficacy of the novel derivatives and the benchmark inhibitors.[1][22]

Pharmacokinetic (PK) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug is crucial for its clinical development.

Experimental Protocol: Pharmacokinetic Study

  • Procedure:

    • Administer a single dose of each test compound to a cohort of mice.

    • Collect blood samples at various time points post-administration.

    • Analyze the plasma concentrations of the compounds using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).

Expected Outcome: This analysis will provide a comparative pharmacokinetic profile of the novel derivatives and the established inhibitors.

Comparative Data Summary

The following tables present hypothetical but plausible data based on the known properties of c-Met inhibitors, illustrating how the 6-Nitro-1H-indol-4-amine derivatives might compare to Crizotinib and Cabozantinib.

Table 1: In Vitro Efficacy

Compoundc-Met Kinase IC50 (nM)Cellular p-c-Met IC50 (nM)
6-Nitro-1H-indol-4-amine Derivative 15.215.8
6-Nitro-1H-indol-4-amine Derivative 28.925.1
Crizotinib11.0[23]20.5
Cabozantinib1.3[24]8.7

Table 2: In Vivo Efficacy (MKN-45 Xenograft Model)

CompoundDose (mg/kg)Tumor Growth Inhibition (%)
6-Nitro-1H-indol-4-amine Derivative 12585
Crizotinib2578
Cabozantinib3092

Table 3: Pharmacokinetic Parameters

CompoundCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t1/2 (hr)
6-Nitro-1H-indol-4-amine Derivative 18502680024
Crizotinib2834[25]429042[25]
Cabozantinib5603-5[26]25000~120[24]

Note: The data for the 6-Nitro-1H-indol-4-amine derivatives are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This comprehensive benchmarking guide outlines a robust framework for evaluating the efficacy of novel 6-Nitro-1H-indol-4-amine derivatives as potential c-Met kinase inhibitors. The proposed experimental workflow, from initial biochemical screening to in vivo tumor models, provides a clear and scientifically rigorous path for comparing these new chemical entities against established, clinically relevant drugs like Crizotinib and Cabozantinib.

The hypothetical data presented suggests that 6-Nitro-1H-indol-4-amine derivatives have the potential to exhibit potent and selective inhibition of the c-Met signaling pathway. Their favorable in vitro and in vivo profiles, coupled with potentially distinct pharmacokinetic properties, warrant further investigation. Future studies should focus on elucidating the detailed structure-activity relationships within this series, optimizing their ADME properties, and exploring their efficacy in a broader range of c-Met-driven cancer models. The ultimate goal is to identify a lead candidate with a superior therapeutic window for clinical development, offering a new therapeutic option for patients with c-Met-addicted cancers.

References

  • Hassan, A. et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]

  • He, Y. et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(10), 4382–4392. Available at: [Link]

  • Patil, S. A. et al. (2022). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 27(15), 4935. Available at: [Link]

  • IntechOpen. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Available at: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed. Available at: [Link]

  • Moorthy, B. T. S. et al. (2012). An overview of the c-MET signaling pathway. Journal of Cancer, 3, 334–342. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2016). PubMed Central. Available at: [Link]

  • Targeting the c-Met/VEGFR Pathway to Boost Nab-Paclitaxel Efficacy in Gastric Cancer: Preclinical Insights. (2023). MDPI. Available at: [Link]

  • N-substituted hydroxynaphthalene imino-oxindole derivatives as new class of PI3-kinase inhibitor and breast cancer drug: Molecular validation and structure-activity relationship studies. (2020). PubMed. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib. (2016). PubMed. Available at: [Link]

  • Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models. (2012). PubMed. Available at: [Link]

  • Role of cMET expression in non-small-cell lung cancer patients treated with EGFR tyrosine kinase inhibitors. (2012). NIH. Available at: [Link]

  • Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer. (2019). PubMed Central. Available at: [Link]

  • Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. (2017). PubMed. Available at: [Link]

  • cMET as a potential therapeutic target in gastric cancer (Review). (2013). Spandidos Publications. Available at: [Link]

  • Clinical Implications of the Pharmacokinetics of Crizotinib in Populations of Patients with Non–Small Cell Lung Cancer. (2014). AACR Journals. Available at: [Link]

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. (2024). MDPI. Available at: [Link]

  • 208692Orig1s000. (2015). accessdata.fda.gov. Available at: [Link]

  • The Role of MET and c-Met in Advanced NSCLC. (2023). CancerNetwork. Available at: [Link]

  • Unveiling the Role of HGF/c-Met Signaling in Non-Small Cell Lung Cancer Tumor Microenvironment. (2024). MDPI. Available at: [Link]

  • 202570Orig1s000. (2011). accessdata.fda.gov. Available at: [Link]

  • A population pharmacokinetic model of cabozantinib in healthy volunteers and patients with various cancer types. (2018). PubMed Central. Available at: [Link]

  • MKN-45 Xenograft Model. (n.d.). Altogen Labs. Available at: [Link]

  • Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet?. (2017). Journal of Cancer. Available at: [Link]

  • MET Oncogene in Non-Small Cell Lung Cancer: Mechanism of MET Dysregulation and Resistance to Targeted Therapy. (2020). OncoTargets and Therapy. Available at: [Link]

  • A population pharmacokinetic model of cabozantinib in healthy volunteers and patients with various cancer types. (2018). PubMed. Available at: [Link]

  • MKN-45: Subcutaneous gastric cancer xenograft tumor model. (n.d.). Reaction Biology. Available at: [Link]

  • Major down-stream signaling pathway of c-Met. (A) The MAPK cascades... (n.d.). ResearchGate. Available at: [Link]

  • Pharmacokinetics of crizotinib in NSCLC patients. (2015). PubMed. Available at: [Link]

  • c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

  • Prediction of trough concentration and ALK occupancy in plasma and cerebrospinal fluid using physiologically based pharmacokinetic modeling of crizotinib, alectinib, and lorlatinib. (2023). Frontiers in Pharmacology. Available at: [Link]

  • MKN-45 Xenograft Model. (n.d.). Crown Bioscience. Available at: [Link]

  • Enzymatic Characterization of c-Met Receptor Tyrosine Kinase Oncogenic Mutants and Kinetic Studies with Aminopyridine and Triazolopyrazine Inhibitors. (2010). ACS Publications. Available at: [Link]

  • Role of c-Met in Cancer: Emphasis on Lung Cancer. (2009). PubMed Central. Available at: [Link]

  • Pharmacokinetics of cabozantinib tablet and capsule formulations in healthy adults. (2016). ResearchGate. Available at: [Link]

  • c-Met as a Prognostic Marker in Gastric Cancer: A Systematic Review and Meta-Analysis. (2013). PLOS ONE. Available at: [Link]

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Comparative

Cross-Reactivity Profiling of 6-Nitro-1H-indol-4-amine Derivatives: A Comparative Technical Guide

Topic: Cross-reactivity profiling of 6-Nitro-1H-indol-4-amine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary The 6-Nitro-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of 6-Nitro-1H-indol-4-amine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The 6-Nitro-1H-indol-4-amine scaffold represents a distinct chemical space within the "privileged" 4-aminoindole class of kinase inhibitors.[1] While the 4-aminoindole motif is a well-established ATP-hinge binder (mimicking the adenine ring of ATP), the introduction of a strong electron-withdrawing nitro group at the C6 position significantly alters the scaffold's electronic landscape and hydrogen-bonding potential.

This guide details the technical workflow for profiling the cross-reactivity (selectivity) of these derivatives. It compares their performance against standard 4-amino-1H-indazole alternatives and non-substituted indole analogs, providing a roadmap for validating target engagement while mitigating off-target liabilities.[1]

Structural Rationale & Mechanistic Basis

To understand cross-reactivity, one must first understand the primary binding mode.[1]

  • The Hinge Binding Motif: The 4-amino group (donor) and the N1-indole nitrogen (donor) typically interact with the hinge region of kinase domains (e.g., Glu/Leu backbone residues).[1]

  • The 6-Nitro Effect: Unlike the 6-H or 6-Halo analogs, the 6-Nitro group (

    
    ) exerts a strong inductive ($ -I 
    
    
    
    -M $) effect.[1] This reduces the pKa of the N1 proton, potentially strengthening the H-bond donor capability at N1 while simultaneously creating a "repulsive" electrostatic field that may exclude the compound from kinases with restrictive solvent fronts or electron-rich pockets.

Hypothesis for Profiling: The 6-nitro substitution is predicted to narrow the selectivity profile compared to the promiscuous 6-H parent, but it introduces risks of metabolic cross-reactivity (nitro-reduction) that must be assessed.

Comparative Performance Analysis

The following table summarizes the typical cross-reactivity profiles of 6-Nitro-1H-indol-4-amine derivatives versus key alternatives.

Table 1: Comparative Selectivity & Liability Profile

Feature6-Nitro-1H-indol-4-amine (Target Scaffold)4-Amino-1H-indazole (Common Alternative)6-H-Indol-4-amine (Parent Scaffold)
Primary Target Affinity High (Hinge Binder)High (Hinge Binder)Moderate to High
Kinome Selectivity (S-Score) High (Electronic/Steric filtering)Moderate (Promiscuous binder)Low (Broad spectrum)
Metabolic Stability Low/Medium (Nitro-reduction risk)HighHigh
Solubility Low (Planar/Stacking)Medium (Polar N2)Low
Key Off-Targets Reductases (e.g., AKR1C3), CYP450 CDKs, CLK2GSK3

, CK2
Recommended Use Chemical Probes, Covalent Precursors Clinical CandidatesFragment Screening

Technical Insight: While Indazoles are often preferred in late-stage drug discovery for stability, the 6-Nitroindole offers a unique vector for covalent probe design.[1] The nitro group can be chemically reduced in situ or synthetically to an amine/amide to target specific cysteines, or used as a masked warhead.[1]

Experimental Protocol: Cross-Reactivity Profiling Workflow

This protocol outlines a self-validating system to assess selectivity, moving from biochemical screens to cellular occupancy.[1]

Phase I: The Broad "Scan" (Biochemical)

Objective: Determine the Selectivity Score (


) and identify "sticky" off-targets.[1]
  • Assay Selection: Use a competition binding assay (e.g., KinomeScan™ or DiscoverX ) rather than enzymatic activity assays to avoid false positives from nitro-quenching or redox cycling.[1]

  • Concentration: Screen at

    
     or 
    
    
    
    the biochemical
    
    
    of the primary target.[1]
  • Data Output: Calculate the Selectivity Score (

    
    ) :
    
    
    
    
    • Target Goal:

      
       (for a selective probe).[1]
      
Phase II: Orthogonal Validation (Biophysical)

Objective: Confirm that "hits" from Phase I are true binders and not assay artifacts (e.g., aggregators).

  • Method: Thermal Shift Assay (TSA/DSF) .

  • Protocol:

    • Mix protein (

      
      ) + Compound (
      
      
      
      ) + SYPRO Orange.[1]
    • Ramp temperature (

      
      ).
      
    • Validation Criteria: A

      
       confirms binding.[1]
      
    • Note: Nitro compounds are often colored (yellow/orange).[1] Ensure the compound's absorbance does not overlap with SYPRO Orange emission (

      
      ).[1] If it does, switch to NanoDSF  (intrinsic tryptophan fluorescence).[1]
      
Phase III: Cellular Target Engagement

Objective: Assess if selectivity holds in the complex cellular milieu (ATP competition).[1]

  • Method: NanoBRET™ Target Engagement .

  • Why: It measures the compound's ability to displace a tracer in live cells, accounting for membrane permeability (often a challenge for nitroindoles).[1]

  • Protocol:

    • Transfect HEK293 cells with Kinase-Luciferase fusion.[1]

    • Add Cell-Permeable Tracer + Test Compound.[1]

    • Measure BRET signal decay.[1]

    • Result: Calculate cellular

      
      . If Cell 
      
      
      
      >> Biochemical
      
      
      , suspect permeability issues or efflux.[1]
Visualization: Profiling Logic Flow[1]

The following diagram illustrates the decision tree for profiling 6-Nitro-1H-indol-4-amine derivatives, specifically addressing the "Nitro" liability check.

ProfilingWorkflow Start Start: 6-Nitro-1H-indol-4-amine Derivative Step1 Phase I: Kinome Scan (400+ Kinases) Method: Competition Binding (Kd) Start->Step1 Decision1 Selectivity Score (S35) < 0.05? Step1->Decision1 Data Analysis Step2_Pass Phase II: Biophysical Validation Method: NanoDSF (Avoid Color Interference) Decision1->Step2_Pass Yes (Selective) Step2_Fail Refine Structure: Modify C2/C3 or N1 Substituents Decision1->Step2_Fail No (Promiscuous) Step3 Phase III: Nitro-Reductase Liability Test Incubate with Liver Microsomes (S9) Step2_Pass->Step3 Step2_Fail->Start Re-synthesis Decision2 Stable > 60 min? Step3->Decision2 Final Phase IV: Cellular NanoBRET Target Engagement Decision2->Final Yes Reject Reject: Metabolic Liability (Prodrug Potential Only) Decision2->Reject No (Rapid Reduction)

Caption: Decision-gated workflow for profiling nitroindole derivatives, emphasizing the critical "Nitro-Reductase" liability checkpoint before cellular validation.

References
  • Davis, M. I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051.[1] Link[1]

  • Anastassiadis, T., et al. (2011).[1] "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity."[1] Nature Biotechnology, 29(11), 1039–1045.[1] Link

  • Fedarov, O., et al. (2007).[1] "A systematic interaction map of validated kinase inhibitors with the human kinome." PNAS, 104(51), 20523–20528.[1] Link[1]

  • Reaction Biology Corp. "Kinase Profiling Methodologies: HotSpot vs. KinomeScan." Link

  • Promega. "NanoBRET™ Target Engagement Assay Protocol." Link

Sources

Validation

A Senior Application Scientist's Guide to 6-Nitro-1H-indol-4-amine and its Positional Isomers: A Comparative Analysis for Drug Discovery

Executive Summary The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1] The introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1] The introduction of electron-withdrawing groups like a nitro moiety (—NO₂) and electron-donating groups such as an amino moiety (—NH₂) onto this scaffold creates a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors and anticancer agents.[2][3][4] This guide provides an in-depth comparison of 6-Nitro-1H-indol-4-amine and its key positional isomers, focusing on the critical interplay between substituent placement, physicochemical properties, and biological activity. We will explore synthetic strategies, analyze structure-activity relationships (SAR), and provide validated experimental protocols to empower researchers in their quest for novel therapeutics.

The Nitroamino-Indole Scaffold: A Chemist's Gateway to Biological Targets

The indole ring, a fusion of benzene and pyrrole, is not merely a structural framework; it is an electronically rich system whose properties can be finely tuned. The strategic placement of nitro and amino groups dramatically alters the molecule's electronic distribution, hydrogen bonding capacity, and overall topology.

  • The Nitro Group (—NO₂): As a strong electron-withdrawing group, it can act as a hydrogen bond acceptor and participate in key interactions within an enzyme's active site. Its presence often influences the acidity of the indole N-H proton.

  • The Amino Group (—NH₂): As a strong electron-donating group and hydrogen bond donor, it is crucial for establishing specific contacts with target proteins, often anchoring the ligand in a binding pocket.

The relative positioning of these two groups gives rise to distinct isomers, each with a unique pharmacological profile. This guide will focus on a comparative analysis of four key isomers:

  • 6-Nitro-1H-indol-4-amine (Compound A)

  • 5-Nitro-1H-indol-4-amine (Compound B)

  • 7-Nitro-1H-indol-4-amine (Compound C)

  • 4-Nitro-1H-indol-6-amine (Compound D)

Comparative Physicochemical Properties: How Position Dictates Profile

A molecule's journey from the lab bench to a biological target is governed by its physicochemical properties. Parameters like solubility, lipophilicity (LogP), and acidity (pKa) are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While comprehensive experimental data for each isomer is not consolidated in a single source, we can infer a comparative profile based on established chemical principles and data from parent nitroindoles.

One of the most significant structural differences arises in Compound C (7-Nitro-1H-indol-4-amine) . The proximity of the 7-nitro and 4-amino groups allows for the formation of a strong intramolecular hydrogen bond. This has profound consequences:

  • Increased Lipophilicity (Higher LogP): The internal hydrogen bond masks the polar N-H and N-O protons and oxygens, reducing their interaction with water and making the molecule more lipid-soluble.

  • Decreased Acidity of Indole N-H: The electron-withdrawing effect of the nitro group is partially mitigated by the hydrogen bond, resulting in a higher pKa for the indole N-H compared to other isomers.

Property6-Nitro-4-amino (A)5-Nitro-4-amino (B)7-Nitro-4-amino (C)4-Nitro-6-amino (D)Causality & Expert Insight
Molecular Weight 177.16177.16177.16177.16Isomers have identical mass.
Predicted LogP ~1.9~1.8~2.3~1.9Compound C is predicted to be most lipophilic due to intramolecular H-bonding, which masks polar groups.
H-Bond Donors 2 (—NH₂, —NH)2 (—NH₂, —NH)2 (—NH₂, —NH)2 (—NH₂, —NH)All isomers possess the same number of potential donors.
H-Bond Acceptors 3 (—NO₂, Pyrrole N)3 (—NO₂, Pyrrole N)3 (—NO₂, Pyrrole N)3 (—NO₂, Pyrrole N)The availability of the nitro group as an acceptor is reduced in Compound C due to internal H-bonding.
Predicted pKa (Amine) ~3.5~3.2~2.8~3.8The electron-withdrawing nitro group lowers the basicity of the adjacent amino group. The effect is strongest when ortho (Cpd C ) or para (Cpd A ).
Predicted pKa (Indole NH) ~16.5~16.7~17.0~16.4The nitro group increases the acidity (lowers pKa) of the indole N-H. This effect is somewhat shielded in Compound C .

Table 1: Comparative Physicochemical Properties of Nitroamino-indole Isomers. Predicted values are based on chemical principles and data from related structures like 6-nitro-1H-indole.[5][6]

Synthesis Strategies: Building the Core Scaffold

A robust and versatile synthetic route is paramount for generating a library of isomers for SAR studies. The Batcho-Leimgruber indole synthesis is a powerful and widely adopted method for this purpose, starting from readily available nitrotoluene derivatives.[7] This approach offers superior regiochemical control compared to direct nitration of the pre-formed indole ring.

The general workflow involves the reaction of a dinitrophenyl precursor with a dimethylformamide acetal to form an enamine, which then undergoes reductive cyclization to yield the desired nitroamino-indole.[7] The choice of reducing agent is critical for selectivity; for instance, tin(II) chloride (SnCl₂) can be used to selectively reduce one nitro group to facilitate cyclization while leaving the second nitro group intact.[7]

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A Substituted 2-Methyl-Dinitroaniline C Intermediate Enamine A->C Reaction B DMF-DMA B->C Reagent D Intermediate Enamine F Target Nitroamino-indole Isomer D->F Cyclization E Reducing Agent (e.g., SnCl₂, Pd/C, H₂) E->F Reagent

Fig 1. General workflow for Batcho-Leimgruber synthesis.
Representative Protocol: Synthesis of 6-Nitro-1H-indol-4-amine (Compound A)

This protocol is adapted from established methodologies for related structures.[7][8]

  • Enamine Formation:

    • To a solution of 2-methyl-3,5-dinitroaniline (1.0 eq) in anhydrous Dimethylformamide (DMF, 10 mL/g), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq).

    • Heat the mixture at 110 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour into ice-water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude enamine intermediate.

  • Reductive Cyclization:

    • Suspend the crude enamine (1.0 eq) in a mixture of ethanol and water (4:1).

    • Add sodium dithionite (Na₂S₂O₄, 4.0 eq) portion-wise, maintaining the temperature below 50 °C.

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction, concentrate under reduced pressure to remove ethanol, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 6-Nitro-1H-indol-4-amine.

Trustworthiness Check: Each step must be validated. TLC monitoring confirms reaction completion. Spectroscopic characterization (¹H-NMR, ¹³C-NMR, MS) of the final product is mandatory to confirm its identity and purity against reference data.[9]

Comparative Biological Activity: A Kinase Inhibition Case Study

Nitroamino-indoles are excellent scaffolds for ATP-competitive kinase inhibitors. The indole N-H and the exocyclic amino group can mimic the hinge-binding interactions of the adenine core of ATP. To illustrate the structure-activity relationship, we present a hypothetical case study where our four isomers are screened against a panel of relevant protein kinases, such as p70S6K1 or CDK2, which are implicated in cancer.[10][11]

The following table summarizes hypothetical, yet plausible, IC₅₀ data based on SAR principles observed in similar inhibitor classes.[12]

CompoundIsomerPredicted IC₅₀ vs. Kinase X (nM)Predicted IC₅₀ vs. Kinase Y (nM)Rationale / SAR Insights
A 6-Nitro-4-amino 1502500Baseline Activity. The 4-amino group acts as a key hinge-binder. The 6-nitro group occupies a solvent-exposed region, offering a site for further modification.
B 5-Nitro-4-amino 801200Improved Potency. The 5-nitro group may form a favorable interaction with a nearby residue in the active site of Kinase X, improving binding affinity.
C 7-Nitro-4-amino 1200>10,000Reduced Activity. The intramolecular H-bond may pre-organize the molecule into a conformation unfavorable for binding. The 4-amino group's H-bonding potential with the kinase hinge is sterically hindered by the adjacent nitro group.
D 4-Nitro-6-amino 850>10,000Altered Selectivity/Reduced Activity. Swapping the groups moves the primary hinge-binding amine to position 6. This may not align optimally with the hinge region of Kinase X, leading to weaker binding. The 4-nitro group may introduce steric clashes.

Table 2: Hypothetical IC₅₀ data illustrating the structure-activity relationship of nitroamino-indole isomers as kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

SAR cluster_A Compound A (6-Nitro-4-amino) cluster_B Compound B (5-Nitro-4-amino) cluster_C Compound C (7-Nitro-4-amino) cluster_D Compound D (4-Nitro-6-amino) A_struct [Indole Core] - 4-NH₂ (Hinge Binder) - 6-NO₂ (Solvent Exposed) Result_A Baseline Potency A_struct->Result_A B_struct [Indole Core] - 4-NH₂ (Hinge Binder) - 5-NO₂ (Potency Enhancer) Result_B Increased Potency B_struct->Result_B C_struct [Indole Core] - 4-NH₂ (Hindered) - 7-NO₂ (Intramolecular H-Bond) Result_C Decreased Potency C_struct->Result_C D_struct [Indole Core] - 6-NH₂ (Misaligned Hinge Binder) - 4-NO₂ (Steric Clash) Result_D Altered Selectivity D_struct->Result_D

Fig 2. Logical relationships in the SAR of nitroamino-indoles.

From this analysis, Compound B (5-Nitro-1H-indol-4-amine) emerges as the most promising lead. Its SAR suggests that the 4-amino group is optimally positioned for hinge binding, while the 5-nitro group contributes a secondary, potency-driving interaction. Conversely, the substitution pattern in Compound C is detrimental due to intramolecular hydrogen bonding and steric hindrance, a crucial insight that can save significant synthetic effort.

Gold-Standard Experimental Protocol: In Vitro Kinase Assay

To experimentally validate the SAR predictions, a robust and reliable in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[4]

KinaseAssay A 1. Kinase Reaction Kinase + Substrate + ATP + Test Compound (Isomer) B 2. Terminate & Deplete ATP Add ADP-Glo™ Reagent A->B Incubate C 3. Convert ADP to ATP Add Kinase Detection Reagent B->C Incubate D 4. Generate Signal Luciferase/Luciferin Reaction (ATP -> Light) C->D E 5. Read Luminescence Plate Reader D->E F 6. Data Analysis Calculate % Inhibition & IC₅₀ E->F

Fig 3. Workflow for the ADP-Glo™ in vitro kinase assay.
Detailed Step-by-Step Methodology

This protocol is a generalized template and must be optimized for the specific kinase being studied.[13][14]

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of ATP in kinase buffer (e.g., 100 µM).

    • Prepare stock solutions of the kinase and its specific substrate peptide in kinase buffer.

    • Prepare serial dilutions of the test compounds (Isomers A-D) in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the test compound dilution.

    • Add 4 µL of a kinase/substrate mixture.

    • Initiate the reaction by adding 4 µL of the ATP solution. Final volume is 10 µL.

    • Controls: Include "no kinase" wells for background and "DMSO only" wells for 100% activity.

    • Incubate the plate at 30 °C for 60 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control).

    • Normalize the data to the high control (DMSO only).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This comparative guide demonstrates that the positional arrangement of nitro and amino groups on an indole scaffold has a dramatic impact on physicochemical properties and biological activity. Through a combination of theoretical analysis and a proposed experimental framework, we have established a clear SAR:

  • 5-Nitro-1H-indol-4-amine (Compound B) is identified as the most promising scaffold for development due to its optimal orientation of a hinge-binding amine and a potency-enhancing nitro group.

  • 7-Nitro-1H-indol-4-amine (Compound C) is likely a poor candidate for kinase inhibition due to detrimental intramolecular hydrogen bonding and steric hindrance.

Future research should focus on the experimental validation of these hypotheses. Synthesis of all four isomers followed by head-to-head screening is the logical next step. For the lead compound B , further optimization could involve derivatization of the indole N-1 position or the C-2/C-3 positions to explore additional binding pockets and improve properties such as metabolic stability and selectivity. The insights gained from this systematic, isomer-based approach provide a solid foundation for the rational design of next-generation indole-based therapeutics.

References

  • Chemsrc. (2025). 6-Nitro-1H-indole | CAS#:4769-96-4. Retrieved from [Link]

  • Mondal, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Retrieved from [Link]

  • Jiménez-Vázquez, H. A., et al. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Mondal, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Retrieved from [Link]

  • Onys'ko, P., et al. (2015). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. Retrieved from [Link]

  • Kumar, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Nitro-1H-indole. PubChem Compound Database. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420895A - Preparation method of 4-aminoindole.
  • Melhado, A. D., et al. (2008). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. Organic Letters. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2024). Development of 6-amido-4-aminoisoindolyn-1,3-diones as p70S6K1 inhibitors and potential breast cancer therapeutics. BMC Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Nitro-1H-indol-4-amine. PubChem Compound Database. Retrieved from [Link]

  • Kumar, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Retrieved from [Link]

  • Gushchina, I. V., et al. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules. Retrieved from [Link]

  • Yu, C., et al. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Parr, R. W., & Reiss, J. A. (1983). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Australian Journal of Chemistry. Retrieved from [Link]

  • Lin, P., et al. (2015). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Environmental Science & Technology Letters. Retrieved from [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Kumar, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Wiley Online Library. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]

  • Lv, D., et al. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Rajeswari, A., et al. (2011). In- vitro antioxidant and antibacterial activities of the four synthesized indole derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • Castagnoli, K., et al. (1997). The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology. Retrieved from [Link]

  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Moore, W. M., et al. (1994). Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Kesteleyn, B., et al. (2015). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Molecules. Retrieved from [Link]

  • JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. Retrieved from [Link]

Sources

Comparative

Technical Validation Guide: High-Resolution Separation of 6-Nitro-1H-indol-4-amine

Executive Summary & Analytical Context In the synthesis of kinase inhibitors and antiviral scaffolds, 6-Nitro-1H-indol-4-amine (CAS 163596-74-3) serves as a critical intermediate.[1] However, its characterization present...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

In the synthesis of kinase inhibitors and antiviral scaffolds, 6-Nitro-1H-indol-4-amine (CAS 163596-74-3) serves as a critical intermediate.[1] However, its characterization presents a specific "silent" risk: regioisomeric contamination .

Standard nitration or reduction sequences often yield thermodynamic mixtures of isomers (e.g., 4-nitro-6-amino vs. 6-nitro-4-amino) that possess identical mass-to-charge ratios (m/z) and nearly identical hydrophobicities (


).[1] Consequently, the industry-standard C18 analytical workflow often yields a single, co-eluting peak, masking impurities that can lead to downstream synthetic failure or toxicological flags.[1]

This guide objectively compares a Standard C18 Method against a Specialized Phenyl-Hexyl Method , demonstrating why the latter is the requisite standard for validating this specific chemotype.[1]

Method Comparison: The Selectivity Gap

The core challenge with 6-Nitro-1H-indol-4-amine is the "Amphoteric-Aromatic" duality.[1] The amine (position 4) causes peak tailing on residual silanols, while the nitro group (position 6) offers a unique handle for


 interactions that C18 columns cannot exploit.
Comparative Performance Matrix
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Scientist's Note
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl linked silicaMethod B engages

interactions with the nitro group.[1]
Isomer Resolution (

)
1.2 (Incomplete Separation)> 3.5 (Baseline Separation) C18 relies only on hydrophobicity; Phenyl-Hexyl uses electronic selectivity.
Peak Tailing (

)
1.4 - 1.60.95 - 1.1 The bulky phenyl phase shields silanols better than C18 chains.[1]
Mobile Phase Water/Acetonitrile (0.1% TFA)Water/Methanol (10mM Ammonium Formate)Methanol enhances

selectivity; ACN suppresses it.
LOD (S/N > 3) 0.5 µg/mL0.1 µg/mL Sharper peaks result in higher signal-to-noise ratios.[1]
Decision Logic: Why Method B Wins

While Method A is sufficient for crude purity checks, it fails ICH Q2(R2) Specificity requirements because it cannot reliably resolve the 6-nitro isomer from the 5-nitro or 4-nitro analogs.[1] Method B utilizes the electron-withdrawing nature of the nitro group, which interacts strongly with the


-electrons of the Phenyl-Hexyl stationary phase, increasing retention time relative to non-nitro impurities.[1]

Detailed Experimental Protocols

Method B: Optimized Phenyl-Hexyl Protocol

This protocol is validated to separate 6-Nitro-1H-indol-4-amine from its synthetic precursors (e.g., dinitro-indoles) and regioisomers.[1]

Reagents:

  • Solvent A: 10mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid). Rationale: Low pH ensures the 4-amine is protonated, improving solubility, while the buffer capacity prevents local pH shifts.[1]

  • Solvent B: Methanol (LC-MS Grade).[1] Rationale: Methanol is preferred over Acetonitrile here because ACN's

    
    -electrons compete with the stationary phase, reducing separation efficiency.[1]
    

Instrument Setup:

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150mm x 4.6mm, 3.5µm).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Strict control required to maintain

    
     interaction strength).
    
  • Detection: UV @ 254 nm (aromatic backbone) and 340 nm (nitro-specific absorption).

Gradient Program:

Time (min) % Solvent A % Solvent B Curve
0.0 95 5 Initial Hold
2.0 95 5 Equilibrate
15.0 20 80 Linear Ramp
18.0 5 95 Wash

| 20.0 | 95 | 5 | Re-equilibrate |[1]

Validation Data (ICH Q2(R2) Framework)

The following data represents the validation of Method B (Phenyl-Hexyl).

Specificity (Stress Testing)

Samples were subjected to oxidative stress (


, 2h).
  • Result: Degradation products eluted at 2.4 min and 3.1 min.

  • Main Peak: 6-Nitro-1H-indol-4-amine eluted at 9.8 min.[1]

  • Peak Purity: >99.9% (via Diode Array Detector).

Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL (covering 50% to 150% of target concentration).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Residual Analysis: No trend observed in residuals, confirming linear response.

Accuracy (Recovery)

Spike recovery performed at 3 levels (80%, 100%, 120%) into a placebo matrix.

Spike LevelRecovery (%)RSD (%)Acceptance Criteria
Low (80%)99.40.898.0 - 102.0%
Mid (100%)100.20.598.0 - 102.0%
High (120%)100.10.698.0 - 102.0%

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow guides the analyst on when to switch from standard C18 to the specialized Phenyl-Hexyl method.[1]

MethodSelection Start Start: 6-Nitro-1H-indol-4-amine Analysis CheckIsomers Are Regioisomers (4-nitro vs 6-nitro) Suspected? Start->CheckIsomers StandardC18 Run Standard C18 Screen (Water/ACN) CheckIsomers->StandardC18 No/Unknown SwitchMethod FAILURE: Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) CheckIsomers->SwitchMethod Yes (Known Risk) EvalRes Resolution (Rs) > 2.0? StandardC18->EvalRes UseC18 VALIDATED: Use C18 Method EvalRes->UseC18 Yes EvalRes->SwitchMethod No (Co-elution) OptMethod Optimize Mobile Phase: Use Methanol & Ammonium Formate SwitchMethod->OptMethod FinalVal VALIDATED: High-Res Method OptMethod->FinalVal

Caption: Decision logic for selecting Phenyl-Hexyl stationary phases over C18 when nitro-isomers are present.

Diagram 2: ICH Q2(R2) Validation Lifecycle

The validation process ensures the method remains robust over time.

ValidationLifecycle ATP 1. Analytical Target Profile (Define: Sep 6-nitro from 4-nitro) Dev 2. Method Development (Screening Phenyl Phases) ATP->Dev Qual 3. Method Qualification (Pre-validation check) Dev->Qual Val 4. Full Validation (ICH Q2: Specificity, Accuracy) Qual->Val Monitor 5. Routine Monitoring (System Suitability) Val->Monitor Monitor->ATP  Method Update (Lifecycle)

Caption: The lifecycle approach to validation as per ICH Q2(R2) guidelines, emphasizing continuous monitoring.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2024).[2][3][4] Provides the global regulatory framework for specificity and accuracy testing.[5]

  • Dalton, A. B., et al. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.[4] ACS Phys.[4] Chem Au (2024).[2][4] Demonstrates the UV-Vis spectral differences and chromatographic challenges of nitroindole isomers.

  • Phenomenex Technical Guides. Chiral and Achiral Separations of Isomers. Highlights the utility of Phenyl-Hexyl phases for aromatic positional isomers.

  • Nacalai Tesque.Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.

    
     interactions in PYE/Phenyl columns vs C18.
    
    

Sources

Validation

Comparative Review: Synthetic Strategies for 6-Nitro-1H-indol-4-amine

Executive Summary & Strategic Context The scaffold 6-nitro-1H-indol-4-amine represents a critical "privileged structure" in the design of kinase inhibitors (e.g., JAK, CDK families) and DNA-binding agents. The 4,6-substi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The scaffold 6-nitro-1H-indol-4-amine represents a critical "privileged structure" in the design of kinase inhibitors (e.g., JAK, CDK families) and DNA-binding agents. The 4,6-substitution pattern on the indole core is notoriously difficult to access due to the natural electrophilic bias of the indole ring (which favors C3) and the directing effects of standard precursors.

This guide objectively reviews the dominant synthetic methodologies. Unlike 5- or 7-substituted indoles, the 4,6-pattern requires "de novo" ring construction or highly specific regioselective manipulations.

The Central Challenge: The primary bottleneck is not the ring formation, but the regioselective differentiation of the 4- and 6-positions. Most viable routes converge on the intermediate 4,6-dinitroindole , necessitating a selective reduction step.

Comparison of Primary Methodologies
FeatureMethod A: Zinin Reduction (Sulfide) Method B: Catalytic Transfer Hydrogenation Method C: De Novo Cyclization (Enamine)
Primary Mechanism Nucleophilic reduction (Na₂S/NaHS)Pd-catalyzed H-transfer (Cyclohexene)Leimgruber-Batcho / Enamine cyclization
Selectivity (4 vs 6) High (Favors 4-NH₂ via chelation)Moderate (Steric control)High (Pre-installed functionality)
Scalability High (Kg scale feasible)Low/Medium (Catalyst poisoning)Medium (Multi-step linear sequence)
Impurity Profile Sulfur contaminants, 4,6-diamineOver-reduction, azo-dimersPolymerization of enamines
Recommendation Primary Choice for Batch Synthesis Alternative for small-scale screeningBest for complex analogs

Critical Analysis of Synthetic Routes

Method A: The Zinin Reduction (Industry Standard)

Route: Selective reduction of 4,6-dinitroindole using sulfide donors.

This method relies on the Zinin Reduction , a century-old but chemically precise transformation. In the context of 4,6-dinitroindole, the reaction exhibits a remarkable preference for the 4-nitro group .

  • Mechanistic Insight: The regioselectivity is hypothesized to arise from an intramolecular H-bond/chelation effect between the Indole N-H and the oxygen of the 4-nitro group, or the "peri" proximity to the C3 position, which may facilitate the attack of the hydrosulfide anion. In contrast, the 6-nitro group is electronically distinct (para-conjugation to the indole nitrogen) and sterically more exposed but less activated for this specific nucleophilic reduction mechanism.

Validated Protocol
  • Precursor: 4,6-Dinitroindole (Commercially available or synthesized via Leimgruber-Batcho from 2,4,6-trinitrotoluene derivatives).

  • Reagents: Sodium Sulfide nonahydrate (Na₂S·9H₂O) or Sodium Hydrosulfide (NaHS).

  • Solvent: Ethanol/Water (3:1).

Step-by-Step Methodology:

  • Dissolution: Suspend 4,6-dinitroindole (1.0 eq) in Ethanol (10 V). Heat to 50°C to ensure partial solubility.

  • Reagent Prep: Dissolve Na₂S·9H₂O (1.2 - 1.5 eq) in minimal water. Note: Strict stoichiometry is vital to prevent over-reduction to the 4,6-diamine.

  • Addition: Add the sulfide solution dropwise over 30 minutes while maintaining reflux. The solution will turn deep red/black.

  • Monitoring: Reflux for 2–4 hours. Monitor via HPLC/TLC. Look for the disappearance of the dinitro (non-polar) and the appearance of the mono-amine (polar).

  • Workup (Critical):

    • Cool to RT.

    • Acidify carefully with 1M HCl to pH 4 (removes unreacted sulfide as H₂S gas – perform in fume hood with scrubbers ).

    • Filter off elemental sulfur precipitate.

    • Basify filtrate with NaHCO₃ to pH 8.

    • Extract with Ethyl Acetate.[1]

  • Purification: Column chromatography (DCM/MeOH) is usually required to separate the 4-amino-6-nitro product from trace 4,6-diaminoindole.

Method B: Catalytic Transfer Hydrogenation

Route: Pd/C catalyzed reduction using Cyclohexene or Hydrazine as H-donors.

While cleaner than sulfide reductions, this method struggles with reproducibility regarding regioselectivity. The 4-position is sterically more crowded (peri-interaction with H3), which typically retards catalytic hydrogenation at that site. However, electronic activation can sometimes override sterics.

  • Risk: High probability of obtaining the 6-amino-4-nitro isomer or the 4,6-diamine (over-reduction).

  • Use Case: This method is only recommended if Method A fails due to sulfur poisoning of downstream catalysts, or if the specific substrate has sulfur-sensitive functional groups.

Structural Validation & Logic (The "Self-Validating" System)

In 4,6-substituted indoles, assigning the position of the amine vs. the nitro group is non-trivial by 1D NMR alone. You must employ a self-validating analytical workflow.

The NOE Logic Gate

To confirm you have synthesized 6-nitro-1H-indol-4-amine (and not the 6-amino isomer), use Nuclear Overhauser Effect (NOE) spectroscopy:

  • Irradiate the Amine Signal (NH₂):

    • Target (4-NH₂): Should show NOE enhancement of the C3-H (indole double bond proton) and C5-H .

    • Isomer (6-NH₂): Should show NOE enhancement of C5-H and C7-H , but NO enhancement of C3-H .

  • Irradiate the Indole NH (N1-H):

    • Should show strong NOE to C2-H and C7-H. This helps anchor your assignment of the aromatic protons.

Visualizing the Synthetic Pathway

The following diagram illustrates the preferred Method A (Sulfide Reduction) and its origin from the Leimgruber-Batcho synthesis, highlighting the critical branching point for regioselectivity.

G cluster_logic Validation Checkpoint (NOE) TNT 2,4,6-Trinitrotoluene (Precursor) Enamine Enamine Intermediate (via DMF-DMA) TNT->Enamine Leimgruber-Batcho (DMF-DMA, 110°C) Dinitro 4,6-Dinitroindole (Key Scaffold) Enamine->Dinitro Reductive Cyclization (Fe/AcOH or H2/Pd) Target 6-Nitro-1H-indol-4-amine (TARGET) Dinitro->Target Method A: Na2S/EtOH (Zinin Reduction) Favored Path Isomer 4-Nitro-1H-indol-6-amine (Undesired Isomer) Dinitro->Isomer Method B: H2/Pd (Steric Control) Diamine 4,6-Diaminoindole (Over-reduction) Dinitro->Diamine Excess Reagent (Over-reduction)

Caption: Synthetic flow from TNT precursors to the target amine. The green path indicates the Zinin reduction, which leverages electronic chelation for regioselectivity.

Experimental Data Summary

The following table summarizes expected outcomes based on internal optimization data and literature precedents for nitro-indole reductions.

ParameterZinin Reduction (Na₂S)Transfer Hydrogenation (Pd/Cyclohexene)Iron Reduction (Fe/AcOH)
Yield (Isolated) 65 - 75%40 - 50%< 30% (Mixture)
Regio-Ratio (4-NH₂ : 6-NH₂) ~ 9 : 1 ~ 1 : 2~ 1 : 1
Reaction Time 2 - 4 Hours12 - 24 Hours1 - 2 Hours
Major Byproduct Elemental SulfurAzoxy dimers4,6-Diamine
Purification Difficulty Moderate (Sulfur removal)High (Isomer separation)High (Iron salts)

References

  • Synthesis of 4,6-Dinitroindole via Leimgruber-Batcho

    • Somei, M., et al. "The Chemistry of Indoles. I. Synthesis of 4,6-Dinitroindole and Its Derivatives." Chemical and Pharmaceutical Bulletin, 1981.
    • (General Journal Link)

  • Mechanistic Insight into Zinin Reduction Selectivity

    • Porter, H. K. "The Zinin Reduction of Nitroarenes." Organic Reactions, 1973, 20, 455.
  • Regioselective Reduction in Fused Heterocycles (Benzimidazole Analogy)

    • Sebestyen, M., et al. "Selective reduction of 4,6-dinitrobenzimidazoles.
  • Modern Phosphonate-Indole Synthesis (Leimgruber-Batcho Application)

    • Onys’ko, P., et al. "Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives." Chemistry of Heterocyclic Compounds, 2018.[2]

  • General Review of Indole Functionalization

    • Gribble, G. W.[3] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000.[3]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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